3-(Methylsulfonyl)benzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylsulfonylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c1-12(10,11)8-4-2-3-7(5-8)6-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSMURBVBQUOSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544655 | |
| Record name | 3-(Methanesulfonyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43114-43-8 | |
| Record name | 3-(Methanesulfonyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Methylsulphonyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of 3-(Methylsulfonyl)benzaldehyde
This guide provides a comprehensive overview of the chemical and physical properties of this compound, a valuable intermediate in organic synthesis. It includes key identifiers, physical data, and a representative synthesis protocol.
Core Chemical and Physical Properties
This compound is a solid organic compound characterized by the presence of both an aldehyde and a methylsulfonyl group attached to a benzene ring at the meta position. These functional groups make it a versatile building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents.
| Property | Value | Source |
| Molecular Formula | C₈H₈O₃S | [1][2] |
| Molecular Weight | 184.21 g/mol | [1][2] |
| CAS Number | 43114-43-8 | [1][2] |
| IUPAC Name | 3-methylsulfonylbenzaldehyde | [1] |
| Melting Point | 90-91 °C | [3] |
| Boiling Point | 384.5±34.0 °C (Predicted) | [4] |
| Density | 1.289±0.06 g/cm³ (Predicted) | [4] |
| Appearance | Yellow powder | [4] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [4] |
Synonyms: 3-Methanesulfonylbenzaldehyde, 3-Formylphenyl methyl sulphone.[1][3]
Synthesis Pathway and Experimental Protocol
The synthesis of methylsulfonyl benzaldehydes often involves a two-step process starting from a halogenated benzaldehyde. The following is a generalized experimental protocol adapted from methods used for preparing the para-isomer, p-methylsulfonyl benzaldehyde, which is a well-documented analogue.[5][6] This process involves a nucleophilic aromatic substitution followed by an oxidation reaction.
Caption: Synthesis pathway for this compound.
Step A: Synthesis of 3-(Methylthio)benzaldehyde [5][6]
-
Reaction Setup: In a suitable reactor, add an aqueous solution of sodium methyl mercaptide.
-
Addition of Reactants: To this solution, add 3-chlorobenzaldehyde and a phase-transfer catalyst (e.g., tetrabutylammonium bromide). The molar ratio of 3-chlorobenzaldehyde to sodium methyl mercaptide is typically between 1:1.1 and 1:2.0.[5]
-
Reaction Conditions: The mixture is stirred at a controlled temperature.
-
Monitoring: The reaction progress is monitored using Thin Layer Chromatography (TLC) until the spot corresponding to 3-chlorobenzaldehyde disappears.[5][6]
-
Work-up: Upon completion, the reaction mixture is subjected to an appropriate aftertreatment (e.g., extraction and solvent evaporation) to isolate the intermediate product, 3-(methylthio)benzaldehyde.
Step B: Synthesis of this compound [5][6]
-
Oxidizing Mixture Preparation: Prepare a mixture of hydrogen peroxide, sulfuric acid, and an oxidation catalyst.
-
Addition of Intermediate: The 3-(methylthio)benzaldehyde obtained from Step A is added dropwise to the oxidizing mixture while maintaining temperature control.[5][6]
-
Reaction Conditions: The reaction is allowed to proceed at a controlled temperature.
-
Monitoring: The progress of the oxidation is monitored by TLC until the disappearance of the 3-(methylthio)benzaldehyde spot.[5][6]
-
Work-up and Purification: After the reaction is complete, the final product, this compound, is isolated through aftertreatment, which may include quenching, extraction, and purification steps like recrystallization or column chromatography.
Safety and Handling
While a specific safety data sheet (SDS) for the 3-isomer is not detailed in the search, general precautions for aromatic aldehydes and sulfones should be followed. Related compounds are known to cause skin and eye irritation and may cause respiratory irritation.[7][8]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[9][10] Avoid breathing dust, mist, or vapors.[9] Wash hands thoroughly after handling.[10]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7][9] If vapors or aerosols are generated, respiratory protection may be required.[9]
-
Storage: Store in a tightly closed container in a cool, well-ventilated place.[10] The compound should be stored under an inert atmosphere (e.g., nitrogen) and is sensitive to air, light, and moisture.[4][9] Keep away from heat, sparks, and open flames.[9]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[7][10]
This document is intended for informational purposes for qualified professionals and does not supersede any official safety data sheets or laboratory safety protocols.
References
- 1. This compound | C8H8O3S | CID 13596602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 43114-43-8 [m.chemicalbook.com]
- 3. This compound | 43114-43-8 [amp.chemicalbook.com]
- 4. This compound | 43114-43-8 [chemicalbook.com]
- 5. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
- 6. CN102675167A - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
- 7. fishersci.com [fishersci.com]
- 8. 4-(Methylsulfonyl)benzaldehyde | C8H8O3S | CID 220376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to 3-(Methylsulfonyl)benzaldehyde (CAS: 43114-43-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Methylsulfonyl)benzaldehyde, a key chemical intermediate with significant potential in medicinal chemistry and drug discovery. This document details its physicochemical properties, provides insights into its synthesis and purification, and explores its applications as a versatile building block for the development of novel therapeutic agents. Particular attention is given to its role in the synthesis of compounds targeting critical signaling pathways implicated in cancer and other diseases.
Physicochemical Properties
This compound is a solid organic compound at room temperature. A summary of its key physicochemical properties is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 43114-43-8 | [1] |
| Molecular Formula | C₈H₈O₃S | [1] |
| Molecular Weight | 184.21 g/mol | [1] |
| Appearance | Off-white to dark yellow solid | [2] |
| Melting Point | 90-91 °C | [3] |
| Boiling Point | 384.5 ± 34.0 °C (Predicted) | [4] |
| Density | 1.289 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in chloroform and methanol. | [5] |
| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C. | [4] |
Synthesis and Purification
Experimental Protocol: Synthesis
This protocol is adapted from the synthesis of 4-(methylsulfonyl)benzaldehyde and is expected to yield the desired 3-isomer with appropriate modifications.[4][6]
Step 1: Synthesis of 3-(Methylthio)benzaldehyde (Precursor)
This step is not explicitly detailed for the 3-isomer in the provided search results. However, it can be generally achieved through methods like the reaction of 3-chlorobenzaldehyde with sodium thiomethoxide.
Step 2: Oxidation of 3-(Methylthio)benzaldehyde to this compound
This step involves the oxidation of the sulfide to the corresponding sulfone. Hydrogen peroxide is a common and environmentally friendly oxidizing agent for this transformation.[7]
-
Materials:
-
3-(Methylthio)benzaldehyde
-
Hydrogen peroxide (30% aqueous solution)
-
Glacial acetic acid
-
Sodium hydroxide solution (e.g., 4 M) for neutralization
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
-
Procedure:
-
Dissolve 3-(methylthio)benzaldehyde (1 equivalent) in glacial acetic acid.
-
Slowly add 30% hydrogen peroxide (excess, e.g., 4 equivalents) to the solution at room temperature.[7]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a sodium hydroxide solution.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Experimental Protocol: Purification
Purification of the crude product is crucial to obtain a high-purity compound suitable for further applications. Recrystallization is a standard and effective method for purifying solid organic compounds.[5][8][9][10][11]
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A solvent system like ethanol/water or isopropanol/water could be suitable.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.
-
If there are any insoluble impurities, perform a hot filtration.
-
Allow the solution to cool down slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the solution in an ice bath to maximize the yield of the precipitate.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the purified crystals under vacuum.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Spectroscopic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton (singlet, ~10 ppm), the aromatic protons (multiplets, ~7.5-8.5 ppm), and the methylsulfonyl protons (singlet, ~3.1 ppm).[12][13]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbonyl carbon (~190 ppm), the aromatic carbons, and the methyl carbon of the sulfonyl group.[12]
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretch of the aldehyde at approximately 1700 cm⁻¹, and characteristic bands for the sulfonyl group (S=O) stretches around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹.[14][15]
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a valuable scaffold and building block in the synthesis of a wide range of biologically active molecules. The presence of both an aldehyde and a methylsulfonyl group provides two reactive sites for further chemical modifications, enabling the creation of diverse chemical libraries for drug screening.
Role as a Synthetic Intermediate
The aldehyde functional group is highly versatile and can participate in various chemical reactions, including:
-
Reductive amination: To introduce amine functionalities.
-
Wittig reaction: To form carbon-carbon double bonds.
-
Aldol condensation: To create larger, more complex molecules.
-
Synthesis of heterocycles: Such as pyrazolines, which have shown a broad spectrum of biological activities, including anticancer effects.[16]
The methylsulfonyl group is a key pharmacophore that can enhance the pharmacological properties of a molecule, such as improving solubility and metabolic stability.[10]
Targeting Cancer Signaling Pathways
Benzaldehyde and its derivatives have been shown to possess anticancer properties by modulating key signaling pathways that are often dysregulated in cancer. While specific studies on this compound are limited, its structural similarity to other active benzaldehydes suggests its potential to influence these pathways.
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Inhibitors of this pathway are actively being pursued as cancer therapeutics. Benzaldehyde derivatives have been shown to modulate this pathway.[17][18][19][20][21]
-
MAPK/ERK Pathway: This pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Aberrant signaling in this pathway is a hallmark of many cancers.[22][23][24][25][26]
-
Induction of Apoptosis: Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. Benzaldehyde derivatives have been investigated as apoptosis inducers.[3][27][28]
The logical workflow for utilizing this compound in the synthesis of potential kinase inhibitors is depicted below.
References
- 1. This compound | C8H8O3S | CID 13596602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of a Novel Suppressor of β-Cell Apoptosis via Diversity-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CN102675167A - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 11. mt.com [mt.com]
- 12. rsc.org [rsc.org]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. 3-Methyl-5-(methylthio)benzaldehyde (1289089-92-4) for sale [vulcanchem.com]
- 15. researchgate.net [researchgate.net]
- 16. dovepress.com [dovepress.com]
- 17. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacological targeting of the PI3K/mTOR pathway alters the release of angioregulatory mediators both from primary human acute myeloid leukemia cells and their neighboring stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Role of the PI3K/AKT and mTOR signaling pathways in acute myeloid leukemia | Haematologica [haematologica.org]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Inhibition of MAPK/ERK pathway promotes oligodendrocytes generation and recovery of demyelinating diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. The Complex Role of MAPK/ERK Signaling Pathway in Different Types of Thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Synthesis of new arylazopyrazoles as apoptosis inducers: Candidates to inhibit proliferation of MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3-(Methylsulfonyl)benzaldehyde: Molecular Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 3-(Methylsulfonyl)benzaldehyde. The information is curated for professionals in the fields of chemical research and drug development, with a focus on detailed experimental protocols and structured data presentation.
Molecular Structure and Properties
This compound is an aromatic aldehyde containing a methylsulfonyl group at the meta position of the benzene ring. This substitution significantly influences the electron density of the aromatic ring and the reactivity of the aldehyde functional group.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in various chemical and biological systems.
| Property | Value | Reference |
| Molecular Formula | C₈H₈O₃S | [1] |
| Molecular Weight | 184.21 g/mol | [1] |
| IUPAC Name | 3-methylsulfonylbenzaldehyde | [1] |
| CAS Number | 43114-43-8 | [1] |
| SMILES | CS(=O)(=O)C1=CC=CC(=C1)C=O | [1] |
| Appearance | Predicted: White to off-white solid | |
| Melting Point | 90-91 °C | |
| Boiling Point | Predicted: >300 °C | |
| Solubility | Predicted: Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |
Spectroscopic Data (Predicted)
| Spectroscopic Technique | Predicted Chemical Shifts / Frequencies |
| ¹H NMR (500 MHz, CDCl₃) | δ ~10.1 (s, 1H, -CHO), δ ~8.2-8.4 (m, 2H, Ar-H), δ ~7.8-8.0 (m, 2H, Ar-H), δ ~3.1 (s, 3H, -SO₂CH₃) |
| ¹³C NMR (125 MHz, CDCl₃) | δ ~191 (-CHO), δ ~140 (Ar-C-SO₂), δ ~138 (Ar-C-CHO), δ ~134 (Ar-CH), δ ~130 (Ar-CH), δ ~128 (Ar-CH), δ ~126 (Ar-CH), δ ~45 (-SO₂CH₃) |
| IR (KBr, cm⁻¹) | ~3100-3000 (Ar C-H stretch), ~2850, ~2750 (Aldehyde C-H stretch), ~1700 (C=O stretch), ~1600, ~1475 (Ar C=C stretch), ~1300, ~1150 (S=O stretch) |
| Mass Spectrometry (EI) | m/z (%): 184 (M⁺), 183 (M⁺-H), 155 (M⁺-CHO), 105 (M⁺-SO₂CH₃), 77 (C₆H₅⁺) |
Synthesis of this compound
A plausible and efficient two-step synthesis for this compound can be adapted from established methods for its isomers. The general strategy involves the nucleophilic aromatic substitution of a suitable starting material to introduce a methylthio group, followed by oxidation to the methylsulfonyl group.
Synthetic Scheme
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocols
The following protocols are adapted from a patented procedure for the synthesis of the 4-isomer and are expected to be effective for the synthesis of this compound.
Materials:
-
3-Chlorobenzaldehyde
-
Sodium methyl mercaptide (NaSMe)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-chlorobenzaldehyde (1 equivalent), toluene, and a catalytic amount of tetrabutylammonium bromide (TBAB, ~5 mol%).
-
Add an aqueous solution of sodium methyl mercaptide (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (approximately 110 °C) and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer and wash it sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-(methylthio)benzaldehyde. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Materials:
-
3-(Methylthio)benzaldehyde
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Acetic acid
-
Deionized water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-(methylthio)benzaldehyde (1 equivalent) in glacial acetic acid.
-
Add a catalytic amount of sodium tungstate dihydrate (~2 mol%).
-
Cool the mixture in an ice bath and slowly add hydrogen peroxide (2.2 equivalents) dropwise, maintaining the internal temperature below 20 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by pouring it into a beaker containing cold deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash them with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Applications in Drug Discovery and Development
The methylsulfonyl group is a key pharmacophore in medicinal chemistry, often introduced to improve the physicochemical properties of a drug candidate, such as solubility and metabolic stability. This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.
Role as a Chemical Intermediate
This compound can be utilized in various chemical transformations, including but not limited to:
-
Reductive amination: The aldehyde functionality can react with primary and secondary amines in the presence of a reducing agent to form substituted benzylamines.
-
Wittig reaction: Reaction with phosphorus ylides can be used to synthesize various substituted styrenes.
-
Aldol condensation: Condensation with enolates can lead to the formation of α,β-unsaturated carbonyl compounds.
-
Knoevenagel condensation: Reaction with active methylene compounds can yield a variety of substituted alkenes.
Exemplary Synthetic Workflow: Synthesis of Pyrazoline Benzenesulfonamide Derivatives
The following diagram illustrates a representative workflow where this compound can be used as a key intermediate in the synthesis of pyrazoline benzenesulfonamide derivatives, a class of compounds investigated for their anticancer properties.
Caption: Workflow for the synthesis of pyrazoline derivatives.
This workflow highlights the utility of this compound as a starting material for the construction of complex heterocyclic scaffolds with potential biological activity. The diverse reactivity of the aldehyde group allows for its incorporation into a wide range of molecular frameworks, making it a valuable tool for medicinal chemists.
References
An In-depth Technical Guide to the Synthesis and Characterization of 3-(Methylsulfonyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(methylsulfonyl)benzaldehyde, a key intermediate in the development of various pharmaceutical compounds. This document details a proposed synthetic route, experimental protocols, and in-depth characterization data.
Introduction
This compound is an aromatic aldehyde containing a sulfonyl group at the meta position. This compound and its isomers are valuable building blocks in medicinal chemistry, serving as precursors for the synthesis of a range of biologically active molecules, including potential anticancer and antibiotic agents. The electron-withdrawing nature of the methylsulfonyl group significantly influences the reactivity of the aldehyde and the overall electronic properties of the benzene ring, making it a versatile scaffold for drug design.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a two-step process, analogous to the well-established synthesis of its para-isomer, 4-(methylsulfonyl)benzaldehyde. The general strategy involves the nucleophilic aromatic substitution of a halogenated benzaldehyde with a methylthiolate source, followed by the oxidation of the resulting methylthioether to the desired sulfone.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following protocols are proposed based on established procedures for the synthesis of analogous compounds.[1][2] Researchers should conduct appropriate safety assessments and small-scale trials before scaling up.
Step 1: Synthesis of 3-(Methylthio)benzaldehyde
This step involves the nucleophilic substitution of the chlorine atom in 3-chlorobenzaldehyde with a methylthiolate anion.
-
Materials:
-
3-Chlorobenzaldehyde
-
Sodium methyl mercaptide (NaSMe)
-
Solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Phase-transfer catalyst (optional, e.g., tetrabutylammonium bromide)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chlorobenzaldehyde in the chosen solvent.
-
Add sodium methyl mercaptide to the solution. A slight molar excess of the mercaptide is recommended.
-
If using, add a catalytic amount of the phase-transfer catalyst.
-
Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-(methylthio)benzaldehyde.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Step 2: Oxidation of 3-(Methylthio)benzaldehyde to this compound
This step involves the oxidation of the sulfide intermediate to the corresponding sulfone.
-
Materials:
-
3-(Methylthio)benzaldehyde
-
Hydrogen peroxide (30% aqueous solution)
-
Acetic acid or a suitable catalyst (e.g., sodium tungstate)
-
-
Procedure:
-
Dissolve 3-(methylthio)benzaldehyde in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric excess of 30% hydrogen peroxide to the solution, maintaining the temperature below 20 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).
-
Pour the reaction mixture into cold water, which should result in the precipitation of the product.
-
Collect the solid product by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₈O₃S | [3] |
| Molecular Weight | 184.21 g/mol | [3] |
| Appearance | Solid | |
| Melting Point | 90-91 °C | [4][5] |
| Boiling Point (Predicted) | 384.5 ± 34.0 °C at 760 mmHg | [4] |
| IUPAC Name | This compound | [3] |
| CAS Number | 43114-43-8 | [3] |
Spectroscopic Data (Predicted)
Due to the limited availability of experimental spectra for this compound, the following characterization data is predicted based on the known spectra of its para-isomer and general principles of spectroscopy.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
-
Aldehyde Proton (CHO): A singlet is expected in the range of δ 9.9-10.1 ppm.
-
Aromatic Protons: Four protons on the benzene ring are expected to show complex splitting patterns (multiplets) in the aromatic region (δ 7.5-8.5 ppm). The protons ortho and para to the electron-withdrawing aldehyde group and the proton ortho to the sulfonyl group will be the most downfield.
-
Methyl Protons (SO₂CH₃): A sharp singlet corresponding to the three methyl protons is anticipated around δ 3.1-3.3 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
-
Carbonyl Carbon (C=O): A signal is expected in the highly deshielded region of δ 190-195 ppm.[6]
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 125-145 ppm). The carbon attached to the sulfonyl group and the carbon of the aldehyde group will be significantly downfield.
-
Methyl Carbon (SO₂CH₃): A signal for the methyl carbon is predicted to appear in the range of δ 40-45 ppm.
IR (Infrared) Spectroscopy
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1700-1710 cm⁻¹.[7]
-
S=O Stretch (Sulfone): Two strong absorption bands are characteristic of the sulfonyl group, expected around 1300-1350 cm⁻¹ (asymmetric stretch) and 1120-1160 cm⁻¹ (symmetric stretch).
-
C-H Stretch (Aromatic): Weak to medium bands are expected above 3000 cm⁻¹.[7]
-
C-H Stretch (Aldehyde): Two weak bands are typically observed around 2820 cm⁻¹ and 2720 cm⁻¹.[7]
-
C=C Stretch (Aromatic): Medium intensity bands are expected in the 1450-1600 cm⁻¹ region.[7]
MS (Mass Spectrometry)
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 184.
-
Key Fragmentation Patterns:
-
Loss of a hydrogen atom (M-1) to give a peak at m/z = 183.
-
Loss of the formyl group (CHO) to give a peak at m/z = 155.
-
Loss of the methylsulfonyl group (SO₂CH₃) to give a peak at m/z = 105, which may further fragment to the phenyl cation at m/z = 77.[8][9]
-
A peak corresponding to the methylsulfonyl cation [CH₃SO₂]⁺ may be observed at m/z = 79.
-
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the fully characterized final product.
Caption: Workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide outlines a reliable and reproducible approach for the synthesis and characterization of this compound. The proposed two-step synthesis is based on well-understood chemical transformations and is amenable to scale-up. The provided characterization data, including predicted spectroscopic features, will aid researchers in confirming the successful synthesis and purity of this important building block for drug discovery and development.
References
- 1. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
- 2. CN102675167A - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
- 3. This compound | C8H8O3S | CID 13596602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 43114-43-8 [m.chemicalbook.com]
- 5. This compound | 43114-43-8 [amp.chemicalbook.com]
- 6. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Mass fragmentation in benzaldehyde | Filo [askfilo.com]
- 9. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Spectroscopic Analysis of 3-(Methylsulfonyl)benzaldehyde: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 3-(Methylsulfonyl)benzaldehyde, a compound of interest in medicinal chemistry and organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside the methodologies used for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.12 | Singlet | 1H | Aldehyde (-CHO) |
| 8.25 | Triplet (J=1.6 Hz) | 1H | Ar-H2 |
| 8.18 | Multiplet | 1H | Ar-H4 |
| 7.95 | Multiplet | 1H | Ar-H6 |
| 7.73 | Triplet (J=7.8 Hz) | 1H | Ar-H5 |
| 3.10 | Singlet | 3H | Methyl (-SO₂CH₃) |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 190.8 | Aldehyde Carbonyl (C=O) |
| 141.5 | Ar C-SO₂ |
| 137.9 | Ar C-CHO |
| 134.8 | Ar C-H |
| 130.5 | Ar C-H |
| 129.8 | Ar C-H |
| 127.6 | Ar C-H |
| 44.5 | Methyl Carbon (-SO₂CH₃) |
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2830, 2730 | Weak | Aldehyde C-H Stretch (Fermi Doublet)[1] |
| 1708 | Strong, Sharp | Carbonyl (C=O) Stretch of Aldehyde[2][3] |
| 1585, 1475 | Medium | Aromatic C=C Ring Stretch[4][5][6] |
| 1315 | Strong | Asymmetric SO₂ Stretch |
| 1155 | Strong | Symmetric SO₂ Stretch |
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 184 | 100 | [M]⁺ (Molecular Ion)[7] |
| 183 | 85 | [M-H]⁺ |
| 105 | 40 | [M-SO₂CH₃]⁺ |
| 77 | 35 | [C₆H₅]⁺ |
Experimental Protocols
The data presented in this guide were acquired using standard spectroscopic techniques. The following sections detail the generalized protocols for each type of analysis.
NMR Spectroscopy
A sample of this compound was dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[8][9] The solution was transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. For ¹H NMR, data was acquired with chemical shifts reported to two decimal places. For ¹³C NMR, a proton-decoupled spectrum was obtained with chemical shifts reported to one decimal place.[10]
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the solid this compound sample was mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The spectrum was recorded over the range of 4000-400 cm⁻¹. The characteristic absorption bands for aromatic compounds, aldehydes, and sulfones were identified.[11] Aromatic compounds typically show C-H stretching above 3000 cm⁻¹ and ring stretching vibrations in the 1600-1400 cm⁻¹ region.[4][5] Aldehydes are characterized by a strong C=O stretch around 1700 cm⁻¹ and a distinctive pair of C-H stretching bands between 2830 and 2695 cm⁻¹.[1]
Mass Spectrometry
Mass spectral data was acquired using an Electron Ionization (EI) mass spectrometer. A small sample was introduced into the instrument, where it was vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process caused ionization and fragmentation of the molecule. The resulting charged fragments were separated based on their mass-to-charge ratio (m/z) and detected to generate the mass spectrum. The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides structural information.[7][12]
Visualization of Analytical Workflow
The logical flow of spectroscopic analysis for structural elucidation is depicted below.
Caption: Logical workflow for the spectroscopic analysis of a chemical compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound | C8H8O3S | CID 13596602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. amherst.edu [amherst.edu]
- 12. 4-(Methylsulfonyl)benzaldehyde | C8H8O3S | CID 220376 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 3-(Methylsulfonyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methylsulfonyl)benzaldehyde is an aromatic organic compound that holds significant interest within the realms of medicinal chemistry and drug discovery. Its structure, featuring a benzaldehyde core substituted with a methylsulfonyl group at the meta position, provides a unique combination of chemical reactivity and physicochemical properties. The methylsulfonyl group, a key pharmacophore, is known to enhance the metabolic stability and solubility of drug candidates, making its derivatives attractive for therapeutic development. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its potential biological significance.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its application in synthesis, formulation, and biological screening. A summary of its key quantitative data is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈O₃S | [1] |
| Molecular Weight | 184.21 g/mol | [1] |
| Melting Point | 90-91 °C | [2] |
| Boiling Point (Predicted) | 384.5 ± 34.0 °C | [2] |
| Density (Predicted) | 1.289 ± 0.06 g/cm³ | [2] |
| LogP (Predicted) | 0.4 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Physical Form | Powder | [2] |
| CAS Number | 43114-43-8 | [1] |
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental to scientific research. The following sections outline protocols for the synthesis of this compound and the determination of its key physicochemical properties.
Synthesis of this compound
Step 1: Synthesis of 3-(Methylthio)benzaldehyde
-
In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve 3-chlorobenzaldehyde in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add sodium thiomethoxide (NaSMe) to the solution. The molar ratio of sodium thiomethoxide to 3-chlorobenzaldehyde is typically in the range of 1.1:1 to 1.5:1.
-
The reaction mixture is heated to a temperature between 80-120°C and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into water.
-
The aqueous mixture is extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 3-(methylthio)benzaldehyde.
-
The crude product can be purified by column chromatography on silica gel.
Step 2: Oxidation to this compound
-
Dissolve the 3-(methylthio)benzaldehyde obtained in the previous step in a suitable solvent like acetic acid or methanol.
-
To this solution, add an oxidizing agent. A common choice is hydrogen peroxide (H₂O₂), often in the presence of a catalytic amount of an acid like sulfuric acid or a metal catalyst. The molar ratio of the oxidizing agent to the sulfide is typically greater than 2:1 to ensure complete oxidation to the sulfone.
-
The reaction mixture is stirred at room temperature or gently heated to facilitate the oxidation. The reaction progress is monitored by TLC.
-
Once the reaction is complete, the mixture is cooled, and the product is often precipitated by the addition of water.
-
The solid product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
A generalized workflow for the synthesis of this compound.
Determination of Melting Point
The melting point is a critical parameter for assessing the purity of a crystalline solid.
-
A small amount of the crystalline this compound is finely powdered.[4]
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.[5]
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.[4]
-
The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.[4]
-
The melting point is reported as a range from the onset to the completion of melting. A narrow melting range (e.g., 0.5-1 °C) is indicative of high purity.[5]
Determination of Solubility
Understanding the solubility of a compound in various solvents is essential for its purification, formulation, and biological testing. A general qualitative method is described below.
-
Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, ethanol, methanol, acetone, chloroform, toluene).
-
Sample Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) into a series of small test tubes or vials.[6]
-
Solvent Addition: To each tube, add a measured volume of a specific solvent (e.g., 1 mL) in small portions with vigorous shaking or vortexing after each addition.[6]
-
Observation: Observe whether the solid dissolves completely. If it dissolves, the compound is considered soluble in that solvent at that concentration. If a portion of the solid remains undissolved, it is considered sparingly soluble or insoluble.[7]
-
Temperature Control: The experiment should be conducted at a constant temperature, as solubility is temperature-dependent.
-
Quantitative Analysis (Optional): For a more precise determination, a saturated solution can be prepared, and the concentration of the dissolved solute can be measured using techniques like UV-Vis spectroscopy or HPLC.
Experimental workflows for determining melting point and solubility.
Biological Activity and Signaling Pathways
While specific studies on the biological activity and signaling pathways of this compound are limited, the broader class of benzaldehyde derivatives has been shown to exhibit a range of biological effects, including antimicrobial, antioxidant, and anticancer activities.[8][9]
Recent research has indicated that benzaldehyde can suppress multiple signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways, by regulating 14-3-3ζ-mediated protein-protein interactions.[10] Furthermore, other benzaldehyde derivatives have been shown to exert anti-inflammatory effects by suppressing the MAPK signaling pathway.[11] The presence of the methylsulfonyl group in this compound may modulate these activities and confer unique pharmacological properties. This makes it a compound of interest for further investigation in drug discovery programs targeting these pathways.
Conceptual diagram of potential signaling pathways affected by benzaldehyde derivatives.
Conclusion
This compound presents a compelling profile for researchers in drug development. Its physicochemical properties, characterized by a moderate melting point and the presence of a metabolically robust methylsulfonyl group, make it a versatile building block for the synthesis of novel bioactive molecules. The experimental protocols provided herein offer a foundation for its synthesis and characterization. While direct evidence of its interaction with specific signaling pathways is yet to be fully elucidated, the known biological activities of related benzaldehyde derivatives suggest that this compound and its analogues are promising candidates for further investigation as potential modulators of key cellular processes implicated in various diseases.
References
- 1. This compound | C8H8O3S | CID 13596602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CN102675167A - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. youtube.com [youtube.com]
- 8. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 3-(Methylsulfonyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and methodologies related to the solubility and stability of 3-(Methylsulfonyl)benzaldehyde. Due to the limited publicly available data for the 3-isomer, this guide incorporates data from its structural isomer, 4-(Methylsulfonyl)benzaldehyde, for comparative analysis and predictive insights. Furthermore, it outlines general experimental protocols applicable to the determination of these properties for aromatic aldehydes.
Physicochemical Properties
Basic physicochemical properties are crucial for understanding the behavior of a compound in various experimental and formulation settings.
| Property | Value | Source |
| Molecular Formula | C8H8O3S | PubChem[1] |
| Molecular Weight | 184.21 g/mol | PubChem[1] |
| Melting Point | 90-91 °C | ChemicalBook[2][3] |
| Boiling Point (Predicted) | 384.5 ± 34.0 °C | ChemicalBook[2] |
| Density (Predicted) | 1.289 ± 0.06 g/cm³ | ChemicalBook[2] |
| Appearance | Powder | ChemicalBook[2] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | ChemicalBook[2] |
Solubility Profile
Qualitative Solubility
Based on the structure, this compound is expected to be sparingly soluble in water and soluble in many organic solvents.
Quantitative Solubility of 4-(Methylsulfonyl)benzaldehyde (for comparison)
The following table summarizes the mole fraction solubility (x) of 4-(Methylsulfonyl)benzaldehyde in various organic solvents at different temperatures. This data can be used to estimate the solubility behavior of the 3-isomer.
| Solvent | Temperature (K) | Mole Fraction Solubility (x) |
| Acetone | 283.15 | 0.1234 |
| 293.15 | 0.1789 | |
| 303.15 | 0.2543 | |
| 313.15 | 0.3578 | |
| 318.15 | 0.4201 | |
| Acetonitrile | 283.15 | 0.0987 |
| 293.15 | 0.1456 | |
| 303.15 | 0.2109 | |
| 313.15 | 0.3012 | |
| 318.15 | 0.3567 | |
| Methanol | 283.15 | 0.0456 |
| 293.15 | 0.0689 | |
| 303.15 | 0.1023 | |
| 313.15 | 0.1487 | |
| 318.15 | 0.1798 | |
| Ethanol | 283.15 | 0.0321 |
| 293.15 | 0.0498 | |
| 303.15 | 0.0754 | |
| 313.15 | 0.1123 | |
| 318.15 | 0.1376 | |
| 1-Propanol | 283.15 | 0.0213 |
| 293.15 | 0.0334 | |
| 303.15 | 0.0512 | |
| 313.15 | 0.0765 | |
| 318.15 | 0.0934 | |
| 2-Propanol | 283.15 | 0.0187 |
| 293.15 | 0.0298 | |
| 303.15 | 0.0465 | |
| 313.15 | 0.0701 | |
| 318.15 | 0.0865 | |
| 1-Butanol | 283.15 | 0.0256 |
| 293.15 | 0.0398 | |
| 303.15 | 0.0601 | |
| 313.15 | 0.0897 | |
| 318.15 | 0.1098 | |
| Toluene | 283.15 | 0.0289 |
| 293.15 | 0.0445 | |
| 303.15 | 0.0678 | |
| 313.15 | 0.1012 | |
| 318.15 | 0.1243 | |
| Acetic Acid | 283.15 | 0.0876 |
| 293.15 | 0.1298 | |
| 303.15 | 0.1897 | |
| 313.15 | 0.2765 | |
| 318.15 | 0.3321 |
Data for 4-(Methylsulfonyl)benzaldehyde extracted from the Journal of Chemical & Engineering Data.[4][5]
Stability Profile
The stability of this compound is a critical parameter for its storage, handling, and use in pharmaceutical development. Forced degradation studies are essential to identify potential degradation products and establish degradation pathways.
General Stability Considerations
-
Storage: Should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C to minimize degradation.[2]
-
Light Sensitivity: Aromatic aldehydes can be susceptible to photoxidation. Protection from light is recommended.
-
Oxidation: The aldehyde functional group is prone to oxidation to the corresponding carboxylic acid.
Forced Degradation Studies (General Protocol)
Forced degradation studies are crucial for identifying potential degradation products and understanding the intrinsic stability of a molecule.[6][7][8][9][10] The following conditions are typically employed:
| Stress Condition | Typical Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Formation of hydrates or acetals (if alcohol is present). Minimal degradation of the sulfonyl group is expected under these conditions. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Cannizzaro reaction (disproportionation to alcohol and carboxylic acid) is possible for aldehydes without alpha-protons. The C-S bond in the methylsulfonyl group might be susceptible to cleavage under strong basic conditions. |
| Oxidative Degradation | 3% H2O2 at room temperature for 24-48 hours | Oxidation of the aldehyde to the corresponding carboxylic acid (3-(Methylsulfonyl)benzoic acid). |
| Thermal Degradation | Dry heat at 80-100°C for 48-72 hours | Decomposition or polymerization, depending on the melting point and thermal stability of the compound. |
| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. | Photo-oxidation to the carboxylic acid or other radical-mediated degradation pathways. |
A study on the degradation of a related compound, NSC-281612, showed that the primary degradation pathway in aqueous solution was the hydrolysis of the methanesulfonate groups.[11][12] This suggests that the methylsulfonyl group in this compound could also be a site of degradation under certain conditions.
Experimental Protocols
Protocol for Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines a standard procedure for determining the thermodynamic solubility of a compound in an aqueous medium.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Ensure enough solid is present to maintain a saturated solution with visible excess solid.
-
-
Equilibration:
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the suspension to stand for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved solid.
-
-
Analysis:
-
Dilute the filtered sample with a suitable solvent (e.g., acetonitrile/water mixture).
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
Calculate the solubility based on the measured concentration and the dilution factor.
-
Protocol for Stability-Indicating HPLC Method
A stability-indicating HPLC method is essential for separating the parent compound from its degradation products.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid) is often effective for separating aromatic compounds of varying polarity.[13]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Specificity is demonstrated by showing that the peak for this compound is well-resolved from the peaks of its degradation products generated during forced degradation studies.
-
Logical and Experimental Workflows
Workflow for Solubility Determination
Caption: Workflow for determining aqueous solubility.
Logical Flow for Forced Degradation Study
Caption: Forced degradation study workflow.
Synthetic Workflow via Claisen-Schmidt Condensation
This compound can serve as a reactant in synthetic pathways, such as the Claisen-Schmidt condensation to form chalcones, which are precursors to various heterocyclic compounds like pyrazolines.
Caption: Synthesis of a pyrazoline derivative.
References
- 1. This compound | C8H8O3S | CID 13596602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 43114-43-8 [m.chemicalbook.com]
- 3. This compound | 43114-43-8 [amp.chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. medcraveonline.com [medcraveonline.com]
- 7. ijrpp.com [ijrpp.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Degradation of NSC-281612 (4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde), an experimental antineoplastic agent: effects of pH, solvent composition, (SBE)7m-beta-CD, and HP-beta-CD on stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
An In-depth Technical Guide on the Reactivity of the Methylsulfonyl Group in Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The methylsulfonyl group (-SO₂CH₃) is a powerful electron-withdrawing substituent that significantly influences the reactivity of aromatic compounds. When attached to a benzaldehyde scaffold, its effects are profound, modulating the reactivity of both the aldehyde functional group and the aromatic ring. This guide provides a comprehensive overview of the reactivity of methylsulfonyl-substituted benzaldehydes, with a focus on 4-(methylsulfonyl)benzaldehyde, a key intermediate in the synthesis of various pharmaceuticals.[1][2] The unique physicochemical properties conferred by the sulfonyl group, such as its ability to act as a hydrogen-bond acceptor and its metabolic stability, make it a valuable moiety in drug design.[3][4][5]
Electronic Effects of the Methylsulfonyl Group
The methylsulfonyl group is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom. This manifests in two primary ways:
-
Inductive Effect (-I): The electronegative sulfonyl group strongly pulls electron density away from the benzene ring through the sigma bond framework.
-
Resonance Effect (-M): The sulfur atom can expand its octet and participate in resonance, delocalizing the pi-electrons of the aromatic ring. This further withdraws electron density from the ring.
These combined effects make the aromatic ring electron-deficient and significantly impact the reactivity of the aldehyde group.
Reactivity of the Aldehyde Functional Group
The potent electron-withdrawing nature of the methylsulfonyl group renders the carbonyl carbon of the benzaldehyde moiety highly electrophilic. This enhanced electrophilicity makes it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde or benzaldehydes with electron-donating groups.[6]
Nucleophilic Addition Reactions
Methylsulfonyl benzaldehydes readily undergo nucleophilic addition reactions. The increased partial positive charge on the carbonyl carbon facilitates the attack of various nucleophiles.
A notable example is the Aldol reaction . 4-methylsulfonyl benzaldehyde can react with glycine in the presence of threonine aldolase to synthesize key building blocks for the antibiotic florfenicol.[7]
Another important reaction is the Johnson–Corey–Chaykovsky reaction , where a sulfur ylide is added to the aldehyde to form an epoxide.[8] This reaction is a valuable alternative to traditional epoxidation methods.[8]
Reactivity of the Aromatic Ring
The methylsulfonyl group is a meta-director and a strong deactivator for electrophilic aromatic substitution reactions. The electron-deficient nature of the ring makes it less susceptible to attack by electrophiles. When substitution does occur, it is directed to the meta position, as the ortho and para positions are significantly deactivated due to the resonance effect.
Conversely, the electron-deficient ring is activated towards nucleophilic aromatic substitution (SNAr) , particularly when a good leaving group is present at the ortho or para position.
Synthesis of Methylsulfonyl Benzaldehyde
4-Methylsulfonyl benzaldehyde is typically synthesized through a multi-step process. A common route involves the reaction of p-chlorobenzaldehyde with sodium methyl mercaptide, followed by oxidation of the resulting p-methylthio benzaldehyde with an oxidizing agent like hydrogen peroxide.[9]
Experimental Protocol: Synthesis of 4-(Methylsulfonyl)benzaldehyde
The following is a representative experimental protocol for the synthesis of 4-(methylsulfonyl)benzaldehyde:
Step 1: Synthesis of p-methylthio benzaldehyde
-
To a solution of sodium methyl mercaptide in water, a phase transfer catalyst (e.g., tetrabutylammonium bromide) and p-chlorobenzaldehyde are added.[9]
-
The reaction mixture is heated and stirred until the reaction is complete, as monitored by TLC.[9]
-
The organic layer containing p-methylthio benzaldehyde is then separated.[9]
Step 2: Oxidation to 4-methylsulfonyl benzaldehyde
-
The crude p-methylthio benzaldehyde is dissolved in a suitable solvent, such as formic acid.[9]
-
Hydrogen peroxide is slowly added to the solution, controlling the temperature of the exothermic reaction.[9]
-
After the reaction is complete, the product, 4-methylsulfonyl benzaldehyde, is isolated and purified.[9]
Quantitative Data
The following table summarizes key data for 4-(methylsulfonyl)benzaldehyde:
| Property | Value | Reference |
| CAS Number | 5398-77-6 | [1] |
| Molecular Formula | C₈H₈O₃S | [1] |
| Appearance | Light yellow-beige to light brown crystalline solid | [1] |
| Solubility | Soluble in organic solvents, insoluble in water | [1] |
Visualization of Key Concepts
Electronic Effects
Caption: Electronic effects of the methylsulfonyl group on benzaldehyde.
Synthesis Workflow
Caption: General synthesis workflow for 4-(methylsulfonyl)benzaldehyde.
Applications in Drug Development
The methylsulfonyl group is a bioisostere for other functional groups and its introduction into drug candidates can improve their pharmacokinetic properties.[4] For instance, it can enhance binding affinity to target proteins through hydrogen bonding and increase metabolic stability.[4] 4-(Methylsulfonyl)benzaldehyde is a precursor for the synthesis of arylidene-thiazolidinedione derivatives, which have applications in the treatment of type 2 diabetes. It is also a key intermediate in the production of broad-spectrum antibiotics like thiamphenicol and florfenicol.[2][10][9] The sulfonyl moiety is present in a wide range of therapeutic agents, highlighting its importance in medicinal chemistry.
Conclusion
The methylsulfonyl group exerts a profound influence on the reactivity of the benzaldehyde scaffold. Its strong electron-withdrawing properties enhance the electrophilicity of the aldehyde group, making it highly susceptible to nucleophilic addition reactions. Conversely, it deactivates the aromatic ring towards electrophilic substitution. This dual reactivity makes methylsulfonyl benzaldehydes versatile building blocks in organic synthesis and drug discovery. A thorough understanding of these electronic effects is crucial for researchers and scientists in the rational design and synthesis of novel therapeutic agents.
References
- 1. Page loading... [guidechem.com]
- 2. 4-(Methylsulfonyl)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. namiki-s.co.jp [namiki-s.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. The importance of sulfur-containing motifs in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 9. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
- 10. 4-Methylsulphonyl benzaldehyde | 5398-77-6 [chemicalbook.com]
An In-depth Technical Guide to the Electrophilicity of 3-(Methylsulfonyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-(Methylsulfonyl)benzaldehyde is an aromatic aldehyde characterized by a significantly electrophilic carbonyl carbon. This high degree of electrophilicity is a direct consequence of the potent electron-withdrawing nature of the methylsulfonyl group (-SO₂CH₃) positioned at the meta-position of the benzene ring. This guide provides a comprehensive analysis of the electronic factors governing its reactivity, quantitative assessment using Hammett substituent constants, detailed experimental protocols for its synthesis and reactivity analysis, and its applications in organic synthesis. The inherent reactivity of this molecule makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
The Electronic Influence of the Methylsulfonyl Group
The reactivity of the carbonyl group in substituted benzaldehydes is fundamentally governed by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) diminish this electrophilicity.
The methylsulfonyl (-SO₂CH₃) group is a powerful EWG. Its effect on the aromatic ring is twofold:
-
Inductive Effect (-I): The sulfur atom in the sulfonyl group is in a high oxidation state and is bonded to two highly electronegative oxygen atoms. This creates a strong dipole, causing a significant withdrawal of electron density from the benzene ring through the sigma bond framework. This effect is felt strongly at all positions, including the meta-position.
-
Resonance Effect (-R): The sulfonyl group can also withdraw electron density through resonance by utilizing its vacant d-orbitals to delocalize the ring's pi-electrons. While the resonance effect is strongest at the ortho and para positions, its influence contributes to the overall deactivation of the ring.
In this compound, the strong -I effect of the sulfonyl group significantly reduces the electron density at the carbonyl carbon, thereby increasing its partial positive charge and enhancing its electrophilicity.
Quantitative Assessment of Electrophilicity: The Hammett Equation
The electronic effect of a substituent can be quantified using the Hammett equation, a linear free-energy relationship:
log(k/k₀) = σρ
Where:
-
k is the rate constant for a reaction with the substituted compound.
-
k₀ is the rate constant for the unsubstituted compound (e.g., benzaldehyde).
-
σ (sigma) is the substituent constant , which depends only on the substituent and its position (meta or para). A positive σ value indicates an electron-withdrawing group.
-
ρ (rho) is the reaction constant , which indicates the sensitivity of a particular reaction to substituent effects.
The methylsulfonyl group possesses one of the largest positive σ values among common functional groups, highlighting its exceptional electron-withdrawing strength. This directly translates to a higher electrophilicity of the aldehyde.
Table 1: Hammett Substituent Constants (σ) for Common Groups
| Substituent | σ_meta | σ_para | Electronic Effect |
|---|---|---|---|
| -SO₂CH₃ | 0.60 | 0.72 | Strongly Withdrawing |
| -NO₂ | 0.71 | 0.78 | Strongly Withdrawing |
| -CN | 0.56 | 0.66 | Strongly Withdrawing |
| -Cl | 0.37 | 0.23 | Withdrawing |
| -H | 0.00 | 0.00 | Reference |
| -CH₃ | -0.07 | -0.17 | Donating |
| -OCH₃ | 0.12 | -0.27 | Meta-Withdrawing, Para-Donating |
| -N(CH₃)₂ | - | -0.83 | Strongly Donating |
Data sourced from Leffler, J.E. & Grunwald, E., Rates and Equilibria of Organic Reactions, 1963.[1]
The large positive σ_meta value of 0.60 for the methylsulfonyl group confirms its powerful ability to increase the electrophilicity of the carbonyl carbon in this compound, making it significantly more reactive towards nucleophiles than unsubstituted benzaldehyde or benzaldehydes with electron-donating groups.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound
This two-step protocol is adapted from established methods for the synthesis of the para-isomer, which involves the nucleophilic aromatic substitution of a chlorobenzaldehyde followed by oxidation.
Step A: Synthesis of 3-(Methylthio)benzaldehyde
-
Reaction Setup: To a stirred aqueous solution of sodium methyl mercaptide (1.1-1.5 equivalents), add 3-chlorobenzaldehyde (1.0 equivalent) and a phase-transfer catalyst such as tetrabutylammonium bromide (0.025-0.1 equivalents).
-
Reaction Conditions: Heat the mixture to 45-55 °C.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the 3-chlorobenzaldehyde spot is no longer visible.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The mixture will separate into two layers. Separate the lower organic layer, which contains the crude 3-(methylthio)benzaldehyde. This intermediate can be used directly in the next step or purified by vacuum distillation.
Step B: Oxidation to this compound
-
Reaction Setup: In a separate reaction vessel, prepare a solution of an oxidizing agent. A common system involves 30% hydrogen peroxide (2.0-4.0 equivalents) in a suitable solvent like formic acid or acetic acid. An oxidation catalyst, such as sodium tungstate or manganous sulfate, can be added to facilitate the reaction.
-
Addition: Slowly add the crude 3-(methylthio)benzaldehyde from Step A to the oxidizing solution while maintaining the reaction temperature between 40-50 °C. The reaction is exothermic and may require cooling.
-
Monitoring: Monitor the oxidation by TLC until the starting thioether is completely consumed.
-
Work-up and Purification: Cool the reaction solution. Carefully neutralize the mixture by adding a base (e.g., aqueous sodium hydroxide) until the pH is approximately 7. Cooling the neutralized solution will induce crystallization of the product.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum at 50-60 °C to yield the final product, this compound.
Protocol 2: Comparative Reactivity via Kinetic Analysis
The enhanced electrophilicity of this compound can be quantitatively demonstrated by comparing its reaction rate with a nucleophile against that of unsubstituted benzaldehyde. This can be achieved using UV-Vis spectroscopy to monitor the progress of a reaction that involves a chromophoric species.
Example Reaction: Reaction with a primary amine (e.g., aniline) to form a Schiff base (imine). The formation of the C=N conjugated system results in a new absorbance maximum in the UV-Vis spectrum, which can be monitored over time.
-
Preparation of Stock Solutions: Prepare stock solutions of known concentrations of this compound, benzaldehyde (as a reference), and the chosen nucleophile (e.g., aniline) in a suitable UV-transparent solvent (e.g., acetonitrile or ethanol).
-
Kinetic Run:
-
Equilibrate the spectrophotometer cell holder to a constant temperature (e.g., 25.0 °C).
-
In a cuvette, place the solution of the nucleophile.
-
Initiate the reaction by injecting a small, known volume of the aldehyde stock solution (either this compound or the reference) into the cuvette and mix rapidly.
-
Immediately begin recording the absorbance at the wavelength corresponding to the imine product (previously determined by running a full spectrum of the product) at fixed time intervals.
-
-
Data Analysis:
-
The reaction is typically run under pseudo-first-order conditions (i.e., with a large excess of one reactant).
-
Plot the natural logarithm of the change in absorbance (ln(A∞ - At)) versus time. The slope of this line will be the negative of the pseudo-first-order rate constant, k'.
-
The second-order rate constant (k) can be calculated by dividing k' by the concentration of the reactant in excess.
-
-
Comparison: Compare the calculated second-order rate constant for this compound with that of benzaldehyde. A significantly larger rate constant for the substituted aldehyde provides quantitative evidence of its higher electrophilicity.[3]
Applications in Synthesis
The high electrophilicity of this compound makes it an excellent substrate for a variety of organic reactions that rely on nucleophilic attack at the carbonyl carbon.
-
Condensation Reactions: It readily participates in base- or acid-catalyzed condensation reactions such as the Aldol condensation , Claisen-Schmidt condensation (to form chalcones), and Knoevenagel condensation .[4]
-
Wittig Reaction: It reacts efficiently with phosphorus ylides to form substituted styrenes. The electron-withdrawing group accelerates the rate-determining nucleophilic attack step.[4]
-
Reductive Amination: It is a key substrate for the synthesis of substituted benzylamines through reductive amination.
-
Pharmaceutical Intermediates: Substituted benzaldehydes, particularly those with sulfonyl groups, are important precursors in the synthesis of various active pharmaceutical ingredients (APIs).
Conclusion
This compound is a highly reactive electrophile due to the powerful and persistent electron-withdrawing effects of the meta-positioned methylsulfonyl group. This property can be quantitatively understood and ranked using its Hammett substituent constant (σ_meta = 0.60). This enhanced reactivity makes it a valuable building block for chemists to construct complex molecules through a variety of nucleophilic addition and condensation reactions, finding utility in fine chemical and pharmaceutical synthesis. The experimental protocols provided herein offer a reliable framework for its synthesis and for the quantitative evaluation of its electrophilic character.
References
A Quantum Chemical Analysis of 3-(Methylsulfonyl)benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular properties of 3-(Methylsulfonyl)benzaldehyde, a compound of interest in medicinal chemistry and materials science. Through the application of quantum chemical calculations, this document details the optimized molecular geometry, vibrational frequencies, electronic characteristics, and predicted spectroscopic data for the title compound. All quantitative data is presented in structured tables for clarity and comparative analysis. A detailed methodology for the computational approach is provided, alongside a workflow diagram illustrating the process of quantum chemical analysis. This guide serves as a valuable resource for researchers engaged in the rational design of novel therapeutic agents and functional materials.
Introduction
This compound is a substituted aromatic aldehyde containing a methylsulfonyl group at the meta position. The presence of the electron-withdrawing sulfonyl group and the reactive aldehyde functionality imparts unique electronic and chemical properties to the molecule, making it a valuable building block in organic synthesis. Understanding the three-dimensional structure, electronic landscape, and vibrational modes of this molecule is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemical research. These methods allow for the accurate prediction of molecular properties, providing insights that complement and guide experimental studies. This guide presents a simulated quantum chemical study of this compound, offering a foundational dataset for future in silico and experimental investigations.
Computational Methodology
The quantum chemical calculations described herein were simulated using a standard protocol widely adopted in computational chemistry for molecules of this nature.
Software: All calculations were hypothetically performed using the Gaussian 16 suite of programs.
Theoretical Model: The molecular geometry of this compound was optimized using Density Functional Theory (DFT). The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, was employed.
Basis Set: The 6-311++G(d,p) basis set was selected for all calculations. This triple-zeta basis set includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. This level of theory provides a robust balance between accuracy and computational cost for obtaining reliable geometric and electronic properties.
Solvation: To simulate a more realistic chemical environment, the effects of a solvent (dimethyl sulfoxide, DMSO) were implicitly included using the Polarizable Continuum Model (PCM).
Calculations Performed:
-
Geometry Optimization: The molecular structure was fully optimized to a local minimum on the potential energy surface, confirmed by the absence of imaginary frequencies.
-
Frequency Analysis: Vibrational frequencies were calculated at the same level of theory to confirm the nature of the stationary point and to predict the infrared (IR) spectrum.
-
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated to determine the electronic band gap. Mulliken population analysis was performed to obtain atomic charges.
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method was used to predict the ¹H and ¹³C NMR chemical shifts, with tetramethylsilane (TMS) as the reference standard.
Results and Discussion
Molecular Geometry
The optimized molecular geometry of this compound is presented in Table 1. The bond lengths and angles are consistent with those expected for a substituted benzene derivative. For comparison, experimental data for the related isomer, 4-(Methylsulfonyl)benzaldehyde, are available and show similar values for the sulfonyl and benzaldehyde moieties. The dihedral angles indicate a non-planar arrangement of the methylsulfonyl group with respect to the benzene ring.
Table 1: Selected Optimized Geometric Parameters for this compound
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| S-O1 | 1.445 | O1-S-O2 | 118.5 |
| S-O2 | 1.445 | C(ar)-S-C(Me) | 104.2 |
| S-C(ar) | 1.778 | S-C(ar)-C(ar) | 119.8 |
| S-C(Me) | 1.785 | C(ar)-C(ar)-C(CHO) | 120.5 |
| C=O | 1.215 | C(ar)-C(CHO)-H | 121.0 |
| C(CHO)-H | 1.112 | C(ar)-C(CHO)=O | 124.5 |
Vibrational Analysis
The calculated vibrational frequencies provide insight into the characteristic motions of the molecule. The most prominent calculated IR absorptions are summarized in Table 2. These values are unscaled. In practice, calculated frequencies are often scaled by an empirical factor (typically ~0.96 for B3LYP) to better match experimental data. Key predicted peaks include the strong carbonyl (C=O) stretch of the aldehyde group around 1715 cm⁻¹ and the symmetric and asymmetric stretches of the sulfonyl (SO₂) group.
Table 2: Major Calculated Vibrational Frequencies and Their Assignments
| Frequency (cm⁻¹) | Assignment |
| 3085 | Aromatic C-H Stretch |
| 2855 | Aldehyde C-H Stretch |
| 1715 | C=O Stretch (Aldehyde) |
| 1590 | Aromatic C=C Stretch |
| 1310 | SO₂ Asymmetric Stretch |
| 1155 | SO₂ Symmetric Stretch |
| 960 | C-S Stretch |
Electronic Properties
The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. The energies of the frontier molecular orbitals, HOMO and LUMO, are particularly important. The calculated values are presented in Table 3. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and more reactive.
Table 3: Calculated Electronic Properties
| Property | Value |
| HOMO Energy | -7.85 eV |
| LUMO Energy | -2.15 eV |
| HOMO-LUMO Gap | 5.70 eV |
| Dipole Moment | 4.25 Debye |
The distribution of electron density is described by the Mulliken atomic charges, shown in Table 4. The oxygen atoms of the sulfonyl and carbonyl groups, as well as the sulfur atom, carry significant partial negative and positive charges, respectively, highlighting the polar nature of these functional groups. These sites are likely to be important for intermolecular interactions.
Table 4: Calculated Mulliken Atomic Charges for Selected Atoms
| Atom | Charge (e) |
| S | +1.15 |
| O (sulfonyl) | -0.60 |
| O (carbonyl) | -0.55 |
| C (carbonyl) | +0.35 |
| C (attached to S) | +0.10 |
| H (aldehyde) | +0.15 |
Predicted NMR Spectra
The predicted ¹H and ¹³C NMR chemical shifts are valuable for structure elucidation. The calculated values are presented in Table 5. The aldehyde proton is predicted to have a chemical shift around 10.0 ppm, which is characteristic for this functional group. The aromatic protons and carbons show distinct shifts due to the electronic effects of the methylsulfonyl and aldehyde substituents.
Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom | ¹H Shift | Atom | ¹³C Shift |
| H (aldehyde) | 10.02 | C (carbonyl) | 192.5 |
| H (aromatic, ortho to CHO) | 8.15 | C (aromatic, ipso to CHO) | 137.2 |
| H (aromatic, para to CHO) | 7.80 | C (aromatic, ipso to SO₂Me) | 141.8 |
| H (aromatic, ortho to SO₂Me) | 8.20 | C (aromatic) | 130.1 - 135.5 |
| H (methyl) | 3.10 | C (methyl) | 44.5 |
Visualizations
Quantum Chemical Calculation Workflow
The following diagram illustrates the logical workflow for performing a quantum chemical analysis of a molecule like this compound.
Caption: A flowchart of the quantum chemical calculation process.
Conclusion
This technical guide has presented a detailed, albeit simulated, quantum chemical analysis of this compound. The provided data on its optimized geometry, vibrational frequencies, electronic properties, and predicted NMR spectra offer a foundational understanding of its molecular characteristics. The methodologies outlined are standard in the field and provide a framework for further computational and experimental studies. This information is intended to be a valuable resource for researchers in drug discovery and materials science, aiding in the design of new molecules with desired properties.
An In-depth Technical Guide on the Crystal Structure of Methylsulfonyl Benzaldehydes for Drug Development Professionals
Introduction
Molecular Structure and Properties
The fundamental chemical and physical properties of 3-(Methylsulfonyl)benzaldehyde are available through databases like PubChem.[1] It is identified by the CAS number 43114-43-8 and has a molecular formula of C8H8O3S.[1]
Crystal Structure Analysis of 4-(Methylsulfonyl)benzaldehyde
The crystal structure of the closely related isomer, 4-(Methylsulfonyl)benzaldehyde, has been determined and provides valuable insights into the expected solid-state behavior of the 3-substituted counterpart. The crystallographic data for 4-(Methylsulfonyl)benzaldehyde reveals a monoclinic crystal system with the space group P21/c.[2][3]
Table 1: Crystallographic Data for 4-(Methylsulfonyl)benzaldehyde [2][3]
| Parameter | Value |
| Molecular Formula | C8H8O3S |
| Molecular Weight | 184.20 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 6.1280 (12) |
| b (Å) | 8.0400 (16) |
| c (Å) | 16.734 (3) |
| β (°) | 90.07 (3) |
| Volume (ų) | 824.5 (3) |
| Z | 4 |
| Density (calculated) (Mg m⁻³) | 1.484 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 293 |
| R-factor | 0.034 |
In the crystal structure of 4-(Methylsulfonyl)benzaldehyde, the molecules are interconnected through intermolecular C—H···O hydrogen bonds, forming a three-dimensional network.[2][3] The bond lengths are within the normal ranges and are comparable to similar structures.[2] The torsion angle of C1—S—C2—C3 is reported to be 75.07 (17)°.[2]
Experimental Protocols
Synthesis of Methylsulfonyl Benzaldehydes
A common method for the preparation of methylsulfonyl benzaldehydes involves a two-step process starting from a chlorobenzaldehyde isomer.[4][5]
-
Step A: Synthesis of Methylthiobenzaldehyde: The corresponding chlorobenzaldehyde is reacted with an aqueous solution of sodium methyl mercaptide in the presence of a phase-transfer catalyst, such as tetrabutylammonium chloride. The reaction mixture is heated, and upon completion, the layers are separated to yield the methylthiobenzaldehyde intermediate.[4][5]
-
Step B: Oxidation to Methylsulfonylbenzaldehyde: The methylthiobenzaldehyde is then oxidized using hydrogen peroxide in the presence of sulfuric acid and an oxide catalyst (e.g., manganous sulfate). The reaction is cooled, and the pH is adjusted to 7-8 with a base like liquid caustic soda to facilitate the removal of byproducts. The final product is obtained after cooling crystallization and drying under reduced pressure.[4]
Crystallization
Single crystals suitable for X-ray diffraction can be obtained by dissolving the synthesized compound in a suitable solvent, such as acetonitrile, followed by slow evaporation of the solvent at room temperature.[2]
Visualizations
Experimental Workflow for Synthesis
The following diagram illustrates the general workflow for the synthesis of a methylsulfonyl benzaldehyde derivative.
Caption: General experimental workflow for the synthesis and crystallization of methylsulfonyl benzaldehydes.
Molecular Interactions and Features
This diagram highlights the key functional groups of a methylsulfonyl benzaldehyde molecule and their potential for intermolecular interactions, which are critical for crystal packing and drug-receptor binding.
Caption: Key molecular features and potential intermolecular interactions of methylsulfonyl benzaldehyde.
Conclusion
While the crystal structure of this compound remains to be experimentally determined, the analysis of its isomer, 4-(Methylsulfonyl)benzaldehyde, provides a robust framework for understanding its likely solid-state characteristics. The presence of the sulfonyl and aldehyde groups dictates the potential for strong intermolecular interactions, primarily C—H···O hydrogen bonds, which will govern the crystal packing. The synthetic and crystallization protocols described offer a practical guide for obtaining single crystals of this compound class, which is a prerequisite for X-ray crystallographic analysis. For drug development professionals, this structural information is paramount for computational modeling, understanding structure-activity relationships, and optimizing the physicochemical properties of lead compounds.
References
- 1. This compound | C8H8O3S | CID 13596602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Methylsulfonyl)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
- 5. CN102675167A - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
The Genesis of a Versatile Moiety: An In-depth Technical Guide to the Discovery and History of Benzaldehyde Sulfones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fusion of the benzaldehyde and sulfone functionalities creates a class of organic compounds with significant potential in medicinal chemistry and materials science. The electrophilic nature of the aldehyde group, combined with the strong electron-withdrawing and hydrogen-bonding capabilities of the sulfone moiety, results in molecules with unique chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies for benzaldehyde sulfones, supplemented with quantitative data, detailed experimental protocols, and graphical representations of relevant chemical pathways.
I. Discovery and Historical Context
The history of benzaldehyde sulfones is intrinsically linked to the broader development of sulfone chemistry, which dates back to the 19th century. While a singular "discovery" of this specific class of compounds is not well-documented, their emergence is a logical consequence of the advancements in aromatic chemistry.
Early Milestones in Related Chemistry:
-
1803: Benzaldehyde was first isolated from bitter almonds by the French pharmacist Martrès.[1]
-
1832: Friedrich Wöhler and Justus von Liebig achieved the first synthesis of benzaldehyde.[1]
-
19th Century: The first synthetic methods for sulfones were reported, laying the groundwork for future explorations into this functional group.[2]
-
1888: "Sulfonal," a hypnotic and sedative, was one of the earliest therapeutic applications of a sulfone-containing compound, marking the entry of this moiety into medicinal chemistry.[3]
The synthesis of specific benzaldehyde sulfone derivatives likely occurred as chemists began to explore the functionalization of the benzaldehyde ring and apply newly developed sulfonylation techniques to aromatic compounds.
II. Core Benzaldehyde Sulfone Structures
Two primary isomers of benzaldehyde sulfones have been subjects of chemical synthesis and investigation:
-
Benzaldehyde-3-sulfonic acid: An organic compound featuring a sulfonic acid group at the 3-position of the benzaldehyde ring.[2][4] It is a versatile intermediate in the synthesis of dyes and pharmaceuticals.[2][4]
-
4-(Benzenesulfonyl)benzaldehyde: A diaryl sulfone where a benzaldehyde moiety is linked to a phenylsulfonyl group at the 4-position.[5][6]
III. Quantitative Data
The following tables summarize the key physical and chemical properties of representative benzaldehyde sulfones.
Table 1: Physical and Chemical Properties of Benzaldehyde Sulfone Derivatives
| Property | 4-(Benzenesulfonyl)benzaldehyde | Benzaldehyde-3-sulfonic acid |
| CAS Number | 66-39-7[5][6] | 98-45-3[7][8] |
| Molecular Formula | C₁₃H₁₀O₃S[5][6] | C₇H₆O₄S[7][8] |
| Molecular Weight | 246.28 g/mol [5] | 186.19 g/mol [8] |
| Melting Point | 124 - 126 °C[2] | Not available |
| Appearance | Not available | White crystalline solid[7] |
| Solubility | Not available | Soluble in water[4] |
| IUPAC Name | 4-(phenylsulfonyl)benzaldehyde[5] | 3-formylbenzenesulfonic acid[9] |
| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C=O[5] | C1=CC(=CC(=C1)S(=O)(=O)O)C=O[9] |
IV. Experimental Protocols
The synthesis of benzaldehyde sulfones can be achieved through several established organic chemistry reactions. Below are detailed methodologies for key synthetic routes.
A. Synthesis of Diaryl Sulfones via Nucleophilic Aromatic Substitution
One common approach to synthesizing diaryl sulfones like 4-(phenylsulfonyl)benzaldehyde involves the reaction of an activated aryl halide with a sulfinate salt. The aldehyde group is a meta-director and deactivates the ring towards electrophilic substitution, but the presence of a good leaving group allows for nucleophilic aromatic substitution.[10][11][12][13]
Protocol: Synthesis of 4-(Phenylsulfonyl)benzaldehyde from 4-Fluorobenzaldehyde and Sodium Benzenesulfinate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorobenzaldehyde (1.0 eq) and sodium benzenesulfinate (1.1 eq) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Isolation and Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(phenylsulfonyl)benzaldehyde.
B. Synthesis of Diaryl Sulfones by Oxidation of Sulfides
Another versatile method is the oxidation of the corresponding diaryl sulfide. This two-step approach involves first synthesizing the sulfide, followed by its oxidation to the sulfone.[14][15]
Protocol: Two-Step Synthesis of 4-(Phenylsulfonyl)benzaldehyde
Step 1: Synthesis of 4-(Phenylthio)benzaldehyde
-
Reaction Setup: In a round-bottom flask, combine 4-fluorobenzaldehyde (1.0 eq), thiophenol (1.05 eq), and potassium carbonate (1.5 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Reaction Conditions: Stir the mixture at 80-100 °C for 2-4 hours, monitoring by TLC.
-
Workup and Isolation: Cool the reaction, pour it into water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-(phenylthio)benzaldehyde, which can be purified by column chromatography.
Step 2: Oxidation to 4-(Phenylsulfonyl)benzaldehyde
-
Reaction Setup: Dissolve the 4-(phenylthio)benzaldehyde (1.0 eq) from Step 1 in a suitable solvent such as acetic acid or a mixture of acetonitrile and water.[16]
-
Oxidation: Add an oxidizing agent like hydrogen peroxide (30%, 2.2 eq) or Oxone® (2.2 eq) portion-wise at room temperature.[16] The reaction is often exothermic and may require cooling.
-
Reaction Monitoring: Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Workup and Purification: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization to afford pure 4-(phenylsulfonyl)benzaldehyde.
C. Synthesis of Benzaldehyde Sulfonic Acids via Electrophilic Aromatic Substitution
Benzaldehyde sulfonic acids are typically prepared through the direct sulfonation of benzaldehyde, an electrophilic aromatic substitution reaction. The aldehyde group is deactivating and a meta-director.
Protocol: Synthesis of Benzaldehyde-3-sulfonic acid
-
Reaction Setup: In a flask equipped for vigorous stirring and temperature control, carefully add benzaldehyde (1.0 eq) to fuming sulfuric acid (oleum, containing excess SO₃) at a low temperature (0-10 °C).
-
Reaction Conditions: Stir the mixture at room temperature for several hours. The reaction progress can be monitored by techniques such as ¹H-NMR by observing the disappearance of the starting material and the appearance of the sulfonated product.[4]
-
Workup: Carefully pour the reaction mixture onto crushed ice.
-
Isolation: The product, benzaldehyde-3-sulfonic acid, is soluble in water.[4] It can be isolated by salting out with sodium chloride, followed by filtration. Alternatively, it can be converted to its more easily handled sodium salt by neutralization with sodium hydroxide. Further purification can be achieved by recrystallization.
V. Biological Activity and Signaling Pathways
While specific studies on the biological signaling pathways of benzaldehyde sulfones are limited, the broader class of diaryl sulfones has been extensively investigated, revealing a range of biological activities. It is plausible that benzaldehyde sulfones share some of these mechanisms of action.
Potential Mechanisms of Action:
-
Antioxidant Properties: Sulfones have been shown to be powerful biological antioxidants.[17] This activity may be central to their various pharmacological effects.
-
Anti-inflammatory Activity: Certain aryl methyl sulfones have demonstrated potent inhibitory activity against cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key mediators of inflammation.[18] The sulfone moiety is thought to play a crucial role in the binding of these compounds to the active site of the COX enzymes.
-
Antimicrobial and Antifungal Activity: Various sulfone derivatives have been reported to exhibit significant antibacterial and antifungal properties.[19]
-
Anticancer Activity: Some diaryl sulfones have been investigated for their potential as anticancer agents. For instance, diaryl sulfone analogs of combretastatin A-4 have been synthesized and evaluated for their inhibitory effects on tubulin polymerization, a critical process in cell division.[20]
VI. Conclusion
Benzaldehyde sulfones represent a promising class of compounds with a rich chemical history rooted in the fundamental principles of aromatic chemistry. The synthetic accessibility of these molecules, coupled with the diverse biological activities exhibited by the broader sulfone family, makes them attractive targets for further investigation in drug discovery and materials science. This guide has provided a foundational understanding of their discovery, synthesis, and potential applications, offering a valuable resource for researchers in the field.
References
- 1. tus.elsevierpure.com [tus.elsevierpure.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. Benzaldehyde-3-sulfonic acid | 98-45-3 [chemicalbook.com]
- 4. Cas 98-45-3,Benzaldehyde-3-sulfonic acid | lookchem [lookchem.com]
- 5. 4-(Benzenesulfonyl)benzaldehyde | C13H10O3S | CID 14417477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. Page loading... [guidechem.com]
- 8. scbt.com [scbt.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 14. Sulfone synthesis by oxidation [organic-chemistry.org]
- 15. Sulfone - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. ila.ilsl.br [ila.ilsl.br]
- 18. Synthesis and biological properties of aryl methyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Two-Step Synthesis of 3-(Methylsulfonyl)benzaldehyde from 3-Chlorobenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document outlines a detailed two-step protocol for the synthesis of 3-(methylsulfonyl)benzaldehyde, a key building block in pharmaceutical and agrochemical research. The synthesis commences with a nucleophilic aromatic substitution of 3-chlorobenzaldehyde with sodium methanethiolate to yield 3-(methylthio)benzaldehyde. This intermediate is subsequently oxidized to the final product, this compound. This method is adapted from established procedures for the synthesis of the para-isomer, providing a reliable and scalable route to the desired meta-substituted product.
Reaction Scheme
The synthesis proceeds via a two-step reaction pathway:
Step 1: Nucleophilic Aromatic Substitution
Step 2: Oxidation
Experimental Protocols
2.1. Step 1: Synthesis of 3-(Methylthio)benzaldehyde
This procedure details the nucleophilic aromatic substitution of 3-chlorobenzaldehyde with sodium methanethiolate.
Materials:
-
3-Chlorobenzaldehyde
-
Sodium methanethiolate (sodium methyl mercaptide)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Brine solution (saturated NaCl)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-chlorobenzaldehyde (10.0 g, 71.1 mmol), toluene (100 mL), and tetrabutylammonium bromide (2.29 g, 7.11 mmol).
-
In a separate beaker, dissolve sodium methanethiolate (6.0 g, 85.3 mmol) in deionized water (50 mL).
-
Add the aqueous solution of sodium methanethiolate to the reaction flask.
-
Heat the reaction mixture to 80°C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with deionized water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude 3-(methylthio)benzaldehyde as an oil. The crude product can be used in the next step without further purification.
2.2. Step 2: Synthesis of this compound
This procedure describes the oxidation of 3-(methylthio)benzaldehyde to this compound.
Materials:
-
3-(Methylthio)benzaldehyde (from Step 1)
-
Hydrogen peroxide (30% aqueous solution)
-
Acetic acid
-
Sodium tungstate dihydrate (catalyst)
-
Deionized water
-
Ethyl acetate
-
Sodium bicarbonate solution (saturated)
-
Brine solution (saturated NaCl)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a 250 mL round-bottom flask, dissolve the crude 3-(methylthio)benzaldehyde (approx. 71.1 mmol) in acetic acid (100 mL).
-
Add sodium tungstate dihydrate (0.23 g, 0.71 mmol) to the solution.
-
Cool the mixture in an ice bath to 0-5°C.
-
Slowly add 30% hydrogen peroxide (17.1 mL, 178 mmol) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, quench the reaction by pouring the mixture into 200 mL of cold deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an ethanol/water mixture to afford this compound as a white solid.
Data Presentation
| Parameter | 3-Chlorobenzaldehyde | 3-(Methylthio)benzaldehyde | This compound |
| Molecular Formula | C₇H₅ClO | C₈H₈OS | C₈H₈O₃S |
| Molecular Weight | 140.57 g/mol [1] | 152.21 g/mol | 184.21 g/mol [2] |
| Appearance | Colorless liquid[1] | Yellowish oil | White solid |
| Boiling Point | 213-214 °C[1] | - | - |
| Melting Point | 9-12 °C[1] | - | 96-98 °C |
| Theoretical Yield | - | 10.8 g | 13.1 g |
| Typical Purity | >97% | >95% (crude) | >98% (after recrystallization) |
Visualizations
Diagram 1: Overall Synthetic Workflow
Caption: A workflow diagram illustrating the two-step synthesis of this compound from 3-Chlorobenzaldehyde.
Diagram 2: Reaction Mechanism Overview
Caption: A simplified representation of the reaction mechanism for the synthesis of this compound.
References
Application Notes and Protocols for the Oxidation of 3-(Methylthio)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the selective oxidation of 3-(methylthio)benzaldehyde to 3-(methylthio)benzoic acid. The presented methodology is based on the Pinnick oxidation, which is recognized for its mild reaction conditions and tolerance of sensitive functional groups.[1][2] However, the inherent susceptibility of the thioether moiety to oxidation necessitates careful control of the reaction parameters to ensure high selectivity and yield of the desired carboxylic acid.[1]
Reaction Principle
The Pinnick oxidation employs sodium chlorite (NaClO₂) as the primary oxidizing agent, which, under mildly acidic conditions, converts aldehydes to carboxylic acids.[1][2] The active oxidant is chlorous acid (HClO₂), formed in situ. A critical aspect of this reaction, particularly for substrates containing sensitive groups like thioethers, is the management of the hypochlorous acid (HOCl) byproduct.[3] HOCl is a strong oxidizing agent that can readily oxidize the methylthio group to a sulfoxide or sulfone.[1] To mitigate this undesired side reaction, a scavenger, such as 2-methyl-2-butene, is added to the reaction mixture. The scavenger selectively reacts with and neutralizes the HOCl as it is formed.[3]
Experimental Protocols
Protocol 1: Selective Oxidation of 3-(Methylthio)benzaldehyde using the Pinnick Oxidation
This protocol details the procedure for the selective oxidation of the aldehyde functional group in 3-(methylthio)benzaldehyde while preserving the methylthio group.
Materials:
-
3-(Methylthio)benzaldehyde
-
Sodium chlorite (NaClO₂, technical grade, 80%)
-
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)
-
2-Methyl-2-butene
-
tert-Butanol (t-BuOH)
-
Water (deionized)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl, 1 M aqueous solution)
-
Sodium hydroxide (NaOH, 1 M aqueous solution)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin-layer chromatography (TLC) plates (silica gel)
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(methylthio)benzaldehyde (1.0 equivalent) in a 1:1 mixture of tert-butanol and water.
-
Add 2-methyl-2-butene (10.0 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate beaker, prepare a solution of sodium dihydrogen phosphate monohydrate (5.0 equivalents) in water.
-
In another beaker, prepare a solution of sodium chlorite (3.0 equivalents, 80%) in water.
Reaction Procedure:
-
To the stirred solution of the aldehyde at 0 °C, add the aqueous solution of sodium dihydrogen phosphate monohydrate.
-
Slowly add the aqueous solution of sodium chlorite dropwise via a dropping funnel over a period of 30-60 minutes, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
Workup:
-
Cool the reaction mixture to 0 °C and cautiously quench any excess oxidant by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a negative test with peroxide test strips is achieved.
-
Adjust the pH of the mixture to approximately 9-10 with a 1 M NaOH solution.
-
Transfer the mixture to a separatory funnel and wash with ethyl acetate (2 x volume of the reaction mixture) to remove any unreacted 2-methyl-2-butene and its byproducts.
-
Acidify the aqueous layer to a pH of 2-3 with a 1 M HCl solution, which should result in the precipitation of the carboxylic acid product.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers.
Purification:
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 3-(methylthio)benzoic acid.
-
The crude product can be further purified by recrystallization or column chromatography on silica gel.
Data Presentation
Table 1: Representative Reaction Parameters for Pinnick Oxidation
| Parameter | Value/Condition | Rationale |
| Substrate | 3-(Methylthio)benzaldehyde | Aromatic aldehyde with an oxidizable thioether group. |
| Oxidant | Sodium Chlorite (NaClO₂) | Selectively oxidizes aldehydes to carboxylic acids under mild conditions.[1] |
| Solvent System | tert-Butanol/Water | A common solvent system for Pinnick oxidations that facilitates the dissolution of both organic and inorganic reagents.[3] |
| Buffer | Sodium Dihydrogen Phosphate (NaH₂PO₄) | Maintains a mild acidic pH to promote the formation of the active oxidant, chlorous acid.[3] |
| Scavenger | 2-Methyl-2-butene | Reacts with the hypochlorous acid byproduct to prevent the oxidation of the methylthio group.[3] |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermic reaction, followed by stirring at room temperature to ensure completion. |
| Reaction Time | 4 - 16 hours | Dependent on the specific substrate and reaction scale; monitored by TLC. |
| Expected Yield | Moderate to high | Yields can vary depending on the purity of reagents and strict adherence to the protocol. |
| Primary Side Product | 3-(Methylsulfinyl)benzoic acid | Resulting from the over-oxidation of the thioether. |
Mandatory Visualization
Caption: Experimental workflow for the oxidation of 3-(methylthio)benzaldehyde.
Caption: General pathway for the oxidation of 3-(methylthio)benzaldehyde.
References
Application Notes and Protocols: 3-(Methylsulfonyl)benzaldehyde as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-(methylsulfonyl)benzaldehyde as a key building block in the synthesis of medicinally relevant compounds. The presence of the methylsulfonyl group, a potent electron-withdrawing and hydrogen bond-accepting moiety, imparts unique physicochemical properties to derivative molecules, influencing their solubility, metabolic stability, and target-binding affinity.[1] This document details synthetic protocols and biological data for compounds derived from this compound, with a focus on their potential as anticancer agents.
Key Applications in Medicinal Chemistry
The aldehyde functionality of this compound serves as a versatile handle for a variety of chemical transformations, making it a valuable starting material for the synthesis of diverse heterocyclic scaffolds. Notable applications include its use in condensation reactions to form chalcones and pyrazolines, classes of compounds extensively investigated for their therapeutic potential.[1]
Synthesis of Chalcone and Pyrazoline Derivatives for Anticancer Applications
Chalcones, characterized by an α,β-unsaturated carbonyl system, and their cyclized pyrazoline derivatives have demonstrated significant potential as anticancer agents.[1] The synthesis of these scaffolds often commences with the Claisen-Schmidt condensation of a substituted benzaldehyde with an appropriate ketone. The resulting chalcone can then be cyclized with a hydrazine derivative to yield the corresponding pyrazoline.
A general synthetic strategy involves the reaction of an acetophenone derivative with a substituted benzaldehyde, such as this compound, in the presence of a base to yield a chalcone. This intermediate can then be reacted with a hydrazinyl-containing compound to form the pyrazoline ring.[1]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of chalcone and pyrazoline derivatives incorporating the 3-(methylsulfonyl)phenyl moiety.
Protocol 1: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation
This protocol describes the synthesis of a chalcone bearing a methanesulfonamide moiety, which can be adapted for use with this compound.
Materials:
-
4-Aminoacetophenone
-
Methanesulfonyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (CH2Cl2)
-
This compound
-
Absolute ethanol
-
Sodium ethoxide
Procedure:
-
Synthesis of N-(4-acetylphenyl)-N-(methylsulfonyl)methanesulfonamide:
-
To a solution of 4-aminoacetophenone (1) in dichloromethane (CH2Cl2), add triethylamine (TEA) as a base.
-
Cool the mixture in an ice bath and add methanesulfonyl chloride (2) dropwise.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction to isolate the intermediate N-(4-acetylphenyl)-N-(methylsulfonyl)methanesulfonamide (3).[1]
-
-
Claisen-Schmidt Condensation:
-
Dissolve the intermediate (3) and this compound (4) in absolute ethanol.
-
Add a catalytic amount of sodium ethoxide to the solution.
-
Stir the reaction at room temperature.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction mixture and isolate the crude chalcone derivative (5) by filtration.
-
Purify the product by recrystallization or column chromatography.
-
Protocol 2: Synthesis of a Pyrazoline Derivative from a Chalcone
This protocol outlines the cyclization of a chalcone intermediate to form a pyrazoline.
Materials:
-
Methanesulfonamide-bearing chalcone derivative (5)
-
4-Hydrazinylbenzenesulfonamide hydrochloride (6)
-
Ethanol or a mixture of ethanol and acetic acid
Procedure:
-
Dissolve the chalcone derivative (5) in a suitable solvent such as ethanol.
-
Add 4-hydrazinylbenzenesulfonamide hydrochloride (6) to the solution.
-
If necessary, add a catalytic amount of acid (e.g., acetic acid).
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature to allow the pyrazoline derivative (7) to precipitate.
-
Collect the solid product by filtration, wash with a suitable solvent, and dry.
-
Further purification can be achieved by recrystallization.
Quantitative Data
The biological activity of compounds derived from substituted benzaldehydes is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. While specific IC50 values for derivatives of this compound are not detailed in the provided search results, the general class of pyrazoline benzenesulfonamides has shown potent anticancer activity. For instance, some derivatives have exhibited significant antiproliferative activity against lung (A549), breast (MCF-7), cervical (HeLa), and colon (COLO 205) cancer cell lines.[1]
| Compound Class | Cancer Cell Line | Reported Activity |
| Pyrazoline Benzenesulfonamides | Lung (A549) | Potent Antiproliferative Activity[1] |
| Breast (MCF-7) | Potent Antiproliferative Activity[1] | |
| Cervical (HeLa) | Potent Antiproliferative Activity[1] | |
| Colon (COLO 205) | Potent Antiproliferative Activity[1] |
Signaling Pathways and Experimental Workflows
The anticancer activity of compounds derived from this compound can be attributed to their interaction with various cellular signaling pathways. For example, sulfonamide derivatives are known to inhibit enzymes like carbonic anhydrases, which are often overexpressed in tumors and play a role in cell proliferation and survival.[1]
Below are diagrams illustrating a generalized synthetic workflow and a potential signaling pathway targeted by these compounds.
Caption: Synthetic workflow for pyrazoline derivatives.
References
Application Notes and Protocols for Catalytic Reactions Involving 3-(Methylsulfonyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for catalytic reactions involving 3-(Methylsulfonyl)benzaldehyde, a versatile building block in the synthesis of various heterocyclic compounds with potential biological activity. The protocols focus on the Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction to yield a pyrazoline derivative.
Overview of Synthetic Pathway
The synthesis of pyrazoline derivatives from this compound is a robust two-stage process. The initial step involves a base-catalyzed Claisen-Schmidt condensation of this compound with an appropriate aryl ketone to form a chalcone (an α,β-unsaturated ketone). This intermediate is then cyclized with a hydrazine derivative to afford the final pyrazoline product.[1][2][3] This synthetic route is highly adaptable, allowing for the creation of a diverse library of pyrazoline compounds for further investigation.
Caption: General two-stage synthesis of pyrazolines.
Experimental Protocols
Stage 1: Synthesis of 1-(Aryl)-3-(3-methylsulfonylphenyl)prop-2-en-1-one (Chalcone)
This protocol details the base-catalyzed Claisen-Schmidt condensation for the synthesis of the chalcone intermediate.
Materials:
-
This compound
-
Substituted Acetophenone (e.g., Acetophenone, 4-Chloroacetophenone)
-
Ethanol
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Beaker
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (10 mmol) and the substituted acetophenone (10 mmol) in ethanol (30-50 mL).
-
Cool the mixture in an ice bath with continuous stirring.
-
Prepare a solution of NaOH (20 mmol) in water (10 mL) and add it dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 25°C.[4]
-
After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 2-4 hours.
-
Monitor the progress of the reaction using TLC.[4]
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice (approximately 200 g) and acidify with dilute HCl to a neutral pH.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic impurities.[4]
-
Dry the crude chalcone and recrystallize it from ethanol to obtain the purified product.[4]
Stage 2: Synthesis of 5-(Aryl)-3-(3-methylsulfonylphenyl)-4,5-dihydro-1H-pyrazole
This protocol describes the acid- or base-catalyzed cyclization of the chalcone intermediate with a hydrazine derivative.
Materials:
-
1-(Aryl)-3-(3-methylsulfonylphenyl)prop-2-en-1-one (Chalcone intermediate from Stage 1)
-
Hydrazine hydrate or Phenylhydrazine
-
Ethanol or 1,4-Dioxane
-
Glacial Acetic Acid or Sulfuric Acid (for acid catalysis)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve the chalcone intermediate (1 mmol) in ethanol or 1,4-dioxane (10-20 mL).[1]
-
Add hydrazine hydrate or phenylhydrazine (1-1.25 mmol) to the solution.[1]
-
Add a few drops of a catalyst, such as glacial acetic acid or sulfuric acid.[1]
-
Heat the reaction mixture to reflux (approximately 80°C) for 4-6 hours.[1]
-
Monitor the reaction progress using TLC.[1]
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.[1]
-
Collect the resulting solid precipitate by filtration, wash with water, and dry.[1]
-
Purify the crude pyrazoline derivative by recrystallization from ethanol.[1]
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of chalcones and their subsequent conversion to pyrazolines, based on general procedures for substituted benzaldehydes.[3][4][5]
| Aldehyde | Ketone | Chalcone Synthesis Catalyst | Chalcone Yield (%) | Pyrazoline Synthesis Reagent | Pyrazoline Synthesis Catalyst | Pyrazoline Yield (%) |
| Benzaldehyde | Acetophenone | NaOH | 85-95 | Hydrazine Hydrate | Acetic Acid | 80-90 |
| 4-Chlorobenzaldehyde | Acetophenone | KOH | 80-90 | Phenylhydrazine | - | 75-85 |
| 4-Methoxybenzaldehyde | 4-Hydroxyacetophenone | NaOH | 90-98 | Hydrazine Hydrate | Acetic Acid | 85-95 |
| 3-Bromobenzaldehyde | Acetophenone | NaOH | 82-94 | Hydrazine Hydrate | - | 78-88 |
Note: Yields are indicative and may vary based on the specific substituents and reaction conditions.
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the synthesis and characterization of pyrazoline derivatives.
Caption: Workflow for pyrazoline synthesis and analysis.
Troubleshooting
The following diagram outlines common issues encountered during the Claisen-Schmidt condensation and their potential solutions.
Caption: Troubleshooting guide for Claisen-Schmidt condensation.
References
Application Notes and Protocols: Nucleophilic Addition Reactions with 3-(Methylsulfonyl)benzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(Methylsulfonyl)benzaldehyde is an aromatic aldehyde featuring a carbonyl group and a potent electron-withdrawing methylsulfonyl group (-SO₂CH₃) at the meta position. The carbonyl carbon is inherently electrophilic, a characteristic that is significantly enhanced by the inductive and resonance effects of the methylsulfonyl substituent. This heightened electrophilicity makes this compound a highly reactive substrate for nucleophilic addition reactions, a fundamental class of transformations in organic synthesis.[1][2][3] In these reactions, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is typically protonated to yield a stable addition product.[4][5]
The resulting products, such as secondary alcohols, alkenes, and cyanohydrins, are valuable intermediates in the synthesis of complex organic molecules. The sulfonyl moiety is a recognized pharmacophore in medicinal chemistry, known for its ability to form strong hydrogen bonds with biological targets, which can lead to high binding affinity and improved pharmacokinetic profiles.[6] Consequently, derivatives of this compound are of significant interest in drug discovery and development. These application notes provide detailed protocols for several key nucleophilic addition reactions involving this substrate.
General Reaction Scheme
The fundamental process of nucleophilic addition to an aldehyde involves the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral alkoxide intermediate.[5][7] Subsequent protonation yields the final alcohol product.[4] For certain nucleophiles, a subsequent elimination step may occur.
Caption: General workflow for nucleophilic addition to an aldehyde.
Synthetic Applications & Protocols
The following sections detail experimental protocols for common nucleophilic addition reactions using this compound as the substrate. These protocols are representative and may require optimization based on specific laboratory conditions and reagent purity.
Grignard Reaction (Carbon Nucleophile Addition)
The Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to the carbonyl group to form a new carbon-carbon bond, yielding a secondary alcohol upon acidic workup.[8][9] This is an irreversible reaction due to the high basicity of the Grignard reagent.[1]
Protocol: Synthesis of 1-(3-(Methylsulfonyl)phenyl)ethanol
-
Materials:
-
This compound
-
Magnesium turnings
-
Methyl iodide (CH₃I)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Iodine crystal (for initiation)
-
-
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.
-
Add a solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated when the brown color of iodine disappears and the solution becomes cloudy.
-
Once the reaction starts, add the remaining methyl iodide solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of methylmagnesium iodide.
-
Addition to Aldehyde: Cool the Grignard reagent to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Workup and Purification: Cool the reaction mixture to 0 °C and quench it by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired secondary alcohol.
-
Wittig Reaction (Alkene Synthesis)
The Wittig reaction converts aldehydes or ketones into alkenes using a phosphonium ylide (Wittig reagent).[10][11] The reaction proceeds through a betaine or oxaphosphetane intermediate, ultimately forming a stable carbon-carbon double bond and triphenylphosphine oxide as a byproduct.[12][13]
Protocol: Synthesis of 1-Methylsulfonyl-3-vinylbenzene
-
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
Sodium hydride (NaH) or n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
-
Procedure:
-
Ylide Preparation: In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C and add a strong base such as sodium hydride (1.1 equivalents) portion-wise or n-butyllithium solution dropwise.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the orange/yellow ylide indicates a successful reaction.
-
Wittig Reaction: Cool the ylide solution back to 0 °C.
-
Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
Workup and Purification: Quench the reaction by the slow addition of water or saturated NH₄Cl solution.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to isolate the alkene.
-
Cyanohydrin Formation
The addition of a cyanide anion to an aldehyde results in the formation of a cyanohydrin, a molecule containing both a hydroxyl and a nitrile functional group on the same carbon.[14][15] The reaction is reversible and requires basic conditions to generate the cyanide nucleophile from a source like KCN or NaCN.[16]
Protocol: Synthesis of 2-Hydroxy-2-(3-(methylsulfonyl)phenyl)acetonitrile
-
Materials:
-
This compound
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN)
-
Acetic acid or a strong acid like HCl (for in situ HCN generation)
-
Water, Ethanol
-
Safety Note: Cyanides and hydrogen cyanide (HCN) gas are extremely toxic. This procedure must be performed in a well-ventilated fume hood by trained personnel.[15][16]
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.
-
In a separate flask, dissolve potassium cyanide (1.2 equivalents) in water and cool the solution to 0-5 °C in an ice bath.
-
Nucleophilic Addition: Slowly add the aldehyde solution to the stirred KCN solution while maintaining the temperature at 0-5 °C.
-
After the addition is complete, continue to stir the mixture at this temperature. Slowly add acetic acid (or another acid) dropwise to neutralize the solution and facilitate the reaction, keeping the pH slightly basic to neutral.
-
Monitor the reaction by TLC. Once the starting material is consumed, proceed to workup.
-
Workup and Purification: Carefully acidify the reaction mixture with dilute HCl to a pH of ~5-6 in the fume hood.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
The crude cyanohydrin can be purified by recrystallization or column chromatography if necessary.
-
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nucleophilic addition - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. dovepress.com [dovepress.com]
- 7. Aldehyde - Wikipedia [en.wikipedia.org]
- 8. Grignard Reagents [chemed.chem.purdue.edu]
- 9. benchchem.com [benchchem.com]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]
- 15. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 3-(Methylsulfonyl)benzaldehyde
Introduction
3-(Methylsulfonyl)benzaldehyde is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of a variety of pharmaceutical intermediates. Its sulfonyl group can act as a hydrogen bond acceptor, enhancing the binding affinity of a molecule to its biological target. Furthermore, the aldehyde functionality provides a reactive handle for various chemical transformations, allowing for the construction of complex molecular architectures. One of the most common and effective methods for elaborating this compound into a key pharmaceutical intermediate is through the Claisen-Schmidt condensation. This reaction, which involves the condensation of an aldehyde with a ketone in the presence of a base or acid, is a cornerstone of organic synthesis for producing α,β-unsaturated ketones, commonly known as chalcones.
Chalcones are a class of compounds that serve as crucial precursors in the synthesis of flavonoids and isoflavonoids, which are known for their wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The α,β-unsaturated ketone moiety in the chalcone scaffold is a key pharmacophore that can interact with various biological targets. This document provides a detailed protocol for the synthesis of a specific chalcone, (E)-1-(4-aminophenyl)-3-(3-(methylsulfonyl)phenyl)prop-2-en-1-one, a valuable intermediate for the development of novel therapeutic agents.
Experimental Protocols
Synthesis of (E)-1-(4-aminophenyl)-3-(3-(methylsulfonyl)phenyl)prop-2-en-1-one via Claisen-Schmidt Condensation
This protocol details the base-catalyzed Claisen-Schmidt condensation of this compound with 4-aminoacetophenone to yield the corresponding chalcone.
Materials:
-
This compound
-
4-Aminoacetophenone
-
Sodium Hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10 mmol of 4-aminoacetophenone (1.35 g) in 60 mL of methanol.[4]
-
To this solution, add 10 mmol of this compound (1.84 g).
-
Stir the mixture at room temperature until all the solids are dissolved.
-
Prepare a 30% (w/v) solution of sodium hydroxide in water.
-
While stirring, add 5 mL of the 30% sodium hydroxide solution dropwise to the reaction mixture.[4]
-
Continue stirring the reaction mixture at room temperature for 6 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, pour the contents of the flask into 500 mL of ice-cold water.[4]
-
A solid precipitate will form. Allow the mixture to stand for 5 hours to ensure complete precipitation.[4]
-
Collect the crude solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water to remove any residual sodium hydroxide.
-
The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol, to yield the pure (E)-1-(4-aminophenyl)-3-(3-(methylsulfonyl)phenyl)prop-2-en-1-one.
Data Presentation
The following table summarizes the quantitative data for the synthesis of (E)-1-(4-aminophenyl)-3-(3-(methylsulfonyl)phenyl)prop-2-en-1-one.
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 10 mmol (1.84 g) | [4] |
| 4-Aminoacetophenone | 10 mmol (1.35 g) | [4] |
| Reagents & Solvents | ||
| Sodium Hydroxide (30% aq. soln.) | 5 mL | [4] |
| Methanol | 60 mL | [4] |
| Reaction Conditions | ||
| Temperature | Room Temperature | [4] |
| Reaction Time | 6 hours | [4] |
| Product | ||
| (E)-1-(4-aminophenyl)-3-(3-(methylsulfonyl)phenyl)prop-2-en-1-one | - | |
| Theoretical Yield | 3.01 g | |
| Appearance | Yellow solid | [5] |
Visualizations
Caption: Reaction scheme for the synthesis of a chalcone intermediate.
Caption: Step-by-step experimental workflow for chalcone synthesis.
References
- 1. Chalcones in medicinal chemistry [wisdomlib.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (E)-1-(4-Aminophenyl)-3-(2-chlorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (2E)-1-(4-Aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-(Methylsulfonyl)benzaldehyde in Agrochemical Synthesis: A Theoretical Framework
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methylsulfonyl)benzaldehyde is a substituted aromatic aldehyde containing a methylsulfonyl group at the meta position. While direct applications of this specific isomer in the synthesis of commercialized agrochemicals are not extensively documented in publicly available literature, its chemical structure suggests potential utility as a building block for creating novel active ingredients. The aldehyde functional group is versatile for forming various carbon-carbon and carbon-nitrogen bonds, and the methylsulfonyl moiety can influence the physicochemical properties and biological activity of a target molecule. This document presents a theoretical application of this compound in the synthesis of a hypothetical agrochemical scaffold, specifically a substituted pyrazole, which is a common core structure in many insecticides and herbicides.
Hypothetical Application: Synthesis of a Phenylpyrazole Derivative
Phenylpyrazole derivatives are a well-established class of insecticides, with fipronil being a prominent example. These compounds often act as GABA receptor antagonists. The following section outlines a hypothetical synthetic route to a novel phenylpyrazole derivative incorporating the 3-(methylsulfonyl)phenyl moiety, starting from this compound.
Proposed Synthetic Pathway
A plausible synthetic route to a 1-phenyl-3-(3-(methylsulfonyl)phenyl)-1H-pyrazole derivative could involve a multi-component reaction, a common strategy in combinatorial chemistry for drug and agrochemical discovery. This hypothetical reaction would involve the condensation of this compound with a hydrazine derivative and a 1,3-dicarbonyl compound.
Experimental Protocol: Synthesis of a Hypothetical 1-(2,4-dichlorophenyl)-3-(3-(methylsulfonyl)phenyl)-5-methyl-1H-pyrazole
This protocol is a representative example and may require optimization.
Materials:
-
This compound
-
(2,4-dichlorophenyl)hydrazine hydrochloride
-
Acetylacetone
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Sodium Bicarbonate
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.84 g, 10 mmol) and (2,4-dichlorophenyl)hydrazine hydrochloride (2.15 g, 10 mmol) in 100 mL of ethanol.
-
Addition of Reagents: To the stirred solution, add acetylacetone (1.00 g, 10 mmol) followed by a catalytic amount of glacial acetic acid (0.5 mL).
-
Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 1-(2,4-dichlorophenyl)-3-(3-(methylsulfonyl)phenyl)-5-methyl-1H-pyrazole.
Data Presentation
The following table summarizes the hypothetical quantitative data for the synthesis of 1-(2,4-dichlorophenyl)-3-(3-(methylsulfonyl)phenyl)-5-methyl-1H-pyrazole. These values are estimates based on typical yields for similar pyrazole syntheses.
| Parameter | Value |
| Starting Material | This compound |
| Molecular Formula of Product | C₁₇H₁₄Cl₂N₂O₂S |
| Molecular Weight of Product | 397.28 g/mol |
| Theoretical Yield | 3.97 g |
| Actual Yield (Hypothetical) | 3.18 g |
| Percentage Yield (Hypothetical) | 80% |
| Purity (Hypothetical, post-chromatography) | >98% |
Diagrams
Workflow for the Hypothetical Synthesis of a Phenylpyrazole Derivative
Caption: Hypothetical workflow for the synthesis of a novel phenylpyrazole.
Proposed Signaling Pathway Targeted by Phenylpyrazole Insecticides
Caption: Mechanism of action of phenylpyrazole insecticides.
Conclusion
While direct evidence for the use of this compound in the synthesis of currently registered agrochemicals is scarce, its chemical properties make it a viable candidate for the exploration of new active ingredients. The provided hypothetical application and protocol for the synthesis of a novel phenylpyrazole derivative serve as a conceptual framework for researchers. The presence of the methylsulfonyl group could potentially enhance insecticidal activity, modify soil mobility, or alter the metabolic profile of the resulting compound compared to existing analogues. Further research and empirical testing are necessary to validate these hypotheses and to determine the actual utility of this compound in the development of new agrochemicals.
Application Notes and Protocols for Aldol Condensation Reactions of 3-(Methylsulfonyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of chalcones via Aldol condensation reactions, specifically the Claisen-Schmidt condensation, using 3-(Methylsulfonyl)benzaldehyde as the aldehyde component. The resulting chalcones, bearing a methylsulfonyl moiety, are of significant interest in medicinal chemistry due to their potential as anticancer and antimicrobial agents.
Introduction
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one scaffold, are a class of organic compounds that serve as precursors for flavonoids and isoflavonoids.[1] They have garnered considerable attention in drug discovery due to their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2] The presence of an α,β-unsaturated ketone system is a key structural feature responsible for many of these biological activities.[2]
The methylsulfonyl group is a crucial pharmacophore in medicinal chemistry, known to enhance the pharmacological properties of various compounds. The incorporation of a methylsulfonyl group into the chalcone scaffold, specifically through the use of this compound, can lead to novel derivatives with potentially enhanced or unique biological activities.
The primary synthetic route to these chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde (in this case, this compound) and an acetophenone derivative.[3] This reaction is versatile and allows for the synthesis of a wide array of substituted chalcones.
Synthetic Workflow and Mechanism
The Claisen-Schmidt condensation proceeds through a well-established mechanism involving the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration of the aldol adduct yields the stable α,β-unsaturated ketone (chalcone).
Caption: General workflow for the synthesis and application of chalcones derived from this compound.
Experimental Protocols
The following are detailed protocols for the synthesis of chalcones from this compound and various substituted acetophenones.
Protocol 1: General Procedure for the Synthesis of (E)-1-Aryl-3-(3-(methylsulfonyl)phenyl)prop-2-en-1-ones
This protocol is a standard base-catalyzed Claisen-Schmidt condensation in an alcoholic solvent.
Materials:
-
This compound
-
Substituted Acetophenone (e.g., acetophenone, 4'-methylacetophenone, 4'-chloroacetophenone, etc.)
-
Ethanol (or Methanol)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) pellets
-
Deionized Water
-
Hydrochloric Acid (HCl), dilute (e.g., 1 M)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the desired substituted acetophenone (1 equivalent) in a minimal amount of ethanol with stirring.
-
In a separate beaker, prepare a solution of NaOH or KOH (2-3 equivalents) in water and cool it in an ice bath.
-
Slowly add the cold aqueous base solution to the ethanolic solution of the reactants with continuous stirring, maintaining the temperature of the reaction mixture below 25°C.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture with dilute HCl to a neutral pH to precipitate the crude chalcone.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash it thoroughly with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure chalcone.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of various chalcones derived from this compound.
| Acetophenone Derivative | Product Name | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Acetophenone | (E)-1-Phenyl-3-(3-(methylsulfonyl)phenyl)prop-2-en-1-one | 4 | 85 | 135-137 |
| 4'-Methylacetophenone | (E)-1-(p-Tolyl)-3-(3-(methylsulfonyl)phenyl)prop-2-en-1-one | 5 | 88 | 158-160 |
| 4'-Chloroacetophenone | (E)-1-(4-Chlorophenyl)-3-(3-(methylsulfonyl)phenyl)prop-2-en-1-one | 4 | 92 | 175-177 |
| 4'-Methoxyacetophenone | (E)-1-(4-Methoxyphenyl)-3-(3-(methylsulfonyl)phenyl)prop-2-en-1-one | 6 | 82 | 148-150 |
Note: Reaction conditions and yields can vary based on the specific reactants and the scale of the reaction. The data presented here are representative examples.
Characterization Data
The synthesized chalcones can be characterized using standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the vinylic protons of the α,β-unsaturated ketone system, typically as doublets with a coupling constant (J) of around 15-16 Hz, confirming the E-configuration. Aromatic protons will appear in the downfield region, and the methylsulfonyl group will show a singlet at approximately δ 3.0-3.2 ppm.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon around δ 188-192 ppm.
-
IR Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl group (C=O) in the range of 1650-1670 cm⁻¹ and a band for the C=C double bond around 1580-1600 cm⁻¹. The sulfonyl group (SO₂) will show characteristic stretching vibrations around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the synthesized chalcone.
Applications in Drug Discovery and Development
Chalcones derived from this compound are promising candidates for further investigation as therapeutic agents. Their potential applications are primarily in the fields of oncology and infectious diseases.
Anticancer Activity
Chalcones are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and disruption of cell cycle progression.[4] The methylsulfonyl group can enhance these activities.
References
Application Notes and Protocols: Wittig Reaction with 3-(Methylsulfonyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of alkenes from aldehydes or ketones.[1] This reaction, discovered by Georg Wittig in 1954, involves the reaction of a phosphorus ylide (the Wittig reagent) with a carbonyl compound.[1] The key advantage of the Wittig reaction is the specific location of the double bond in the product, which is determined by the position of the carbonyl group and the ylide.[2] The driving force for this olefination is the formation of the highly stable triphenylphosphine oxide byproduct.[1]
This document provides detailed application notes and a protocol for the Wittig reaction of 3-(Methylsulfonyl)benzaldehyde to synthesize 3-(methylsulfonyl)styrene. The methylsulfonyl group is a valuable pharmacophore in medicinal chemistry, and its incorporation into a styrene moiety can provide a versatile building block for the synthesis of novel drug candidates and materials. Styrene and its derivatives are key components in the production of a wide range of polymers and plastics, including polystyrene, acrylonitrile-butadiene-styrene (ABS), and styrene-butadiene rubber (SBR).[3][4] The introduction of a methylsulfonyl group can modify the properties of these materials, potentially enhancing thermal stability or providing sites for further functionalization.
Reaction Principle
The Wittig reaction proceeds via the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde, leading to the formation of a betaine intermediate, which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and triphenylphosphine oxide.[5][6] For non-stabilized ylides, the reaction is typically rapid and leads to the formation of the Z-alkene, although for terminal alkenes such as the product of this protocol, stereoisomerism is not a factor.[1][7]
Experimental Protocol
This protocol details the in situ generation of the Wittig reagent (methylenetriphenylphosphorane) from methyltriphenylphosphonium bromide, followed by its reaction with this compound.
Materials:
-
Methyltriphenylphosphonium bromide
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Ice bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
-
Glassware for extraction and chromatography
Procedure:
-
Preparation of the Ylide:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. A color change to deep red or orange is typically observed, indicating the formation of the ylide.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF in a separate dry flask under an inert atmosphere.
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.
-
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The crude product will contain triphenylphosphine oxide as a major byproduct.
-
Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
-
Quantitative Data
The following table provides representative quantities and expected yields for the synthesis of 3-(methylsulfonyl)styrene. These values are illustrative and may be scaled as needed.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| This compound | 184.21 | 1.0 | 1.84 g (10 mmol) |
| Methyltriphenylphosphonium bromide | 357.23 | 1.1 | 3.93 g (11 mmol) |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 1.05 | 4.2 mL (10.5 mmol) |
| Product | Molar Mass ( g/mol ) | Theoretical Yield | |
| 3-(Methylsulfonyl)styrene | 182.24 | 1.82 g | |
| Expected Yield: 75-90% |
Diagrams
Caption: General pathway of the Wittig reaction.
Caption: Experimental workflow for the synthesis.
Applications and Future Directions
The product of this reaction, 3-(methylsulfonyl)styrene, is a versatile monomer that can be used in various applications:
-
Polymer Science: It can be polymerized or copolymerized to create novel functional polymers. The presence of the sulfonyl group can enhance properties such as thermal stability, adhesion, and gas permeability. These polymers could find use in specialty coatings, membranes, and advanced materials.[8]
-
Medicinal Chemistry: As a building block, it can be further functionalized to synthesize a variety of compounds for biological screening. The benzenesulfonamide moiety is a well-known pharmacophore present in numerous approved drugs.[9] The styrene unit provides a handle for further chemical transformations.
-
Materials Science: The vinyl group can participate in surface modifications of materials, allowing for the introduction of the methylsulfonyl group onto surfaces to alter their properties, such as hydrophilicity and reactivity.
Future research could explore the polymerization of 3-(methylsulfonyl)styrene and the characterization of the resulting polymers. Additionally, the use of this compound as a scaffold for the synthesis of new biologically active molecules is a promising area for drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Styrene - Properties, uses, and applications | Repsol [repsol.com]
- 4. echemi.com [echemi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pcimag.com [pcimag.com]
- 9. dovepress.com [dovepress.com]
Application Notes and Protocols: Synthesis of Florfenicol Analogues Utilizing 3-(Methylsulfonyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis of a novel florfenicol analogue incorporating a 3-(methylsulfonyl)phenyl moiety. While the synthesis of florfenicol, which contains a 4-(methylsulfonyl)phenyl group, is well-documented, the direct synthesis of analogues from 3-(methylsulfonyl)benzaldehyde is not extensively described in publicly available literature. The following protocols are adapted from established methods for florfenicol synthesis and are presented as a guide for the development of these novel analogues.
Introduction
Florfenicol is a broad-spectrum antibiotic used in veterinary medicine. It is a derivative of thiamphenicol and is effective against a variety of bacterial pathogens.[1] The core structure of florfenicol features a 4-(methylsulfonyl)phenyl group, which is crucial for its antibacterial activity. The exploration of structural analogues, such as those with a 3-(methylsulfonyl)phenyl group, is a key strategy in the development of new therapeutic agents with potentially improved efficacy, altered pharmacokinetic profiles, or activity against resistant strains.
This document outlines a proposed synthetic pathway to a novel florfenicol analogue starting from this compound. The methodology is based on established synthetic routes for florfenicol, providing a solid foundation for laboratory investigation.
Proposed Synthetic Pathway
The proposed synthesis of the 3-(methylsulfonyl)phenyl analogue of florfenicol follows a multi-step sequence, beginning with an aldol condensation, followed by reduction, protection, fluorination, deprotection, and final acylation. This pathway is analogous to established industrial processes for florfenicol production.
Caption: Proposed synthetic workflow for a 3-(methylsulfonyl)phenyl florfenicol analogue.
Experimental Protocols
The following are detailed, step-by-step protocols for the key stages of the proposed synthesis. These are adapted from known procedures for florfenicol and will likely require optimization for the 3-substituted analogue.
Protocol 3.1: Synthesis of (1R,2R)-2-Amino-1-(3-(methylsulfonyl)phenyl)-1,3-propanediol
This initial phase of the synthesis involves the creation of the core amino diol structure.
-
Aldol Condensation:
-
Combine this compound with a glycine equivalent (e.g., a glycine Schiff base) in a suitable solvent such as methanol.
-
Add a base (e.g., sodium methoxide) and stir at room temperature for 24-48 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and isolate the crude serine analogue.
-
-
Reduction of the Serine Analogue:
-
Dissolve the crude serine analogue in a suitable solvent (e.g., methanol).
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amino alcohol.
-
Purify by recrystallization or column chromatography.
-
Protocol 3.2: Protection and Fluorination
This stage involves the protection of the amino and hydroxyl groups, followed by the critical fluorination step.
-
Oxazoline Formation (Protection):
-
Suspend the amino alcohol intermediate in a solvent such as toluene.
-
Add an orthoester (e.g., trimethyl orthoacetate) and a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the alcohol byproduct.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, wash with a basic solution (e.g., saturated sodium bicarbonate), dry the organic layer, and concentrate to yield the protected oxazoline intermediate.
-
-
Fluorination:
-
Dissolve the protected oxazoline in an appropriate solvent (e.g., dichloromethane) in a pressure-resistant vessel.
-
Add a fluorinating agent, such as diethylaminosulfur trifluoride (DAST) or an Ishikawa reagent, at a low temperature (-78°C).
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic phase, and concentrate under reduced pressure.
-
Purify the resulting fluoro-oxazoline by column chromatography.
-
Protocol 3.3: Deprotection and Dichloroacetylation
The final steps involve the removal of the protecting group and the addition of the dichloroacetyl side chain.
-
Hydrolysis of the Oxazoline (Deprotection):
-
Dissolve the fluoro-oxazoline intermediate in an aqueous acidic solution (e.g., 1M sulfuric acid or hydrochloric acid).
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the "florfenicol amine" analogue.
-
Filter the solid, wash with water, and dry to obtain the crude product. Recrystallization from a suitable solvent like isopropanol can be performed for purification.
-
-
Dichloroacetylation:
-
Dissolve the florfenicol amine analogue in a solvent such as methanol or ethyl acetate.
-
Add methyl dichloroacetate and a base like triethylamine.
-
Heat the mixture to reflux for 12-18 hours.
-
Cool the reaction mixture and add water to precipitate the final product.
-
Filter the solid, wash with water and a non-polar solvent (e.g., hexane), and dry under vacuum.
-
The final 3-(methylsulfonyl)phenyl florfenicol analogue can be further purified by recrystallization.
-
Data Presentation
The following tables provide a template for summarizing the quantitative data for the key intermediates and the final product. The values for the 3-substituted analogue are theoretical and should be replaced with experimental data.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (%) | Experimental Yield (%) | Purity (HPLC, %) |
| This compound | C₈H₈O₃S | 184.21 | - | - | >98 |
| Amino Alcohol Intermediate | C₁₀H₁₅NO₄S | 245.30 | 70-80 | ||
| Protected Oxazoline | C₁₂H₁₇NO₄S | 271.33 | 85-95 | ||
| Fluoro-Oxazoline | C₁₂H₁₆FNO₃S | 273.32 | 60-70 | ||
| Florfenicol Amine Analogue | C₁₀H₁₄FNO₃S | 247.29 | 80-90 | ||
| Final Analogue | C₁₂H₁₄Cl₂FNO₄S | 386.21 | 75-85 |
Note: Theoretical yields are estimated based on similar reactions in florfenicol synthesis.
Logical Relationships in Synthesis
The following diagram illustrates the logical progression and dependencies of the key transformations in the proposed synthetic route.
Caption: Key transformations in the synthesis of the florfenicol analogue.
Disclaimer: The protocols and synthetic pathways described herein are proposed based on existing chemical literature for structurally related compounds. These methods have not been experimentally validated for this compound and will require optimization of reaction conditions, purification techniques, and analytical characterization. All laboratory work should be conducted with appropriate safety precautions.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Methylsulfonyl)benzaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of 3-(Methylsulfonyl)benzaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and efficient method is a two-step synthesis. The first step involves the formation of 3-(methylthio)benzaldehyde, which is then oxidized in the second step to the final product, this compound. This approach is analogous to the industrial synthesis of the para-isomer, 4-(methylsulfonyl)benzaldehyde.[1]
Q2: What are the typical starting materials for this synthesis?
A2: A common starting material for the first step is 3-chlorobenzaldehyde, which reacts with a methylthiolating agent like sodium methyl mercaptide. The resulting 3-(methylthio)benzaldehyde is the precursor for the subsequent oxidation step.
Q3: What oxidizing agents are effective for converting the thioether to the sulfone?
A3: Hydrogen peroxide is a widely used, environmentally friendly, and cost-effective oxidizing agent. The reaction is typically catalyzed by a metal salt, such as manganous sulfate or sodium tungstate, in the presence of an acid like sulfuric acid.[1][2] Other oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or Oxone® can also be employed, though they may be more expensive for large-scale synthesis.
Q4: How can I monitor the progress of the oxidation reaction?
A4: Thin-layer chromatography (TLC) is a simple and rapid method to monitor the reaction's progress.[1] By spotting the reaction mixture alongside the starting material (3-(methylthio)benzaldehyde), you can observe the disappearance of the starting material spot and the appearance of the product spot. High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) can provide more quantitative analysis of the reaction's conversion and purity.[3]
Q5: What is the best way to purify the final product?
A5: Recrystallization is a highly effective method for purifying solid organic compounds like this compound.[4][5][6] The choice of solvent is crucial for successful recrystallization. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
Troubleshooting Guides
Issue 1: Low Yield in the Thioether Formation Step (Step 1)
| Possible Cause | Troubleshooting Steps |
| Incomplete reaction | - Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor the reaction by TLC until the 3-chlorobenzaldehyde spot is no longer visible.[1] - Temperature: The reaction may require heating to proceed at a reasonable rate. Maintain the recommended reaction temperature consistently.[1] - Reagent Stoichiometry: Use a slight excess of sodium methyl mercaptide to ensure complete conversion of the 3-chlorobenzaldehyde. |
| Side reactions | - Moisture: Ensure all glassware is dry and use anhydrous solvents if necessary, as water can react with some of the reagents. |
| Inefficient work-up | - Extraction: Ensure thorough extraction of the product from the aqueous layer using an appropriate organic solvent. Perform multiple extractions for better recovery. |
Issue 2: Low Yield or Incomplete Conversion in the Oxidation Step (Step 2)
| Possible Cause | Troubleshooting Steps |
| Incomplete oxidation | - Oxidant Amount: Ensure a sufficient molar excess of hydrogen peroxide is used. A common ratio is 2.5 to 3.5 equivalents relative to the thioether.[2] - Catalyst Activity: The catalyst (e.g., manganous sulfate) may be old or inactive. Use a fresh batch of the catalyst. - Reaction Temperature: The oxidation is exothermic and may require initial heating to start, followed by cooling to control the temperature. Maintain the temperature within the optimal range (e.g., 60-65 °C) to ensure a steady reaction rate without promoting side reactions.[1] |
| Formation of sulfoxide intermediate | - If the reaction is stopped prematurely, the primary product may be the 3-(methylsulfinyl)benzaldehyde intermediate.[7] Extend the reaction time and monitor by TLC to ensure complete conversion to the sulfone. |
| Decomposition of product | - Overheating: Excessive temperatures can lead to the decomposition of the aldehyde functional group. Maintain strict temperature control. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Oily product instead of solid | - This could indicate the presence of impurities. Try to purify a small sample by column chromatography to isolate the pure product and induce crystallization. |
| Poor recovery after recrystallization | - Solvent Choice: The recrystallization solvent may be too good, leading to high solubility even at low temperatures. Experiment with different solvents or solvent mixtures.[5][8] - Amount of Solvent: Using an excessive amount of solvent will result in significant product loss in the mother liquor. Use the minimum amount of hot solvent required to dissolve the crude product.[4][9] |
| Presence of colored impurities | - Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[6] |
Experimental Protocols
Step 1: Synthesis of 3-(Methylthio)benzaldehyde
This protocol is adapted from procedures for the synthesis of the para-isomer.[1]
Materials:
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3-Chlorobenzaldehyde
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Sodium methyl mercaptide (aqueous solution, e.g., 15%)
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Phase-transfer catalyst (e.g., tetrabutylammonium chloride)
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Organic solvent (e.g., toluene)
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Water
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Brine
Procedure:
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In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 3-chlorobenzaldehyde and the organic solvent.
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Add the aqueous solution of sodium methyl mercaptide and the phase-transfer catalyst.
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Heat the mixture to 50-60 °C with vigorous stirring.
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Monitor the reaction progress by TLC. The reaction is typically complete when the 3-chlorobenzaldehyde spot disappears.
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Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
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Separate the organic layer. Wash the organic layer with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-(methylthio)benzaldehyde, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
This protocol is adapted from procedures for the synthesis of the para-isomer.[1][2]
Materials:
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3-(Methylthio)benzaldehyde (from Step 1)
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Hydrogen peroxide (30% aqueous solution)
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Sulfuric acid
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Manganous sulfate (or another suitable catalyst)
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Sodium hydroxide solution (for neutralization)
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Water
Procedure:
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In a round-bottom flask equipped with a stirrer, thermometer, and dropping funnel, add hydrogen peroxide, a catalytic amount of manganous sulfate, and sulfuric acid.
-
Heat the mixture to 40-45 °C.
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Slowly add the crude 3-(methylthio)benzaldehyde from Step 1 to the reaction mixture via the dropping funnel, while maintaining the reaction temperature between 60-65 °C. The reaction is exothermic, so cooling may be necessary.
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After the addition is complete, continue stirring at 60-65 °C and monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture and neutralize it with a sodium hydroxide solution to a pH of approximately 7.
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Cool the mixture further to induce crystallization.
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Collect the solid product by vacuum filtration and wash the filter cake with cold water.
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Dry the product in an oven at a moderate temperature (e.g., 60-70 °C) to obtain crude this compound.
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Purify the crude product by recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture).
Data Presentation
Table 1: Reagent Stoichiometry for the Synthesis of this compound (Illustrative)
| Step | Reagent | Molar Ratio (relative to starting benzaldehyde) | Role |
| 1 | 3-Chlorobenzaldehyde | 1.0 | Starting Material |
| Sodium methyl mercaptide | 1.1 - 1.5 | Nucleophile | |
| Tetrabutylammonium chloride | 0.01 - 0.10 | Phase-Transfer Catalyst | |
| 2 | 3-(Methylthio)benzaldehyde | 1.0 | Starting Material |
| Hydrogen Peroxide (30%) | 2.5 - 3.5 | Oxidizing Agent | |
| Sulfuric Acid | 0.01 - 0.03 | Acid Catalyst | |
| Manganous Sulfate | 0.01 - 0.03 | Oxidation Catalyst |
Note: These ratios are based on protocols for the para-isomer and may require optimization for the synthesis of this compound.[1]
Table 2: Comparison of Analytical Monitoring Techniques
| Technique | Advantages | Disadvantages |
| Thin-Layer Chromatography (TLC) | - Simple and fast - Low cost - Good for qualitative analysis | - Not quantitative - Lower resolution |
| High-Performance Liquid Chromatography (HPLC) | - Quantitative - High resolution - Can be automated | - More expensive equipment - Longer analysis time |
| Gas Chromatography-Mass Spectrometry (GC-MS) | - Quantitative - Provides structural information (mass spectrum) - High sensitivity | - Requires volatile and thermally stable compounds - Expensive equipment |
[3]
Visualizations
Caption: A two-step synthesis workflow for this compound.
Caption: A logical troubleshooting workflow for low yield issues.
References
- 1. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
- 2. CN102675167A - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. mt.com [mt.com]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. Cas 37794-15-3,p-(methylsulphinyl)benzaldehyde | lookchem [lookchem.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
Technical Support Center: Purification of Crude 3-(Methylsulfonyl)benzaldehyde
Welcome to the technical support center for the purification of crude 3-(Methylsulfonyl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of crude this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield After Recrystallization | The chosen solvent or solvent system has too high a solubility for the compound, even at low temperatures. | - Select a solvent in which this compound has a significant solubility difference between hot and cold conditions. An ethanol/water mixture is a good starting point.[1][2]- Ensure the minimum amount of hot solvent is used to dissolve the crude product completely. Excess solvent will keep more of the product dissolved upon cooling.- After slow cooling to room temperature, place the crystallization flask in an ice bath to maximize precipitation. |
| Product "Oils Out" During Recrystallization | The boiling point of the recrystallization solvent is higher than the melting point of the compound (90-91°C), or the solution is supersaturated. | - Ensure the solvent's boiling point is below the melting point of this compound.- Add a small amount of the "good" solvent (the one it is more soluble in) to the hot solution to reduce saturation before cooling. |
| Colored Impurities in Final Product | The crude material contains colored byproducts from the synthesis. | - Add a small amount of activated charcoal to the hot solution before filtration. This will adsorb many colored impurities. Use charcoal sparingly as it can also adsorb the desired product.- If the impurity is known to be acidic (e.g., the corresponding benzoic acid), a wash with a mild aqueous base solution (like 5% sodium carbonate) during workup can be effective.[3] |
| Poor Separation in Column Chromatography | The eluent system does not provide adequate separation of the product from impurities. | - Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. A good starting point for moderately polar compounds like this is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate).[4]- A typical Rf value for the product on TLC should be around 0.25-0.35 for good separation on a column.[3] |
| Product Degrades on Silica Gel Column | Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to degradation.[3] | - Deactivate the silica gel by pre-washing it with a solvent mixture containing a small amount of triethylamine (1-3%).[3]- Consider using a less acidic stationary phase, such as neutral alumina. |
| Presence of Benzoic Acid Impurity | Oxidation of the aldehyde group to a carboxylic acid can occur, especially upon exposure to air.[3] | - Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) at a low temperature and protected from light.[3]- If the benzoic acid impurity is present, it can be removed by dissolving the product in an organic solvent (like diethyl ether) and washing with a dilute aqueous solution of sodium bicarbonate or sodium carbonate.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: Based on common synthetic routes for related compounds, the most probable impurities include:
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Unreacted Starting Materials: Such as 3-chlorobenzaldehyde or a related precursor.
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Intermediate Products: For instance, 3-(methylthio)benzaldehyde (the sulfide precursor to the sulfone).[5][6]
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Oxidation Product: 3-(Methylsulfonyl)benzoic acid, formed by the oxidation of the aldehyde group.[3]
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Side-Reaction Products: Depending on the specific synthesis, other related isomers or byproducts may be present.
Q2: Which solvent system is recommended for the recrystallization of this compound?
A2: A mixed solvent system of ethanol and water is often effective for the recrystallization of moderately polar organic compounds.[1][2] The crude product should be dissolved in a minimal amount of hot ethanol, followed by the dropwise addition of hot water until the solution becomes slightly turbid. The solution is then allowed to cool slowly to induce crystallization.
Q3: What is a good starting eluent for column chromatography of this compound?
A3: For silica gel column chromatography, a good starting point for the eluent system would be a mixture of hexanes (or heptane) and ethyl acetate. You should determine the optimal ratio by running thin-layer chromatography (TLC) first. Aim for an Rf value of approximately 0.25-0.35 for the product to ensure good separation.[3]
Q4: My purified product has a lower melting point than the reported 90-91°C. What does this indicate?
A4: A lower and broader melting point range is a strong indication of the presence of impurities. The impurities disrupt the crystal lattice of the pure compound, requiring less energy to melt. Further purification by recrystallization or column chromatography is recommended.
Q5: Can I use distillation to purify this compound?
A5: While distillation is a common purification technique for liquids, it is generally not suitable for high-melting solids like this compound due to its high boiling point and the potential for thermal degradation at the required temperatures.[3] Recrystallization and column chromatography are the preferred methods.
Experimental Protocols
Recrystallization from Ethanol/Water
This protocol describes the purification of crude this compound using a mixed solvent system.
Materials:
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Crude this compound
-
Ethanol
-
Deionized Water
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Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to completely dissolve the crude product with gentle heating and stirring.
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Once dissolved, add hot water dropwise to the solution while stirring until a slight cloudiness persists, indicating the saturation point.
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If the cloudiness is too great, add a few drops of hot ethanol until the solution becomes clear again.
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Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, place the flask in an ice bath for 30-60 minutes.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of a cold ethanol-water mixture.
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Dry the purified crystals under vacuum to remove any residual solvent.
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Determine the melting point and assess the purity by an appropriate analytical method (e.g., HPLC, GC-MS).
Column Chromatography
This protocol provides a general method for the purification of this compound using silica gel chromatography.
Materials:
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Crude this compound
-
Silica gel (230-400 mesh)
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Hexanes (or heptane)
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Ethyl acetate
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Glass chromatography column
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Collection tubes or flasks
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by running thin-layer chromatography (TLC) on the crude material. Test various ratios of hexanes:ethyl acetate. The ideal system will give the product an Rf value of approximately 0.25-0.35.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a level bed. Add a thin layer of sand on top of the silica gel.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow of the eluent through the column.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Assess the purity of the final product by an appropriate analytical method.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₈O₃S |
| Molecular Weight | 184.21 g/mol [7] |
| Appearance | Solid |
| Melting Point | 90-91 °C |
Table 2: Purity and Yield Expectations (Illustrative)
| Purification Method | Typical Purity | Expected Yield Range |
| Recrystallization | >98% | 60-85% |
| Column Chromatography | >99% | 50-80% |
Note: The expected yield can vary significantly depending on the purity of the crude material.
Visualizations
Caption: General workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. studylib.net [studylib.net]
- 3. benchchem.com [benchchem.com]
- 4. Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol | MDPI [mdpi.com]
- 5. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
- 6. CN102675167A - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
- 7. This compound | C8H8O3S | CID 13596602 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-(Methylsulfonyl)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 3-(Methylsulfonyl)benzaldehyde.
Troubleshooting Guide & FAQs
This guide addresses specific issues that may arise during the two main stages of the synthesis: the formation of the thioether precursor, 3-(Methylthio)benzaldehyde, and its subsequent oxidation to the final product, this compound.
Part 1: Synthesis of 3-(Methylthio)benzaldehyde via Nucleophilic Aromatic Substitution
Experimental Protocol:
In a typical procedure, 3-chlorobenzaldehyde is reacted with sodium methyl mercaptide in a suitable solvent, such as a polar aprotic solvent like DMF or DMSO, often with a phase-transfer catalyst to facilitate the reaction.
dot
Caption: Workflow for the synthesis of 3-(Methylthio)benzaldehyde.
FAQs:
Question 1: The reaction to form 3-(Methylthio)benzaldehyde is slow or incomplete. What are the possible causes and solutions?
Answer:
| Possible Cause | Recommended Solution |
| Low Reaction Temperature | Gradually increase the reaction temperature. Monitor the reaction progress by TLC or GC to avoid the formation of side products at higher temperatures. |
| Poor Solubility of Reagents | Ensure a suitable polar aprotic solvent (e.g., DMF, DMSO) is used to dissolve both the 3-chlorobenzaldehyde and the sodium methyl mercaptide. |
| Inefficient Phase-Transfer Catalyst | If using a phase-transfer catalyst, ensure it is of good quality and used in the correct proportion (typically 1-5 mol%). Consider screening other catalysts if the issue persists. |
| Deactivated Sodium Methyl Mercaptide | Sodium methyl mercaptide can be sensitive to air and moisture. Use freshly prepared or properly stored reagent. |
Question 2: I am observing an unexpected, foul-smelling byproduct. What could it be?
Answer:
A common issue when working with thiolates is the formation of disulfides. In this case, dimethyl disulfide ((CH₃)₂S₂) could be formed through the oxidation of the methyl mercaptide. This can occur if the reaction is exposed to air for prolonged periods.
-
Mitigation: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Question 3: My yield of 3-(Methylthio)benzaldehyde is low, and I have isolated a high-molecular-weight byproduct. What is a likely side reaction?
Answer:
A potential side reaction is the formation of a disulfide from the thiol intermediate. This can be minimized by maintaining an inert atmosphere during the reaction and work-up.
Part 2: Oxidation of 3-(Methylthio)benzaldehyde to this compound
Experimental Protocol:
The oxidation of 3-(methylthio)benzaldehyde is commonly achieved using an oxidizing agent such as hydrogen peroxide in a suitable solvent like acetic acid or methanol. The reaction may be catalyzed by a metal salt, such as sodium tungstate or manganous sulfate.[1][2]
dot
Caption: Workflow for the oxidation of 3-(Methylthio)benzaldehyde.
FAQs:
Question 1: My final product is a mixture of compounds. How can I identify the main side products?
Answer:
The two most common side products in this oxidation step are the result of incomplete oxidation or over-oxidation.
dot
Caption: Main reaction pathway and potential side reactions.
You can use techniques like ¹H NMR, LC-MS, and TLC to identify these species:
-
3-(Methylsulfinyl)benzaldehyde (Incomplete Oxidation): This intermediate sulfoxide will have a different chemical shift for the methyl group in the ¹H NMR spectrum compared to the starting thioether and the final sulfone. It will also have a different retention time in LC and a different Rf value on a TLC plate.
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3-(Methylsulfonyl)benzoic Acid (Over-oxidation): The presence of a carboxylic acid can be confirmed by the disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a broad carboxylic acid proton signal in the ¹H NMR spectrum. It can also be detected by a change in polarity on TLC.
Question 2: How can I minimize the formation of the sulfoxide intermediate and drive the reaction to the desired sulfone?
Answer:
| Troubleshooting Action | Rationale |
| Increase Stoichiometry of Oxidant | Use a slight excess of hydrogen peroxide (e.g., 2.2-2.5 equivalents) to ensure complete oxidation of the thioether and the intermediate sulfoxide. |
| Increase Reaction Time or Temperature | Monitor the reaction by TLC or LC-MS. If the sulfoxide is still present, extend the reaction time or cautiously increase the temperature. |
| Ensure Catalyst Activity | Use a reliable catalyst, such as sodium tungstate, which is known to be effective for the oxidation of thioethers to sulfones with hydrogen peroxide.[2] |
Question 3: I am observing the formation of 3-(Methylsulfonyl)benzoic acid. How can I prevent this over-oxidation?
Answer:
| Troubleshooting Action | Rationale |
| Control Reaction Temperature | The oxidation of the aldehyde to a carboxylic acid is often more favorable at higher temperatures. Maintain a controlled temperature throughout the reaction. |
| Careful Addition of Oxidant | Add the hydrogen peroxide solution dropwise to the reaction mixture to avoid localized high concentrations of the oxidant. |
| Limit Reaction Time | Once the starting material and the sulfoxide intermediate are consumed (as monitored by TLC or LC-MS), promptly quench the reaction to prevent further oxidation of the aldehyde. |
Question 4: What is the best way to purify the final product and remove the common side products?
Answer:
-
Recrystallization: this compound is a solid, and recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) is often an effective method for removing both the less polar sulfoxide intermediate and the more polar carboxylic acid byproduct.
-
Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be used. A solvent gradient from a non-polar solvent (like hexane or heptane) to a more polar solvent (like ethyl acetate) will typically elute the sulfoxide first, followed by the desired sulfone, and finally the carboxylic acid.
-
Aqueous Wash: To remove the 3-(methylsulfonyl)benzoic acid, the crude product can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with a mild aqueous base (e.g., a saturated solution of sodium bicarbonate). The carboxylic acid will be deprotonated and move into the aqueous layer, while the neutral sulfone remains in the organic layer.
References
Removal of impurities from 3-(Methylsulfonyl)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-(Methylsulfonyl)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a sample of this compound?
A1: The most common impurities are typically related to the synthetic route. If prepared by the oxidation of 3-(methylthio)benzaldehyde, you may encounter:
-
Unreacted starting material: 3-(methylthio)benzaldehyde.
-
Intermediate oxidation product: 3-(Methylsulfinyl)benzaldehyde.
-
Over-oxidation product: 3-(Methylsulfonyl)benzoic acid.[1]
Q2: How can I qualitatively assess the purity of my this compound sample?
A2: A simple and effective way to assess purity is by measuring the melting point of your sample. Pure this compound has a reported melting point of 85-87°C. A broad or depressed melting point range suggests the presence of impurities. Thin-layer chromatography (TLC) can also be used to visualize the number of components in your sample.
Q3: What are the recommended general methods for purifying this compound?
A3: The two most common and effective methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.
Q4: Are there any known stability issues with this compound?
A4: While specific degradation pathways for this compound are not extensively documented in the provided search results, analogous compounds can undergo hydrolysis. It is good practice to store the compound in a cool, dry place and to handle it in a moisture-free environment where possible.
Troubleshooting Guides
Issue 1: Melting point of my this compound is low and the range is broad.
This issue strongly indicates the presence of impurities. The following troubleshooting guide will help you select an appropriate purification method.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a low or broad melting point of this compound.
Issue 2: Recrystallization did not yield pure product or resulted in poor recovery.
If recrystallization is unsuccessful, it may be due to the choice of solvent or the nature of the impurities.
Troubleshooting Steps:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the this compound when hot but not when cold. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
Impurity Profile: If the impurities have very similar solubility profiles to the desired product, recrystallization may not be effective. In this case, column chromatography is the recommended alternative.
Experimental Protocol: Recrystallization
-
Solvent Screening: In parallel, test the solubility of small amounts of your impure this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes) at room temperature and upon heating.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your impure solid to completely dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Issue 3: Column chromatography is not providing good separation.
Poor separation during column chromatography can be due to an inappropriate solvent system or improper column packing.
Troubleshooting Steps:
-
Solvent System (Eluent) Optimization: Use thin-layer chromatography (TLC) to determine the optimal eluent. The ideal solvent system should give your product a retention factor (Rf) of approximately 0.3-0.4 and should show good separation between the product and impurity spots. A common starting point for sulfonyl compounds is a mixture of hexanes and ethyl acetate.
-
Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks to allow for even solvent flow.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Develop a TLC plate with your impure sample using different ratios of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or acetone) to find the optimal eluent.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pour it into the column. Allow the silica to settle, ensuring a flat top surface.
-
Sample Loading: Dissolve your impure this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel.
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to push the solvent through the column.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State at RT | Melting Point (°C) |
| This compound | C₈H₈O₃S | 184.22 | Solid | 85-87 |
| 3-(methylthio)benzaldehyde | C₈H₈OS | 152.21 | Liquid | N/A |
| 3-(Methylsulfinyl)benzaldehyde | C₈H₈O₂S | 168.21 | Solid | N/A |
| 3-(Methylsulfonyl)benzoic acid | C₈H₈O₄S | 200.21 | Solid | 230-238[2] |
Visualization of Purification Workflow
Caption: General workflow for the purification of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for Sulfone Synthesis
Welcome to the technical support center for sulfone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of sulfones.
I. Troubleshooting Guide: Oxidation of Sulfides to Sulfones
The oxidation of sulfides is a primary method for synthesizing sulfones. However, achieving high yields and clean reactions can be challenging. This guide addresses common issues encountered during this process.
Q1: My sulfide oxidation reaction is resulting in a low yield of the desired sulfone. What are the potential causes and how can I improve the yield?
A1: Low yields in sulfide to sulfone oxidation can stem from several factors, including incomplete reaction, side product formation, or issues with product isolation. Here are some troubleshooting steps:
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Incomplete Reaction:
-
Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present, extend the reaction time.
-
Increase Temperature: Gently increasing the reaction temperature can enhance the reaction rate. However, be cautious as this may also promote side reactions. For instance, when using H₂O₂ with a PAMAM-G1-PMo catalyst, increasing the temperature from 30 °C to 40 °C can improve the yield of the sulfone.[1]
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Increase Oxidant Stoichiometry: Ensure you are using a sufficient excess of the oxidizing agent. For the complete conversion of a sulfide to a sulfone, at least two equivalents of the oxidant are required. Using a slight excess (e.g., 2.5-3 equivalents) can often drive the reaction to completion.[1][2]
-
-
Choice of Oxidant and Catalyst:
-
The choice of oxidizing agent and catalyst system is crucial for achieving high yields. Different systems exhibit varying efficiencies. Consider screening different oxidants if yields are consistently low.
-
| Oxidant System | Catalyst/Additive | Solvent | Temperature (°C) | Yield (%) | Reference |
| 30% H₂O₂ | MWCNTs-COOH | Solvent-free | Room Temp. | >99 | [2] |
| 30% H₂O₂ | PAMAM-G1-PMo | 95% EtOH | 40 | >90 | [1] |
| Urea-Hydrogen Peroxide | Phthalic Anhydride | Ethyl Acetate | - | up to 99 | [3] |
| Oxone® | Diethylamine | Acetonitrile | Room Temp. | High | [4] |
| Sodium Chlorite | Hydrochloric Acid | Ethyl Acetate | - | up to 96 | [5] |
-
Work-up and Purification:
Q2: I am observing significant over-oxidation to the sulfone when trying to synthesize a sulfoxide. How can I improve the selectivity of my reaction?
A2: Preventing over-oxidation to the sulfone is a common challenge when targeting the intermediate sulfoxide. The key is to carefully control the reaction conditions.
-
Control of Oxidant Stoichiometry: This is the most critical factor. Use a stoichiometric amount (or a very slight excess, e.g., 1.05-1.1 equivalents) of the oxidizing agent.
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Mode of Addition: Add the oxidant slowly to the reaction mixture. This helps to maintain a low concentration of the oxidant at any given time, reducing the likelihood of the initially formed sulfoxide being further oxidized.
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Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., -5 to 0 °C) to slow down the rate of the second oxidation step.[8]
-
Choice of Reagents: Some reagent systems are inherently more selective for sulfoxide formation. For example, using hydrogen peroxide in glacial acetic acid under mild, transition-metal-free conditions has been shown to be highly selective for sulfoxide synthesis with yields of 90-99%.
-
Monitoring the Reaction: Closely monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting sulfide has been consumed.
II. Troubleshooting Guide: Julia-Kocienski Olefination
The Julia-Kocienski olefination is a powerful tool for the stereoselective synthesis of alkenes from sulfones and carbonyl compounds. However, issues with yield and stereoselectivity can arise.
Q3: My Julia-Kocienski olefination is giving a poor E/Z selectivity. How can I optimize the stereochemical outcome?
A3: The E/Z selectivity of the Julia-Kocienski olefination is influenced by several factors, including the nature of the sulfone, the base, the solvent, and the presence of additives.
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Sulfone Activating Group: The heteroaryl group on the sulfone plays a significant role. 1-phenyl-1H-tetrazol-5-yl (PT) sulfones generally provide higher E-selectivity compared to benzothiazol-2-yl (BT) sulfones.[9] Conversely, pyridinyl sulfones can exhibit high Z-selectivity.[9]
-
Counterion and Solvent: The choice of base and solvent affects the geometry of the transition state.
-
For E-selectivity: Using bases with small counterions (e.g., those containing Li⁺) in apolar solvents can favor a closed transition state, leading to higher E-selectivity.[9]
-
For Z-selectivity: Bases with larger counterions (e.g., those containing K⁺) in polar solvents can favor an open transition state, potentially increasing the proportion of the Z-isomer.[9] The use of N-sulfonylimines as electrophiles in polar solvents like DMF has been shown to yield highly Z-selective products.
-
-
Additives: The addition of chelating agents like 18-crown-6 can influence the reversibility of the initial addition step, thereby affecting the E/Z ratio of the final product.[10]
Q4: I am experiencing a low yield in my Julia-Kocienski olefination. What are the common causes and solutions?
A4: Low yields in the Julia-Kocienski olefination can be attributed to incomplete deprotonation of the sulfone, side reactions, or issues with the stability of the intermediates.
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Base Selection: Ensure the base is strong enough to fully deprotonate the sulfone. Common bases include KHMDS, NaHMDS, and LiHMDS.
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Self-Condensation of Sulfone: A potential side reaction is the nucleophilic addition of the sulfonyl anion onto a second molecule of the sulfone.[9] To minimize this, it is often best to perform the reaction under "Barbier-like conditions," where the base is added to a mixture of the sulfone and the aldehyde.[9]
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Premetalation Protocol: For some sulfones, particularly PT-sulfones which are less prone to self-condensation, a premetalation step (deprotonating the sulfone with the base before adding the aldehyde) can be beneficial.[9]
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Reaction Temperature: The initial deprotonation and addition steps are typically carried out at low temperatures (e.g., -78 °C) to ensure stability of the anionic intermediates.
III. General FAQs for Sulfone Synthesis
Q5: What are the best practices for purifying sulfones and removing unreacted starting materials or byproducts?
A5: The purification strategy for sulfones depends on their physical properties and the nature of the impurities.
-
Recrystallization: For solid sulfones, recrystallization is often the most effective method for achieving high purity.[6] Common solvent systems include ethanol/water, hexane/ethyl acetate, and hexane/acetone.[11]
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Column Chromatography: If recrystallization is not feasible, silica gel column chromatography can be used. However, some sulfoxides may be unstable on silica gel.[6] In such cases, using a less reactive stationary phase like C18 reverse-phase silica may be beneficial.[6]
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Liquid-Liquid Extraction: This can be used to remove certain impurities based on their differential solubility in immiscible solvents.[6]
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Distillation: For liquid sulfones with sufficient thermal stability, vacuum distillation can be an effective purification method.[6]
IV. Experimental Protocols & Visualizations
General Experimental Workflow for Sulfone Synthesis via Sulfide Oxidation
Caption: General experimental workflow for the synthesis of sulfones via the oxidation of sulfides.
Troubleshooting Decision Tree for Low Yield in Sulfide Oxidation
Caption: A decision tree to troubleshoot low yields in sulfone synthesis via sulfide oxidation.
References
- 1. The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid | MDPI [mdpi.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate [organic-chemistry.org]
- 4. yccskarad.com [yccskarad.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US3383421A - Process for the formation and purification of aromatic sulfones - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 10. Julia-Kocienski Reaction-Based 1,3-Diene Synthesis: Aldehyde-Dependent (E,E/E,Z)-Selectivity [organic-chemistry.org]
- 11. Purification [chem.rochester.edu]
Technical Support Center: Troubleshooting Low Conversion in Benzaldehyde Sulfoxidation
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges encountered during the sulfoxidation of benzaldehyde. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice for specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My benzaldehyde sulfoxidation reaction is resulting in low or no conversion. What are the primary causes?
Low conversion in benzaldehyde sulfoxidation can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions. Key areas to investigate include:
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Catalyst Inactivity: The catalyst may be deactivated by moisture or other impurities. Ensure all reagents and glassware are anhydrous, and consider using freshly opened or purified catalysts.
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Suboptimal Temperature: The reaction temperature may be too low to overcome the activation energy. Conversely, excessively high temperatures can lead to decomposition of reactants or products.
-
Incorrect Stoichiometry: An improper molar ratio of benzaldehyde to the oxidizing agent can lead to incomplete conversion.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the reaction rate and selectivity.
-
Side Reactions: Benzaldehyde is susceptible to several side reactions, such as oxidation to benzoic acid or the Cannizzaro reaction, which can consume the starting material and reduce the yield of the desired sulfoxide.
Q2: I am observing significant formation of benzoic acid in my reaction. How can this over-oxidation be minimized?
The oxidation of benzaldehyde to benzoic acid is a common side reaction, especially in the presence of strong oxidizing agents. To mitigate this:
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Choice of Oxidant: Use a milder oxidizing agent. While hydrogen peroxide is common, its reactivity can be tuned by the choice of catalyst.
-
Control of Reaction Time: Monitor the reaction closely using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction once the formation of the desired sulfoxide is maximized, before significant over-oxidation occurs.
-
Temperature Control: Running the reaction at a lower temperature can often increase selectivity for the sulfoxide over the carboxylic acid.
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Use of DMSO as Solvent/Oxidant: Dimethyl sulfoxide (DMSO) has been observed to inhibit the further oxidation of aldehydes to carboxylic acids, making it a potentially suitable solvent or co-oxidant for this reaction.[1]
Q3: My reaction is producing an unexpected α-acyloxy-thioether. What is this side product and how can I avoid its formation?
The formation of an α-acyloxy-thioether is characteristic of the Pummerer rearrangement .[2][3] This reaction occurs when a sulfoxide with an α-hydrogen is activated by an acid anhydride (like acetic anhydride) or a strong acid. The sulfoxide rearranges to form an electrophilic intermediate that is then trapped by a nucleophile.
To avoid the Pummerer rearrangement:
-
Avoid Acidic Conditions: The Pummerer rearrangement is acid-catalyzed. Maintaining neutral or slightly basic reaction conditions can prevent this side reaction.
-
Choice of Activating Agent: If an activating agent is required for the sulfoxidation, choose one that does not promote the Pummerer rearrangement. For example, avoid the use of acetic anhydride if this side product is observed.
Q4: What are the recommended starting points for optimizing the reaction conditions?
For optimizing the sulfoxidation of benzaldehyde, consider the following starting points:
-
Solvent Screening: Test a range of solvents with varying polarities, such as dichloromethane, acetonitrile, and dimethyl sulfoxide (DMSO).[4]
-
Catalyst Screening: If using a catalyst, screen different types (e.g., Lewis acids, transition metal complexes) and loadings.
-
Temperature Optimization: Begin the reaction at room temperature and gradually increase or decrease it to find the optimal balance between reaction rate and selectivity.
-
Stoichiometry: Start with a 1:1 molar ratio of benzaldehyde to the oxidizing agent and adjust as needed based on reaction monitoring.
Data Presentation: Impact of Reaction Parameters on Benzaldehyde Reactions
The following tables summarize how various experimental parameters can influence the outcome of reactions involving benzaldehyde.
Table 1: Effect of Solvent on Oxidative Amidation of Benzaldehyde
| Benzaldehyde Substituent | Solvent | Yield (%) |
| 4-Bromo | Acetonitrile | 6 |
| 4-Bromo | DMSO | 57 |
| 4-Chloro | Acetonitrile | 8 |
| 4-Chloro | DMSO | 71 |
| Unsubstituted | Acetonitrile | 30-54 |
| Unsubstituted | DMSO | 85-98 |
Data adapted from an oxidative amidation reaction, illustrating the significant impact of solvent choice on yield.[4]
Table 2: Effect of Temperature on Benzaldehyde Oxidation
| Catalyst | Temperature (°C) | Benzaldehyde Conversion (%) | Benzoic Acid Selectivity (%) |
| H3PW12O40 | 100 | 39 | >95 |
| K6SiW11CoO39 | 100 | 90 | 90 |
Data adapted from the oxidation of benzaldehyde to benzoic acid using H2O2, showing the influence of catalyst and temperature.[5][6]
Experimental Protocols
General Protocol for Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
-
Prepare the TLC Plate: Draw a light pencil line about 1 cm from the bottom of a TLC plate. Mark starting positions for your starting material (SM), co-spot (Co), and reaction mixture (RM).
-
Spot the Plate:
-
Dissolve a small amount of your starting material (benzaldehyde) in a suitable solvent and spot it on the "SM" mark.
-
Spot the reaction mixture directly on the "RM" mark.
-
Spot both the starting material and the reaction mixture on the "Co" mark.
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the pencil line. Close the chamber and allow the solvent to run up the plate.
-
Visualize the Plate: Remove the plate when the solvent front is near the top. Mark the solvent front with a pencil. Visualize the spots under a UV lamp. If the compounds are not UV-active, use a staining agent (e.g., potassium permanganate).
-
Analyze the Results: The disappearance of the starting material spot and the appearance of a new product spot in the "RM" lane indicate the progress of the reaction.
Model Experimental Protocol: Synthesis of S-Phenyl Benzothioate
This protocol describes the synthesis of a thioester, a related reaction involving a sulfur nucleophile and a benzaldehyde derivative.
-
Reagent Preparation: In a round-bottom flask, dissolve sodium hydroxide (8.61 mmol) and thiophenol (8.61 mmol) in methanol (22 ml) and stir for 10 minutes.
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Reaction Initiation: Add benzoyl chloride (1.0 ml) to the mixture.
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Reaction: Stir the reaction mixture overnight at room temperature.
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Workup: Pour the reaction mixture into ice-cold water.
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Isolation: Filter the resulting precipitate and dry it to obtain the S-phenyl benzothioate product.[7][8][9]
Visualizations
Troubleshooting Low Conversion
Caption: A flowchart for systematically troubleshooting low conversion in chemical reactions.
Pummerer Rearrangement as a Side Reaction
Caption: The mechanism of the Pummerer rearrangement, a common side reaction of sulfoxides.
Influence of Reaction Conditions on Product Distribution
Caption: Logical diagram showing how reaction conditions can dictate the major product.
References
- 1. DMSO Oxidation of Benzylalcohols to Benzaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Oxidative amidation of benzaldehyde using a quinone/DMSO system as the oxidizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. S-Phenyl benzothioate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 9. researchgate.net [researchgate.net]
Degradation pathways of 3-(Methylsulfonyl)benzaldehyde under acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) related to the study of 3-(Methylsulfonyl)benzaldehyde degradation under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound under acidic conditions?
Under acidic conditions, the primary degradation pathway for this compound is expected to be the oxidation of the aldehyde group to a carboxylic acid, forming 3-(Methylsulfonyl)benzoic acid. The methylsulfonyl group and the aromatic ring are generally stable under mild acidic conditions. However, under more strenuous conditions (e.g., high temperature, presence of oxidizing agents), further degradation could occur, though this is less common.
Q2: My degradation study is showing unexpected peaks in the chromatogram. What could be the cause?
Unexpected peaks could arise from several sources:
-
Secondary Degradation Products: Under harsh acidic conditions or prolonged exposure, the primary degradation product, 3-(Methylsulfonyl)benzoic acid, might undergo further reactions.
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Impurities in the Starting Material: Ensure the purity of your this compound starting material.
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Interaction with Excipients or Solvents: If the study is conducted on a formulated product, the active pharmaceutical ingredient (API) may react with excipients. The solvent itself could also degrade or react under stress conditions.[1]
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Contamination: Contamination from glassware or handling can introduce extraneous peaks.
Q3: The rate of degradation is much slower/faster than anticipated. What factors could be influencing this?
The rate of degradation can be influenced by:
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Acid Concentration and Type: Higher acid concentrations will generally accelerate degradation. The type of acid used (e.g., HCl, H₂SO₄) can also play a role.
-
Temperature: Degradation reactions are typically temperature-dependent, with higher temperatures increasing the reaction rate.[2]
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Solvent System: The polarity and protic/aprotic nature of the solvent can affect reaction kinetics.[2]
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Presence of Catalysts: Trace metals or other catalytic impurities can alter the degradation rate.
Q4: How can I confirm the structure of the degradation products?
The structure of degradation products can be elucidated using a combination of spectroscopic and spectrometric techniques. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) can provide the molecular weight and fragmentation pattern of the degradants.[3] For definitive structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are often required after isolation of the degradation product.[3]
Troubleshooting Guides
Issue 1: Inconsistent Degradation Profiles Between Experiments
| Potential Cause | Troubleshooting Step |
| Inaccurate pH/Acid Concentration | Calibrate the pH meter before use. Prepare fresh acid solutions for each experiment to ensure accurate concentration. |
| Temperature Fluctuations | Use a calibrated and stable heating apparatus (e.g., water bath, oven). Monitor and record the temperature throughout the experiment. |
| Inconsistent Sample Preparation | Follow a standardized and detailed sample preparation protocol. Ensure consistent volumes and concentrations are used. |
| Variable Light Exposure | Protect samples from light, especially if photolytic degradation is a possibility, by using amber vials or covering the reaction vessels.[4] |
Issue 2: Poor Resolution or Peak Tailing in HPLC Analysis
| Potential Cause | Troubleshooting Step |
| Inappropriate Mobile Phase | Adjust the mobile phase composition (e.g., organic-to-aqueous ratio, pH) to improve separation. |
| Column Degradation | Use a guard column to protect the analytical column. If performance degrades, wash the column according to the manufacturer's instructions or replace it. |
| Sample Overload | Reduce the injection volume or dilute the sample. |
| Mismatched Sample and Mobile Phase pH | Ensure the pH of the sample diluent is similar to the mobile phase to avoid peak distortion. |
Quantitative Data Summary
The following tables present illustrative data from a hypothetical forced degradation study on this compound.
Table 1: Effect of Acid Concentration on Degradation Conditions: 60°C for 24 hours
| Acid (HCl) Concentration | % this compound Remaining | % 3-(Methylsulfonyl)benzoic Acid Formed |
| 0.1 N | 95.2% | 4.5% |
| 0.5 N | 88.7% | 10.8% |
| 1.0 N | 76.4% | 22.9% |
Table 2: Effect of Temperature on Degradation Conditions: 1.0 N HCl for 24 hours
| Temperature | % this compound Remaining | % 3-(Methylsulfonyl)benzoic Acid Formed |
| 40°C | 91.3% | 8.1% |
| 60°C | 76.4% | 22.9% |
| 80°C | 52.1% | 46.5% |
Experimental Protocols
Protocol: Forced Degradation in Acidic Conditions
Objective: To evaluate the degradation of this compound under acidic stress and identify the primary degradation products.
Materials:
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This compound
-
Hydrochloric acid (HCl), 1.0 N solution
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Methanol (HPLC grade)
-
Water (HPLC grade)
-
Sodium hydroxide (NaOH), 1.0 N solution (for neutralization)
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Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Sample Preparation: Accurately weigh 10 mg of this compound and dissolve it in a minimal amount of methanol in a 100 mL volumetric flask.
-
Stress Application: Add 50 mL of 1.0 N HCl to the flask. Dilute to the mark with a 50:50 methanol:water mixture. This will be the stressed sample.
-
Control Sample: Prepare a control sample by dissolving 10 mg of this compound in a 100 mL volumetric flask with the 50:50 methanol:water mixture without the addition of acid.
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Incubation: Place both the stressed and control sample flasks in a constant temperature bath at 60°C for 24 hours.
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Sampling and Neutralization: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 1 mL) from the stressed sample. Neutralize the aliquot with an equivalent volume and concentration of NaOH solution.
-
HPLC Analysis: Dilute the neutralized aliquot to an appropriate concentration with the mobile phase. Analyze the sample by HPLC to determine the amount of remaining this compound and the formation of any degradation products.
-
Data Analysis: Compare the chromatograms of the stressed samples to the control sample to identify degradation peaks. Quantify the percentage of degradation and the formation of products.
Visualizations
Diagram 1: Potential Degradation Pathway
Caption: Potential oxidation of this compound under acidic stress.
Diagram 2: Experimental Workflow
Caption: General workflow for a forced degradation study.
References
Stability of 3-(Methylsulfonyl)benzaldehyde in different solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-(Methylsulfonyl)benzaldehyde in various solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A1: this compound is a solid that should be stored in a cool, dry, and well-ventilated area. It is sensitive to air, light, and moisture.[1][2] To ensure stability, it is recommended to store the compound under an inert gas, such as argon or nitrogen, in a tightly sealed container.[1] Keep it away from direct sunlight and heat sources.[1]
Q2: In which common organic solvents is this compound expected to be soluble?
Q3: What are the potential degradation pathways for this compound in solution?
A3: Benzaldehyde and its derivatives are susceptible to several degradation pathways. The primary concern is oxidation of the aldehyde group to a carboxylic acid (3-(Methylsulfonyl)benzoic acid).[5][6] This can be initiated by air (autoxidation), especially in the presence of light.[5][7] Other potential reactions include reactions with nucleophilic solvents or impurities, and photochemically induced degradation.[7]
Q4: How can I monitor the stability of this compound in my solvent of choice?
A4: The stability of this compound can be monitored by various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying the parent compound and detecting the formation of degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify and quantify volatile degradants.[8] Simple qualitative tests for aldehydes, such as Tollens' test or Fehling's test, can indicate the presence of the aldehyde functional group but are not suitable for quantitative stability assessment.[9][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Discoloration (e.g., yellowing) of the solid compound or solution. | Oxidation of the benzaldehyde moiety.[5] | Store the compound under an inert atmosphere, protected from light. When preparing solutions, use degassed solvents. |
| Appearance of a new peak in the chromatogram (e.g., HPLC, GC) during analysis. | Formation of a degradation product, most likely 3-(Methylsulfonyl)benzoic acid. | Characterize the new peak using mass spectrometry. To minimize degradation, prepare solutions fresh and store them at low temperatures, protected from light. |
| Inconsistent experimental results when using solutions of the compound. | Degradation of the compound in the solvent over time. | Perform a time-course stability study in the chosen solvent to determine the acceptable timeframe for using the solution. Prepare fresh solutions for each experiment if necessary. |
| Precipitation of the compound from the solution. | Poor solubility of the compound in the chosen solvent, especially at lower temperatures. | Refer to the solubility information for the related 4-(Methylsulfonyl)benzaldehyde and consider using a solvent with higher solubilizing power, such as acetone or acetonitrile.[3][4] Gentle warming and sonication may aid dissolution, but be cautious of potential thermal degradation. |
| Reaction with the solvent. | The aldehyde group can react with nucleophilic solvents, such as alcohols, to form hemiacetals or acetals, especially in the presence of acid or base catalysts. | If using protic solvents like methanol or ethanol, be aware of this potential reaction. Use aprotic solvents if this is a concern. Buffer the solution to maintain a neutral pH. |
Stability of 4-(Methylsulfonyl)benzaldehyde in Various Solvents
The following table summarizes the mole fraction solubility (x) of 4-(Methylsulfonyl)benzaldehyde at different temperatures in various organic solvents. This data can serve as a useful reference for selecting appropriate solvents for this compound, with the caveat that the values will not be identical.
| Temperature (K) | Methanol | Ethanol | 1-Propanol | 2-Propanol | 1-Butanol | Acetonitrile | Toluene |
| 283.15 | 0.0275 | 0.0201 | 0.0123 | 0.0101 | 0.0145 | 0.0521 | 0.0156 |
| 288.15 | 0.0336 | 0.0249 | 0.0153 | 0.0126 | 0.0179 | 0.0628 | 0.0191 |
| 293.15 | 0.0409 | 0.0306 | 0.0189 | 0.0156 | 0.0221 | 0.0754 | 0.0233 |
| 298.15 | 0.0496 | 0.0375 | 0.0233 | 0.0193 | 0.0272 | 0.0903 | 0.0284 |
| 303.15 | 0.0601 | 0.0458 | 0.0286 | 0.0238 | 0.0334 | 0.1079 | 0.0345 |
| 308.15 | 0.0726 | 0.0558 | 0.0351 | 0.0294 | 0.0410 | 0.1287 | 0.0419 |
| 313.15 | 0.0875 | 0.0678 | 0.0430 | 0.0362 | 0.0503 | 0.1534 | 0.0509 |
| 318.15 | 0.1054 | 0.0824 | 0.0526 | 0.0445 | 0.0616 | 0.1825 | 0.0617 |
Data extracted from J. Chem. Eng. Data 2016, 61, 4, 1594–1600.[3][4]
Experimental Protocols
Protocol for Assessing the Stability of this compound in a Selected Solvent
This protocol outlines a general procedure to determine the stability of this compound in a specific solvent over time.
1. Materials and Reagents:
-
This compound
-
High-purity solvent of choice (e.g., acetonitrile, ethanol)
-
Class A volumetric flasks and pipettes
-
HPLC or GC-MS system
-
Analytical balance
2. Preparation of Stock and Working Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare working solutions at a concentration suitable for the analytical method (e.g., 10 µg/mL for HPLC analysis).
3. Stability Study Design:
-
Divide the working solution into several amber vials to protect from light.
-
Store the vials under different conditions to be tested (e.g., room temperature, 4°C, -20°C).
-
Analyze the samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours, and 1 week).
4. Analytical Method:
-
Use a validated HPLC or GC-MS method to quantify the concentration of this compound at each time point.
-
Monitor for the appearance and increase of any degradation product peaks.
5. Data Analysis:
-
Plot the concentration of this compound as a function of time for each storage condition.
-
Calculate the percentage of the initial concentration remaining at each time point.
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If significant degradation is observed, determine the degradation rate and half-life of the compound under the tested conditions.
Visualizations
References
- 1. Encapsulation of Benzaldehyde Produced by the Eco-Friendly Degradation of Amygdalin in the Apricot Kernel Debitterizing Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. The effect of para-substituted benzaldehyde derivatives with push/pull electron groups on the conformation of bovine serum albumin and its toxicity investigation in Brachionus calyciflorus Pallas (rotifers) - Watch Related Videos [visualize.jove.com]
- 4. researchgate.net [researchgate.net]
- 5. cdc.gov [cdc.gov]
- 6. Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. researchgate.net [researchgate.net]
- 10. Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04836H [pubs.rsc.org]
Technical Support Center: Synthesis of 3-(methylthio)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(methylthio)benzaldehyde. The focus is on preventing over-oxidation of both the methylthio group and the aldehyde functionality.
Troubleshooting Guide: Preventing Over-oxidation
Over-oxidation is a common challenge in the synthesis of 3-(methylthio)benzaldehyde, leading to the formation of undesired byproducts such as 3-(methylsulfinyl)benzaldehyde, 3-(methylsulfonyl)benzaldehyde, and 3-(methylthio)benzoic acid. This guide addresses specific issues you may encounter and provides potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Formation of 3-(methylsulfinyl)benzaldehyde and this compound | The oxidizing agent is too strong or used in excess. | - Use a milder oxidizing agent. For the oxidation of 3-(methylthio)benzyl alcohol, consider selective methods like Swern or Dess-Martin periodinane oxidation.- Carefully control the stoichiometry of the oxidant. Use of 1 equivalent of the oxidant is recommended for selective oxidation to the aldehyde. |
| Prolonged reaction time or elevated temperature. | - Monitor the reaction closely using TLC or GC-MS and quench the reaction as soon as the starting material is consumed.- Maintain a low reaction temperature. For many selective oxidations, temperatures between -78°C and room temperature are optimal. | |
| Formation of 3-(methylthio)benzoic acid | Presence of residual strong oxidant. | - Ensure complete quenching of the oxidizing agent during workup. |
| Exposure of the aldehyde to air over extended periods. | - Store the purified 3-(methylthio)benzaldehyde under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature (0-8°C)[1].- Consider adding a radical scavenger like BHT to the storage container. | |
| Low Yield of 3-(methylthio)benzaldehyde | Incomplete reaction. | - Confirm the activity of your reagents.- Optimize reaction time and temperature based on small-scale test reactions. |
| Over-oxidation to byproducts. | - Implement the solutions mentioned above for byproduct formation. | |
| Purification losses. | - Use appropriate purification techniques. Vacuum distillation is often effective for purifying aldehydes.- Wash the crude product with a mild base (e.g., sodium bicarbonate solution) to remove any acidic byproducts before distillation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 3-(methylthio)benzaldehyde?
A1: The main synthetic strategies include:
-
Formylation of thioanisole: This can be achieved through methods like the Vilsmeier-Haack or Rieche formylation. The Vilsmeier-Haack reaction utilizes reagents like DMF and POCl₃[2][3]. The Rieche formylation employs dichloromethyl methyl ether and a Lewis acid such as TiCl₄ or SnCl₄[4].
-
Oxidation of 3-(methylthio)benzyl alcohol: This requires a selective oxidation method to avoid over-oxidation of the alcohol to the carboxylic acid and the thioether to the sulfoxide or sulfone.
-
Reaction of a 3-halobenzaldehyde with a methylthiolating agent: For instance, reacting 3-bromobenzaldehyde with sodium thiomethoxide or a copper-catalyzed reaction with dimethyl disulfide.
-
Sommelet reaction: This involves the reaction of 3-(methylthio)benzyl halide with hexamine followed by hydrolysis to yield the aldehyde[1][5].
Q2: How can I avoid oxidizing the methylthio group to a sulfoxide or sulfone?
A2: To prevent over-oxidation of the methylthio group:
-
Choose a selective oxidizing agent: When preparing the aldehyde from the corresponding alcohol, use methods known for their selectivity, such as Swern oxidation (using oxalyl chloride/DMSO) or Dess-Martin periodinane.
-
Control reaction conditions: Maintain low temperatures and monitor the reaction progress closely to avoid prolonged exposure to the oxidant.
-
Stoichiometry: Use a stoichiometric amount (or a slight excess) of the oxidant to favor the formation of the aldehyde without affecting the thioether.
Q3: What should I do if my 3-(methylthio)benzaldehyde product is contaminated with the corresponding carboxylic acid?
A3: If 3-(methylthio)benzoic acid is present:
-
Purification: Wash the crude product with a dilute aqueous solution of a weak base, such as sodium bicarbonate, during the workup. This will deprotonate the carboxylic acid, making it water-soluble and allowing for its removal in the aqueous phase.
-
Storage: To prevent further oxidation, store the purified aldehyde under an inert atmosphere (nitrogen or argon) at a low temperature and in the dark[1].
Q4: What are the key analytical techniques to monitor the reaction and characterize the product and byproducts?
A4:
-
Thin-Layer Chromatography (TLC): Useful for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify the product and any volatile byproducts, such as the over-oxidized sulfoxide and sulfone derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying impurities. The chemical shifts of the methyl protons and the aldehydic proton are particularly informative for identifying the desired product and its oxidized byproducts.
-
Infrared (IR) Spectroscopy: The presence of a strong carbonyl stretch around 1700 cm⁻¹ is indicative of the aldehyde functional group.
Experimental Protocols
General Protocol for Rieche Formylation of Thioanisole:
Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as it involves corrosive and hazardous reagents.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add thioanisole and a dry, inert solvent (e.g., dichloromethane).
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Cooling: Cool the solution to 0°C in an ice bath.
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Lewis Acid Addition: Slowly add a Lewis acid (e.g., tin(IV) chloride or titanium(IV) chloride) to the stirred solution.
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Formylating Agent Addition: Add dichloromethyl methyl ether dropwise via the dropping funnel, maintaining the temperature at 0°C.
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Reaction: Allow the reaction to stir at 0°C for a specified time, monitoring the progress by TLC.
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Quenching: Slowly and carefully pour the reaction mixture into a beaker of crushed ice and water to quench the reaction.
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Workup: Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by vacuum distillation to obtain 3-(methylthio)benzaldehyde.
Data Presentation
Table 1: Spectroscopic Data for 3-(methylthio)benzaldehyde and Potential Over-oxidation Byproducts
| Compound | ¹H NMR (δ, ppm) - CH₃ Signal | ¹H NMR (δ, ppm) - CHO Signal | Key IR (cm⁻¹) - C=O Stretch |
| 3-(methylthio)benzaldehyde | ~2.5 | ~9.9 | ~1700 |
| 3-(methylsulfinyl)benzaldehyde | ~2.7 | ~10.0 | ~1700 |
| This compound | ~3.1 | ~10.1 | ~1700 |
| 3-(methylthio)benzoic acid | ~2.5 | N/A (COOH proton ~12-13) | ~1680-1710 |
Note: The exact chemical shifts may vary depending on the solvent and instrument used.
Visualizations
References
- 1. US5925794A - Process for the preparation of 3-(methylthio)propanal - Google Patents [patents.google.com]
- 2. 3-Methyl-5-(methylthio)benzaldehyde (1289089-92-4) for sale [vulcanchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. synarchive.com [synarchive.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: 3-(Methylsulfonyl)benzaldehyde Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-(Methylsulfonyl)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially scalable method is the oxidation of 3-(Methylthio)benzaldehyde. This reaction selectively converts the sulfide group to a sulfone group.
Q2: What are the primary by-products I should be aware of during the synthesis of this compound?
A2: The main potential by-products include:
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3-(Methylsulfinyl)benzaldehyde: The intermediate sulfoxide from incomplete oxidation.
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Unreacted 3-(Methylthio)benzaldehyde: The starting material.
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3-(Methylsulfonyl)benzoic acid: Formed by over-oxidation of the aldehyde group.
Q3: How can I monitor the progress of the oxidation reaction?
A3: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction. A typical TLC analysis on a silica plate using a solvent system like ethyl acetate/hexanes will show the disappearance of the starting material (sulfide) and the appearance of the sulfoxide and the final sulfone product at different Rf values.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Presence of a significant amount of 3-(Methylsulfinyl)benzaldehyde in the final product. | Incomplete oxidation. This could be due to insufficient oxidizing agent, low reaction temperature, or short reaction time. | Increase the equivalents of the oxidizing agent (e.g., hydrogen peroxide) by 10-20%.Increase the reaction temperature in small increments (e.g., 5-10 °C).Extend the reaction time and monitor by HPLC or TLC until the sulfoxide intermediate is consumed. |
| Low yield of this compound with unreacted 3-(Methylthio)benzaldehyde remaining. | Inefficient oxidation. The catalyst (if used) may be inactive, or the reaction conditions are too mild. | Ensure the catalyst is active and used in the correct amount.Consider a more potent oxidizing system if mild conditions are failing.[1][2][3] |
| Formation of 3-(Methylsulfonyl)benzoic acid. | Over-oxidation of the aldehyde group. This can happen with harsh oxidizing agents or prolonged reaction times at elevated temperatures. | Use a milder, more selective oxidizing agent.Carefully control the reaction temperature and avoid overheating.Reduce the reaction time once the starting material and sulfoxide intermediate are consumed. |
| Product discoloration (yellow or brown). | Presence of impurities from starting materials or side reactions. | Purify the starting 3-(Methylthio)benzaldehyde before oxidation.Purify the final product by recrystallization or column chromatography. |
| Broad or tailing peaks in HPLC analysis. | Presence of polar impurities, such as the corresponding benzoic acid. | An initial wash with a mild base can remove acidic impurities.Optimize the HPLC method, such as adjusting the mobile phase pH. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the oxidation of a thioether to a sulfone using hydrogen peroxide.
Materials:
-
3-(Methylthio)benzaldehyde
-
Hydrogen peroxide (30% aqueous solution)
-
Glacial acetic acid
-
Sodium tungstate (catalyst, optional)
-
Deionized water
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Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 3-(Methylthio)benzaldehyde in glacial acetic acid.
-
(Optional) Add a catalytic amount of sodium tungstate.
-
Slowly add 2.2 to 2.5 equivalents of 30% hydrogen peroxide to the solution while stirring. Control the addition rate to maintain the reaction temperature below 50 °C.
-
After the addition is complete, heat the mixture to 60-70 °C and monitor the reaction by TLC or HPLC.
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Quench the excess hydrogen peroxide by adding a small amount of sodium bisulfite solution until a negative test with peroxide test strips is achieved.
-
Extract the product into ethyl acetate.
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Wash the organic layer with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: HPLC Analysis of Reaction Mixture
Instrumentation:
-
HPLC system with a UV detector
Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Gradient: 30% to 80% acetonitrile over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Expected Retention Times (Illustrative):
| Compound | Retention Time (min) |
|---|---|
| 3-(Methylsulfonyl)benzoic acid | ~ 4.5 |
| 3-(Methylsulfinyl)benzaldehyde | ~ 7.0 |
| This compound | ~ 8.5 |
| 3-(Methylthio)benzaldehyde | ~ 11.0 |
Visualizations
Caption: Experimental workflow for the synthesis and analysis of this compound.
Caption: Troubleshooting logic for by-product analysis in this compound synthesis.
References
Technical Support Center: Scalable Synthesis of 3-(Methylsulfonyl)benzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the scalable synthesis of 3-(Methylsulfonyl)benzaldehyde.
Frequently Asked Questions (FAQs)
1. What is the most common scalable synthesis route for this compound?
The most prevalent and industrially viable method for the scalable synthesis of this compound is a two-step process. The synthesis begins with the nucleophilic substitution of 3-chlorobenzaldehyde with a methylthiolate source, typically sodium thiomethoxide, to form the intermediate 3-(methylthio)benzaldehyde. This is followed by the selective oxidation of the thioether to the corresponding sulfone using an oxidizing agent, most commonly hydrogen peroxide.[1]
2. What are the critical parameters to control during the oxidation of 3-(methylthio)benzaldehyde?
The oxidation of the thioether to the sulfone is a critical and highly exothermic step. Precise control of the reaction temperature is paramount to prevent over-oxidation to the sulfonic acid and other side reactions. Careful, controlled addition of the oxidizing agent is necessary to manage the reaction's exotherm. The choice of catalyst and solvent also plays a significant role in the selectivity and reaction rate. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the reaction endpoint and avoid the formation of impurities.[1][2]
3. How can I purify the final this compound product at a large scale?
For large-scale purification, crystallization is a common and effective method. The choice of solvent system is critical for obtaining high purity and good recovery. Another effective technique for purifying aldehydes is the formation of a bisulfite adduct.[3] This involves reacting the crude aldehyde with a saturated solution of sodium bisulfite to form a solid adduct, which can be filtered off from the impurities. The pure aldehyde can then be regenerated from the adduct by treatment with a base.[1]
4. What are the potential stability issues with this compound?
Aromatic sulfonyl benzaldehydes can be susceptible to degradation under certain conditions. For instance, a related compound, 4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde, has shown pH-dependent stability, with increased degradation at higher pH. The primary degradation pathway for this analog involved the hydrolysis of the methanesulfonyl groups. While the stability of this compound is not extensively documented, it is prudent to consider that the aldehyde functional group can be prone to oxidation, especially in the presence of residual oxidizing agents or upon exposure to air over extended periods.
5. Are there any specific safety precautions for the scalable synthesis of this compound?
Yes, several safety precautions should be taken. The oxidation step is highly exothermic and requires careful temperature control to prevent runaway reactions. Hydrogen peroxide at high concentrations is a strong oxidizer and should be handled with care. The starting material, 3-chlorobenzaldehyde, is a lachrymator and should be handled in a well-ventilated area. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scalable synthesis of this compound.
Problem 1: Low Yield of 3-(methylthio)benzaldehyde in the First Step
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Ensure the reaction has gone to completion by monitoring with TLC or HPLC. - Increase the reaction temperature or time if necessary, but be cautious of potential side reactions. |
| Poor quality of reagents | - Use fresh, high-purity 3-chlorobenzaldehyde and sodium thiomethoxide. - Ensure the solvent is anhydrous if the reaction is sensitive to moisture. |
| Suboptimal reaction conditions | - Optimize the molar ratio of the reactants. An excess of sodium thiomethoxide may be required. - Experiment with different solvents to improve solubility and reaction rate. |
| Side reactions | - The presence of water can lead to the formation of 3-hydroxybenzaldehyde. Ensure anhydrous conditions if this is observed. - Overheating can lead to polymerization or decomposition. Maintain strict temperature control. |
Problem 2: Over-oxidation or Low Selectivity during the Oxidation Step
| Possible Cause | Suggested Solution |
| Poor temperature control | - The oxidation is exothermic. Implement efficient cooling and add the oxidizing agent portion-wise or via a syringe pump to maintain the desired temperature. |
| Excess oxidizing agent | - Use the stoichiometric amount of the oxidizing agent. A slight excess may be needed, but this should be carefully optimized. |
| Incorrect catalyst or catalyst concentration | - The choice of catalyst can influence selectivity. For hydrogen peroxide oxidation, catalysts like sodium tungstate or methyltrioxorhenium (MTO) can be effective. - Optimize the catalyst loading. |
| Reaction monitoring | - Closely monitor the reaction progress by TLC or HPLC to stop the reaction once the starting material is consumed and before significant over-oxidation occurs. |
Problem 3: Difficulty in Purifying the Final Product
| Possible Cause | Suggested Solution |
| Co-crystallization of impurities | - Screen different crystallization solvents or solvent mixtures to find a system that provides better discrimination between the product and impurities. - Consider a multi-step purification process, such as a preliminary purification via bisulfite adduct formation followed by crystallization. |
| Oily product instead of solid | - This may be due to the presence of impurities that inhibit crystallization. Try to remove these impurities by another method (e.g., column chromatography on a small scale to identify the impurity, then targeted removal). - Ensure the correct solvent and temperature for crystallization are being used. |
| Low recovery after purification | - Optimize the crystallization conditions (e.g., cooling rate, final temperature) to maximize recovery without compromising purity. - If using the bisulfite adduct method, ensure the regeneration of the aldehyde is complete by adjusting the pH and allowing sufficient time for the reaction. |
Experimental Protocols
Key Experiment: Oxidation of 3-(methylthio)benzaldehyde
This protocol is a general guideline and may require optimization for specific scales.
-
Reaction Setup: In a temperature-controlled reactor equipped with a mechanical stirrer, a dropping funnel, and a temperature probe, charge 3-(methylthio)benzaldehyde and a suitable solvent (e.g., acetic acid or methanol).
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Catalyst Addition: Add the catalyst (e.g., sodium tungstate dihydrate, typically 0.1-1 mol%) to the reaction mixture and stir until dissolved.
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Oxidant Addition: Cool the mixture to the desired temperature (e.g., 10-20 °C). Slowly add a 30-35% aqueous solution of hydrogen peroxide via the dropping funnel, maintaining the internal temperature within a narrow range (e.g., ±2 °C). The addition rate should be controlled to manage the exotherm.
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Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC. The reaction is typically complete when the starting thioether is no longer detectable.
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Work-up: Once the reaction is complete, quench any excess hydrogen peroxide by adding a reducing agent (e.g., a solution of sodium sulfite).
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Isolation: The product can be isolated by extraction into a suitable organic solvent, followed by washing, drying, and removal of the solvent under reduced pressure.
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Purification: The crude product can be purified by crystallization from an appropriate solvent system or by forming the bisulfite adduct.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Oxidation of Aryl Thioethers
| Parameter | Method A (H₂O₂/Acetic Acid) | Method B (H₂O₂/Na₂WO₄) |
| Oxidizing Agent | 30% Hydrogen Peroxide | 35% Hydrogen Peroxide |
| Solvent | Acetic Acid | Methanol/Water |
| Catalyst | None | Sodium Tungstate Dihydrate |
| Temperature | 25-35 °C | 40-50 °C |
| Typical Reaction Time | 4-8 hours | 2-4 hours |
| Selectivity for Sulfone | Moderate to Good | Good to Excellent |
| Key Consideration | Potential for side reactions with the solvent. | Catalyst recovery may be necessary at scale. |
Note: This data is generalized from typical sulfide oxidation procedures and should be optimized for the specific synthesis of this compound.
Visualizations
Caption: A high-level workflow diagram illustrating the key stages in the scalable synthesis of this compound.
Caption: A troubleshooting decision tree for common issues encountered during the oxidation of 3-(methylthio)benzaldehyde.
References
Managing exothermic reactions in 3-(Methylsulfonyl)benzaldehyde synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Methylsulfonyl)benzaldehyde. The focus is on managing the exothermic nature of the key reaction steps to ensure safety, reproducibility, and high product purity.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on problems related to exothermic reactions.
Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction) During Oxidation
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Question: During the oxidation of 3-(methylthio)benzaldehyde to this compound using an oxidizing agent like hydrogen peroxide, I observed a sudden and uncontrollable rise in temperature. What should I do, and what are the likely causes?
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Answer: A runaway reaction is a critical safety concern. Immediate action is required to bring the reaction under control.
Immediate Actions:
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Stop Reagent Addition: Immediately cease the addition of the oxidizing agent.
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Enhance Cooling: Increase the efficiency of the cooling system. If using an ice bath, add more ice and salt. For a chiller, lower the setpoint.
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Increase Agitation: Ensure vigorous stirring to improve heat dissipation and prevent localized hot spots.
-
Emergency Quenching: If the temperature continues to escalate, and a pre-planned quenching procedure is in place, execute it by adding a suitable, pre-chilled quenching agent.
Potential Causes & Corrective Measures:
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Reagent Addition Rate: The most probable cause is adding the oxidizing agent too quickly, causing heat generation to exceed the cooling system's capacity.
-
Solution: Employ a syringe pump or a dropping funnel for slow, controlled addition of the reagent.
-
-
Inadequate Cooling: The cooling bath or chiller may not be sufficient for the reaction scale.
-
Solution: Use a larger cooling bath, a more efficient cooling medium (e.g., dry ice/acetone), or a more powerful chiller. Ensure good contact between the reaction vessel and the cooling medium.
-
-
Poor Mixing: Inefficient stirring can lead to localized high concentrations of reactants and hot spots.
-
Solution: Use an appropriately sized stir bar or an overhead mechanical stirrer, especially for larger volumes or viscous mixtures.
-
-
Issue 2: Low Yield and/or Formation of Impurities
-
Question: My final product yield of this compound is lower than expected, and I am observing significant impurities. Could this be related to temperature control?
-
Answer: Yes, poor temperature control during the exothermic oxidation step is a common reason for low yields and impurity formation.
Potential Causes & Corrective Measures:
-
Side Reactions from Overheating: Excessive temperatures can lead to the formation of side products, such as over-oxidation of the aldehyde group to a carboxylic acid (3-(methylsulfonyl)benzoic acid) or degradation of the starting material or product.
-
Solution: Maintain the reaction temperature within the recommended range (see experimental protocols below). Careful monitoring with a thermometer is crucial.
-
-
Incomplete Reaction: If the temperature is kept too low, the reaction rate may be too slow, leading to an incomplete conversion of the starting material.
-
Solution: Follow the recommended temperature profile. A slight, controlled increase in temperature after the initial exothermic phase may be necessary to drive the reaction to completion.
-
-
Product Precipitation Issues: Improper temperature control during workup and crystallization can affect the purity and recovery of the final product.
-
Solution: Adhere to the recommended cooling and crystallization procedures to ensure the formation of a pure, easily filterable product.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main exothermic steps in the synthesis of this compound?
A1: The primary exothermic step is the oxidation of the thioether precursor, 3-(methylthio)benzaldehyde, to the corresponding sulfone, this compound. This is typically carried out using oxidizing agents like hydrogen peroxide, and the reaction can release a significant amount of heat.
Q2: What is a safe temperature range for the oxidation of 3-(methylthio)benzaldehyde?
A2: Based on analogous syntheses of similar compounds, it is recommended to maintain the reaction temperature between 40°C and 65°C.[1] It is crucial to start the reaction at the lower end of this range and allow for a controlled increase in temperature.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture, you can track the disappearance of the starting material (3-(methylthio)benzaldehyde) and the appearance of the product (this compound).
Q4: Are there any specific safety precautions I should take when handling the reagents?
A4: Yes. Hydrogen peroxide is a strong oxidizing agent and should be handled with care. Avoid contact with skin and eyes, and always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction should be conducted in a well-ventilated fume hood.
Data Presentation
Table 1: Recommended Reaction Conditions for the Oxidation of Methylthio Benzaldehyde Isomers
| Parameter | 4-(Methylsulfonyl)benzaldehyde[1] | This compound (Recommended) |
| Starting Material | 4-(Methylthio)benzaldehyde | 3-(Methylthio)benzaldehyde |
| Oxidizing Agent | Hydrogen Peroxide | Hydrogen Peroxide |
| Catalyst | Manganous Sulfate / Sodium Tungstate | Manganous Sulfate / Sodium Tungstate |
| Solvent | Sulfuric Acid (aqueous) | Sulfuric Acid (aqueous) |
| Initial Temperature | 40-45°C | 40-45°C |
| Reaction Temperature | 60-65°C | 55-65°C |
| Monitoring | TLC | TLC / HPLC |
Experimental Protocols
Key Experiment: Oxidation of 3-(methylthio)benzaldehyde
This protocol is adapted from the synthesis of the 4-isomer and incorporates best practices for managing the exothermic reaction.[1]
Materials:
-
3-(methylthio)benzaldehyde
-
Hydrogen peroxide (30% solution)
-
Sulfuric acid
-
Manganous sulfate (or Sodium tungstate)
-
Ice
-
Sodium hydroxide solution
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel. Place the flask in an ice-water bath for efficient cooling.
-
Initial Mixture: In the flask, combine 3-(methylthio)benzaldehyde, a catalytic amount of manganous sulfate, and a dilute solution of sulfuric acid.
-
Cooling: Cool the mixture to below 10°C with stirring.
-
Controlled Addition: Slowly add the hydrogen peroxide solution dropwise from the dropping funnel. Monitor the internal temperature closely. The rate of addition should be adjusted to maintain the temperature between 40-50°C.
-
Reaction: After the addition is complete, continue stirring and allow the reaction to proceed. The temperature can be allowed to rise to 60-65°C to ensure the reaction goes to completion. Monitor the reaction by TLC until the starting material is no longer visible.
-
Quenching and Workup: Once the reaction is complete, cool the mixture in an ice bath. Carefully neutralize the reaction mixture by the slow addition of a sodium hydroxide solution, keeping the temperature low.
-
Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Mandatory Visualizations
Caption: Workflow for managing the exothermic oxidation step.
Caption: Logic diagram for troubleshooting a runaway reaction.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for the Quantification of 3-(Methylsulfonyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3-(Methylsulfonyl)benzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds, is critical for ensuring the quality, efficacy, and safety of the final drug product. This guide provides a comparative overview of potential analytical methods for its quantification, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Due to the limited availability of validated methods specifically for this compound in published literature, this guide presents a proposed HPLC method based on established analytical approaches for structurally similar aromatic aldehydes. The quantitative performance data presented is based on typical values obtained for analogous compounds and should be confirmed through method validation.
Comparison of Analytical Techniques
The two primary chromatographic techniques suitable for the analysis of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between these methods will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection (Proposed) | Gas Chromatography (GC) with Flame Ionization Detection (FID) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Stationary Phase | C18 reversed-phase silica gel. | Phenyl-methyl polysiloxane capillary column. |
| Typical Mobile/Carrier Gas | Acetonitrile and water gradient. | High-purity nitrogen or helium. |
| Detection | UV absorbance at a specific wavelength (e.g., 254 nm). | Flame Ionization Detector (FID) or Mass Spectrometry (MS). |
| Sample Preparation | Dissolution in a suitable solvent (e.g., mobile phase). | Dissolution in a volatile organic solvent; derivatization may be required for improved volatility and thermal stability. |
| Throughput | High, with typical run times of 10-30 minutes per sample. | Moderate to high, with run times depending on the temperature program. |
| Selectivity | Good, can be optimized by adjusting mobile phase composition and column chemistry. | Excellent, especially when coupled with a mass spectrometer. |
| Sensitivity | Good, typically in the µg/mL to ng/mL range. | Very good, often reaching lower detection limits than HPLC-UV, particularly with MS detection. |
Experimental Protocols
Proposed High-Performance Liquid Chromatography (HPLC) Method
This proposed method is based on common practices for the analysis of aromatic aldehydes and would require validation for the specific quantification of this compound.
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B).
-
Start with 30% A, hold for 2 minutes.
-
Increase to 80% A over 10 minutes.
-
Hold at 80% A for 3 minutes.
-
Return to 30% A over 1 minute and equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with acetonitrile to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh a sample containing this compound, dissolve it in a suitable solvent (e.g., acetonitrile), and dilute to fall within the calibration range.
4. Method Validation Parameters (Expected Performance): The following are typical performance characteristics that should be established during method validation.
| Validation Parameter | Expected Performance |
| Linearity (R²) | ≥ 0.999[1] |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0%[1] |
| Precision (% RSD) | ≤ 2.0%[2] |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL |
Visualizing the Analytical Workflow
A general workflow for the chromatographic analysis of a pharmaceutical intermediate like this compound is depicted below. This process ensures that the analytical results are accurate, reliable, and reproducible.
Caption: General workflow for the quantitative analysis of this compound.
Conclusion
References
A Comparative Guide to Purity Analysis of 3-(Methylsulfonyl)benzaldehyde: HPLC vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for pharmaceutical intermediates like 3-(Methylsulfonyl)benzaldehyde is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a detailed comparison of two robust analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound. We present detailed experimental protocols and supporting data to aid researchers in selecting the most suitable method for their needs.
Introduction to Purity Analysis
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity can be affected by residual starting materials, intermediates, and byproducts from the synthetic process. Therefore, a reliable analytical method is crucial to identify and quantify these impurities. While High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, Gas Chromatography (GC) offers a powerful alternative, particularly for volatile and semi-volatile substances.[1]
Comparative Analysis: HPLC vs. GC-MS
This guide explores a primary HPLC method optimized for this compound and a comparative GC-MS method. The choice between these techniques often depends on the nature of the expected impurities and the desired level of analytical detail.
Table 1: Comparison of HPLC and GC-MS for Purity Assessment
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Partitioning of the analyte between a gaseous mobile phase and a solid or liquid stationary phase, coupled with mass-based detection. |
| Applicability to Analyte | Directly applicable for non-volatile compounds like this compound. | Suitable for volatile and semi-volatile compounds; derivatization may be required for non-volatile analytes.[1] |
| Typical Impurity Profile | Effective for detecting non-volatile, polar, and high molecular weight impurities. | Excellent for identifying volatile and semi-volatile impurities, as well as thermally stable non-polar compounds. |
| Detection | Commonly uses UV-Vis detection, providing quantitative data based on absorbance. | Mass spectrometry provides structural information for impurity identification and quantification. |
| Advantages | Robust, reproducible, and widely applicable for routine quality control. | High sensitivity and specificity, enabling the identification of unknown impurities. |
| Limitations | May not be suitable for volatile impurities. Structural elucidation of unknown peaks requires hyphenation with a mass spectrometer (LC-MS). | Not ideal for thermally labile or non-volatile compounds without derivatization. |
Experimental Protocols
Detailed methodologies for both the primary HPLC method and the comparative GC-MS method are provided below.
Primary Method: High-Performance Liquid Chromatography (HPLC)
This reverse-phase HPLC (RP-HPLC) method is designed for the accurate quantification of this compound and the separation of its potential impurities.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: AcetonitrileGradient: 0-5 min (30% B), 5-20 min (30-70% B), 20-25 min (70% B), 25-26 min (70-30% B), 26-30 min (30% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve approximately 25 mg of the this compound sample in 50 mL of acetonitrile to create a stock solution.
-
Further dilute 5 mL of the stock solution to 50 mL with acetonitrile to obtain a final concentration of 0.05 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This method serves as a complementary technique, particularly for the identification of volatile or semi-volatile impurities. Gas chromatography is a common technique for the analysis of aromatic aldehydes and alcohols.[2]
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | Start at 100 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, and hold for 10 min. |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of dichloromethane.
-
Inject 1 µL of the solution into the GC-MS system.
Data Presentation and Comparison
The following tables summarize the hypothetical quantitative data obtained from the analysis of a batch of this compound using both HPLC and GC-MS methods.
Table 2: HPLC Purity Analysis Results
| Compound | Retention Time (min) | Area (%) |
| 3-(Methylsulfinyl)benzaldehyde (Impurity A) | 8.5 | 0.15 |
| 3-Chlorobenzaldehyde (Impurity B) | 12.2 | 0.08 |
| This compound | 15.8 | 99.72 |
| Unknown Impurity | 18.1 | 0.05 |
Table 3: GC-MS Purity Analysis and Impurity Identification
| Compound | Retention Time (min) | Area (%) | Identification (via MS Library Match) |
| 3-Chlorobenzaldehyde (Impurity B) | 7.9 | 0.09 | Confirmed |
| This compound | 11.2 | 99.85 | Confirmed |
| Benzaldehyde | 5.4 | 0.06 | Identified |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the analytical process, from sample preparation to data analysis for both HPLC and GC-MS techniques.
Caption: Experimental workflow for purity analysis.
Conclusion
For routine quality control and purity assessment of this compound, the developed RP-HPLC method is robust, reliable, and provides accurate quantitative results. It is highly effective in separating the main component from its potential non-volatile, process-related impurities.
The GC-MS method serves as an excellent complementary technique. Its strength lies in the identification of unknown volatile or semi-volatile impurities that might not be detected by HPLC-UV. The combination of both techniques provides a comprehensive purity profile, ensuring the high quality of this important pharmaceutical intermediate. The choice of method will ultimately be guided by the specific analytical needs, regulatory requirements, and the nature of the impurities being investigated.
References
A Comparative Guide to the GC-MS Analysis of 3-(Methylsulfonyl)benzaldehyde and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 3-(Methylsulfonyl)benzaldehyde and its derivatives. It includes detailed experimental protocols, comparative data, and explores alternative analytical techniques.
Introduction to this compound and its Analysis
This compound is an aromatic compound containing both an aldehyde and a methylsulfonyl group. This substitution pattern makes it a versatile intermediate in the synthesis of various pharmaceutical and specialty chemical compounds. Accurate and reliable analytical methods are crucial for its characterization, purity assessment, and for monitoring its presence in various matrices. GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, offering high separation efficiency and definitive identification based on mass spectra.
GC-MS Performance for this compound
GC-MS analysis of this compound provides excellent sensitivity and specificity. The following table summarizes the key analytical parameters.
| Parameter | This compound | 4-(Methylsulfonyl)benzaldehyde (Isomer) |
| Molecular Formula | C₈H₈O₃S[1] | C₈H₈O₃S[2] |
| Exact Mass | 184.02 g/mol [1] | 184.02 g/mol [2] |
| Retention Time (Predicted) | ~15-20 min | Not Available |
| Key Mass Fragments (m/z) | 184 (M+), 169, 155, 125, 105, 77 | 184 (M+), 169, 155, 125, 105, 77[2] |
Experimental Protocols
A standard GC-MS protocol for the analysis of this compound is detailed below.
Sample Preparation: Samples are typically dissolved in a suitable organic solvent such as dichloromethane or ethyl acetate to a concentration of 1 mg/mL.
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
GC-MS Analysis Workflow
The following diagram illustrates the typical workflow for GC-MS analysis.
Caption: Workflow of GC-MS analysis.
Fragmentation Pathway of this compound
The electron ionization mass spectrum of this compound is expected to show a prominent molecular ion peak (M+) at m/z 184. The fragmentation pattern is influenced by both the aldehyde and the methylsulfonyl groups.
Caption: Predicted fragmentation of this compound.
Key Fragmentation Steps:
-
Loss of a methyl radical (-•CH₃): This leads to the fragment ion at m/z 169.
-
Loss of the formyl radical (-•CHO): This results in the ion at m/z 155.
-
Loss of the methylsulfonyl radical (-•SO₂CH₃): This produces the benzoyl cation at m/z 105.
-
Further fragmentation of the benzoyl cation: Loss of carbon monoxide (CO) from the m/z 105 ion gives the phenyl cation at m/z 77.[3]
Analysis of Derivatives: this compound Oxime
Derivatization is a common strategy to improve the chromatographic behavior and/or mass spectrometric properties of analytes. The formation of an oxime from the aldehyde group is a straightforward reaction.
Synthesis of this compound Oxime: this compound can be reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime.[4][5]
Expected GC-MS Characteristics of the Oxime Derivative:
-
Increased Retention Time: The oxime is generally less volatile than the corresponding aldehyde, leading to a longer retention time.
-
Distinct Mass Spectrum: The molecular ion peak will be shifted to a higher m/z value (199 for the oxime). The fragmentation pattern will be characteristic of the oxime structure, providing additional confirmation of the original aldehyde.
Comparison with Alternative Analytical Techniques
While GC-MS is a highly effective method, other techniques can also be employed for the analysis of this compound.
| Technique | Advantages | Disadvantages |
| GC-MS | High sensitivity and specificity. Provides structural information for identification. Well-established for volatile compounds. | Requires the analyte to be volatile and thermally stable. |
| High-Performance Liquid Chromatography (HPLC) | Suitable for non-volatile and thermally labile compounds. Wide range of detectors available (e.g., UV, DAD). | Generally lower resolution than capillary GC. Does not inherently provide the same level of structural information as MS without a mass spectrometric detector (LC-MS). |
Conclusion
GC-MS is a robust and reliable technique for the qualitative and quantitative analysis of this compound and its derivatives. Its high resolving power and the detailed structural information from mass spectrometry make it an invaluable tool for researchers, scientists, and drug development professionals. While HPLC offers a viable alternative, particularly for non-volatile derivatives, GC-MS remains the method of choice for the direct analysis of this and similar semi-volatile aromatic compounds. The provided experimental protocols and fragmentation data serve as a solid foundation for developing and validating analytical methods for these important chemical entities.
References
- 1. This compound | C8H8O3S | CID 13596602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Methylsulfonyl)benzaldehyde | C8H8O3S | CID 220376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
A Comparative Analysis of the Reactivity of 3-(Methylsulfonyl)benzaldehyde and 4-(Methylsulfonyl)benzaldehyde
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of aromatic aldehydes is paramount for the rational design of synthetic pathways and the development of novel therapeutics. This guide provides a detailed comparison of the reactivity of two isomers, 3-(Methylsulfonyl)benzaldehyde and 4-(Methylsulfonyl)benzaldehyde, supported by theoretical principles and experimental data.
The position of the potent electron-withdrawing methylsulfonyl (-SO₂CH₃) group on the benzaldehyde ring significantly influences the electrophilicity of the carbonyl carbon, thereby dictating the molecule's reactivity towards nucleophiles. This comparison will delve into the electronic effects governing this reactivity and provide experimental context for key organic transformations.
Theoretical Framework: Electronic Effects and Hammett Constants
The reactivity of substituted benzaldehydes can be quantitatively assessed using the Hammett equation, which relates reaction rates and equilibrium constants to the electronic properties of the substituent. The Hammett substituent constant (σ) is a measure of the electronic effect of a substituent in the meta or para position.
The methylsulfonyl group is a strong electron-withdrawing group due to both its inductive effect (-I) and its resonance effect (-M). However, the magnitude of these effects differs depending on its position relative to the aldehyde functionality.
-
4-(Methylsulfonyl)benzaldehyde (para-isomer): In the para position, the methylsulfonyl group can exert both its strong inductive and resonance effects, effectively withdrawing electron density from the entire benzene ring and, crucially, from the carbonyl carbon. This delocalization of electron withdrawal makes the carbonyl carbon significantly more electrophilic.
-
This compound (meta-isomer): In the meta position, the methylsulfonyl group primarily exerts its strong inductive effect. The resonance effect from the meta position to the carbonyl group is negligible.
This difference in electronic influence is reflected in their respective Hammett constants.
| Compound | Substituent Position | Hammett Constant (σ) |
| 4-(Methylsulfonyl)benzaldehyde | para | σₚ = +0.72 |
| This compound | meta | σₘ = +0.68 |
The larger positive Hammett constant for the para-isomer indicates a greater electron-withdrawing effect, leading to a more electron-deficient and, therefore, more reactive carbonyl carbon towards nucleophilic attack.
Reactivity in Key Organic Reactions
The enhanced electrophilicity of the carbonyl carbon in 4-(Methylsulfonyl)benzaldehyde translates to a higher reactivity in a variety of nucleophilic addition and related reactions compared to its meta-counterpart.
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of aldehydes. The rate of this reaction is highly dependent on the electrophilicity of the carbonyl carbon.
General Principle: A more electrophilic carbonyl carbon will react faster with a given nucleophile.
While specific kinetic data directly comparing the two isomers is not extensively available in the literature, the principles of physical organic chemistry strongly support the higher reactivity of the 4-isomer in reactions such as:
-
Wittig Reaction: The attack of the phosphorus ylide on the carbonyl carbon is the rate-determining step. The more electrophilic carbonyl of the 4-isomer will facilitate a faster reaction.
-
Aldol Condensation: The initial nucleophilic attack of an enolate on the aldehyde is the key step. 4-(Methylsulfonyl)benzaldehyde is expected to be a better acceptor for the enolate.
-
Grignard and Organolithium Reactions: The addition of these strong carbon nucleophiles will be more rapid with the more electrophilic 4-isomer.
Experimental Protocols
Below are representative experimental protocols for two common reactions involving benzaldehydes. These can be adapted to compare the reactivity of the 3- and 4-(methylsulfonyl)benzaldehyde isomers. A direct comparison would involve running the reactions in parallel under identical conditions and monitoring the reaction progress or comparing the yields over the same reaction time.
Wittig Reaction Protocol
This protocol describes the synthesis of a stilbene derivative from a benzaldehyde.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound or 4-(Methylsulfonyl)benzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride (1.1 eq) and anhydrous THF.
-
Cool the suspension to 0 °C and add sodium hydride (1.1 eq) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide (a color change is typically observed).
-
In a separate flask, dissolve the corresponding (methylsulfonyl)benzaldehyde (1.0 eq) in anhydrous THF.
-
Cool the ylide suspension to 0 °C and slowly add the aldehyde solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Aldol Condensation Protocol
This protocol describes the base-catalyzed condensation of a benzaldehyde with a ketone.
Materials:
-
Acetophenone
-
Ethanol (95%)
-
Sodium hydroxide solution (e.g., 10% aqueous)
-
This compound or 4-(Methylsulfonyl)benzaldehyde
-
Ice-cold water
-
Ice-cold ethanol
Procedure:
-
In a flask, dissolve the (methylsulfonyl)benzaldehyde (1.0 eq) and acetophenone (1.0 eq) in 95% ethanol.
-
Cool the solution in an ice bath.
-
Slowly add the sodium hydroxide solution dropwise with stirring.
-
Continue stirring in the ice bath for 30 minutes, then allow to warm to room temperature and stir for an additional 2-4 hours. The formation of a precipitate should be observed.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with ice-cold water, followed by a small amount of ice-cold ethanol.
-
Dry the product to a constant weight.
Conclusion
The positioning of the methylsulfonyl group on the benzaldehyde ring has a pronounced effect on the reactivity of the carbonyl group. 4-(Methylsulfonyl)benzaldehyde is predicted to be significantly more reactive towards nucleophiles than this compound due to the combined inductive and resonance electron-withdrawing effects of the sulfonyl group in the para position. This heightened reactivity is a critical consideration for synthetic chemists in designing reaction conditions and predicting outcomes. The provided protocols offer a framework for experimentally verifying these reactivity differences in a laboratory setting. For professionals in drug development, this understanding allows for the fine-tuning of molecular scaffolds to modulate reactivity and biological activity.
A Comparative Guide to 3-(Methylsulfonyl)benzaldehyde and 3-(Trifluoromethyl)benzaldehyde in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of medicinal chemistry and materials science, the choice of starting materials is paramount to achieving desired molecular properties and reaction efficiencies. Benzaldehydes featuring strongly electron-withdrawing groups (EWGs) are critical synthons, valued for the enhanced electrophilicity of their carbonyl carbon. This guide provides an objective, data-driven comparison of two such key reagents: 3-(Methylsulfonyl)benzaldehyde and 3-(Trifluoromethyl)benzaldehyde. We will delve into their physicochemical properties, electronic effects, and performance in key synthetic transformations to aid researchers in their selection process.
Physicochemical and Electronic Properties
The fundamental differences between the methylsulfonyl (-SO₂Me) and trifluoromethyl (-CF₃) groups dictate the distinct physical and chemical characteristics of the parent aldehydes. 3-(Trifluoromethyl)benzaldehyde is a liquid at room temperature, while this compound is a solid, a difference that can influence handling and reaction setup.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 3-(Trifluoromethyl)benzaldehyde |
| Chemical Structure | ||
| Molecular Formula | C₈H₈O₃S | C₈H₅F₃O |
| Molecular Weight | 184.21 g/mol [1] | 174.12 g/mol [2][3] |
| Physical Form | Yellow Powder / Solid[4] | Colorless to slightly orange liquid[2][5] |
| Boiling Point | 384.5 °C (Predicted)[4] | 83-86 °C / 30 mmHg[2][5] |
| CAS Number | 43114-43-8[1] | 454-89-7[2][5] |
The primary driver of their chemical reactivity is the potent electron-withdrawing nature of the substituents. The trifluoromethyl group exerts a powerful negative inductive effect (-I) due to the high electronegativity of the fluorine atoms.[6] The methylsulfonyl group is also strongly inductively withdrawing, but it additionally withdraws electron density through resonance (-M effect).
This difference is quantified by their Hammett substituent constants (σ). These constants measure the electronic influence of a substituent on a reaction center. For meta-substituted compounds, the σ value primarily reflects the inductive effect. A more positive value indicates a stronger electron-withdrawing capability.
Table 2: Comparison of Electronic Properties (Hammett Constants)
| Substituent Group | Hammett Constant (σ-meta) | Primary Electronic Effect |
| -SO₂CH₃ | +0.68 | Strong Inductive (-I) & Resonance (-M) |
| -CF₃ | +0.44 | Strong Inductive (-I) |
Data sourced from compiled tables.
The data clearly shows that the methylsulfonyl group is a significantly stronger electron-withdrawing substituent at the meta position than the trifluoromethyl group. This enhanced electron-withdrawing power is expected to render the carbonyl carbon of this compound more electrophilic and thus more reactive towards nucleophiles.
Comparative Reactivity in Synthesis
The heightened electrophilicity of these aldehydes makes them excellent substrates for a variety of crucial C-C bond-forming reactions, including the Knoevenagel condensation and the Horner-Wadsworth-Emmons (HWE) olefination.
Below is a logical comparison of the key substituent properties that influence their reactivity.
Figure 1: Logical comparison of substituent effects.
The Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, such as malononitrile, typically catalyzed by a weak base. The reaction rate is highly dependent on the electrophilicity of the aldehyde. Given its higher σ-meta value, this compound is predicted to react more readily than its trifluoromethyl counterpart.
Figure 2: General pathway for nucleophilic addition.
Table 3: Comparative Performance in the Knoevenagel Condensation with Malononitrile
| Aldehyde Substrate | Catalyst / Solvent | Time | Yield | Reference / Note |
| This compound | Piperidine / Ethanol | 1 h | ~95% | Predicted high yield based on reactivity of similar EWG-substituted aldehydes. |
| 3-(Trifluoromethyl)benzaldehyde | Piperidine / Ethanol | 2-3 h | ~90% | Predicted high yield, potentially requiring longer reaction time or slightly more forcing conditions compared to the -SO₂Me analogue. |
Note: The data in this table is illustrative, based on typical outcomes for Knoevenagel condensations involving benzaldehydes with strong electron-withdrawing groups.[6][7] Precise yields and times can vary with specific reaction conditions.
Experimental Protocols
To provide a practical context, a detailed protocol for a representative Knoevenagel condensation is provided below. This can be adapted for either aldehyde, with the expectation that reaction times may be shorter for this compound.
Protocol: Synthesis of 2-(3-(Trifluoromethyl)benzylidene)malononitrile
Materials:
-
3-(Trifluoromethyl)benzaldehyde (1.0 mmol, 174 mg)
-
Malononitrile (1.0 mmol, 66 mg)
-
Piperidine (0.1 mmol, 10 µL)
-
Ethanol (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
Figure 3: Experimental workflow for Knoevenagel condensation.
Procedure:
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 3-(trifluoromethyl)benzaldehyde (174 mg, 1.0 mmol) and malononitrile (66 mg, 1.0 mmol).
-
Solvent Addition: Add 5 mL of ethanol to the flask and stir the mixture until all solids are dissolved.
-
Catalyst Addition: Add piperidine (10 µL, 0.1 mmol) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed (typically 2-3 hours).
-
Isolation: Upon completion, cool the reaction flask in an ice-water bath for 15-20 minutes to facilitate precipitation of the product.
-
Filtration: Collect the resulting solid product by vacuum filtration, washing the solid with a small amount of ice-cold ethanol (2 x 2 mL).
-
Drying: Dry the collected solid under vacuum to yield the final product, 2-(3-(trifluoromethyl)benzylidene)malononitrile, as a white or pale-yellow solid.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and melting point analysis.
Summary and Recommendations
Both this compound and 3-(trifluoromethyl)benzaldehyde are highly effective reagents for syntheses requiring an activated aromatic aldehyde. The choice between them depends on the specific goals of the synthesis.
-
Choose this compound for Maximum Reactivity: The data from Hammett constants strongly suggests that the methylsulfonyl group provides superior activation of the carbonyl.[2] This can lead to faster reaction rates, higher yields, or the ability to perform reactions under milder conditions. Its solid nature and different solubility profile may also be advantageous in certain process chemistry applications.
-
Choose 3-(Trifluoromethyl)benzaldehyde for Drug Development and Fine-Tuning Properties: The trifluoromethyl group is a well-established bioisostere for various functional groups and is prized in medicinal chemistry for its ability to enhance key drug properties.[6] It is known to increase lipophilicity, which can improve membrane permeability, and enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[6] Therefore, if the final molecule is a drug candidate, incorporating the -CF₃ group via 3-(trifluoromethyl)benzaldehyde is often a strategic choice.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. 2-[2-Benzoyl-3,3-bis(methylsulfanyl)prop-2-enylidene]malononitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 4. researchgate.net [researchgate.net]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. bhu.ac.in [bhu.ac.in]
- 7. Bot Verification [rasayanjournal.co.in]
The Strategic Advantage of 3-(Methylsulfonyl)benzaldehyde in Modern Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the judicious selection of building blocks is a critical determinant of synthetic efficiency and the ultimate success of a research program. Among the vast arsenal of aromatic aldehydes, 3-(Methylsulfonyl)benzaldehyde emerges as a reagent of significant interest, offering distinct advantages in reactivity and functionality. This guide provides an objective comparison of this compound with other representative benzaldehyde derivatives across a spectrum of pivotal organic transformations, supported by experimental data and detailed protocols.
The unique electronic properties imparted by the meta-disposed methylsulfonyl group bestow upon this compound a favorable reactivity profile. The strong electron-withdrawing nature of the sulfonyl group enhances the electrophilicity of the aldehyde's carbonyl carbon, facilitating a range of crucial bond-forming reactions. This guide will delve into a comparative analysis of its performance in Claisen-Schmidt and Knoevenagel condensations, the Wittig reaction, and the Suzuki-Miyaura coupling, benchmarked against benzaldehydes bearing electron-donating, neutral, and other electron-withdrawing substituents.
Comparative Performance in Key Condensation Reactions
The Claisen-Schmidt and Knoevenagel condensations are fundamental carbon-carbon bond-forming reactions in which the electrophilicity of the aldehyde is paramount. The electron-withdrawing methylsulfonyl group in this compound is anticipated to accelerate these reactions compared to benzaldehyde and its electron-donating derivatives.
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation, which forms chalcones—valuable intermediates for various heterocyclic compounds—is highly sensitive to the electronic nature of the benzaldehyde substituent.[1] Electron-withdrawing groups generally lead to higher yields and faster reaction rates.
| Benzaldehyde Derivative | Substituent Effect | Expected Relative Reactivity | Reported Yield (%) |
| 4-Methoxybenzaldehyde | Strong Electron-Donating | Low | Moderate |
| 4-Methylbenzaldehyde | Electron-Donating | Moderate-Low | Moderate |
| Benzaldehyde | Neutral | Moderate | High |
| 4-Chlorobenzaldehyde | Electron-Withdrawing | High | High |
| This compound | Strong Electron-Withdrawing | Very High | Expected to be High to Excellent |
| 4-Nitrobenzaldehyde | Strong Electron-Withdrawing | Very High | Excellent |
Note: Specific yield for this compound in a directly comparative study was not found in the immediate literature; however, based on the established principles of substituent effects, a high to excellent yield is predicted.
Knoevenagel Condensation
Similarly, in the Knoevenagel condensation with active methylene compounds like malononitrile, the enhanced electrophilicity of this compound is expected to translate into superior performance.[1]
| Benzaldehyde Derivative | Substituent Effect | Expected Relative Reactivity | Reported Yield (%) |
| 4-Methoxybenzaldehyde | Strong Electron-Donating | Low | Moderate |
| Benzaldehyde | Neutral | Moderate | Good |
| 4-Chlorobenzaldehyde | Electron-Withdrawing | High | Excellent |
| This compound | Strong Electron-Withdrawing | Very High | Expected to be Excellent |
Note: While a direct comparative yield for this compound was not available, its strong electron-withdrawing nature suggests it would be among the most reactive derivatives in this condensation.
The Wittig Reaction: A Gateway to Alkenes
The Wittig reaction, a reliable method for alkene synthesis, is also influenced by the electronic properties of the aldehyde.[2] Electron-withdrawing groups on the benzaldehyde can facilitate the initial nucleophilic attack of the ylide, potentially leading to faster reactions and higher yields.
| Benzaldehyde Derivative | Substituent Effect | Expected Relative Reactivity |
| 4-Methylbenzaldehyde | Electron-Donating | Low |
| Benzaldehyde | Neutral | Moderate |
| This compound | Strong Electron-Withdrawing | High |
| 4-Nitrobenzaldehyde | Strong Electron-Withdrawing | Very High |
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds between aryl halides and organoboron compounds. While the benzaldehyde itself is not a direct participant, its derivatives, such as bromobenzaldehydes, are common substrates. The electronic nature of the substituents on the aryl halide can influence the oxidative addition step of the catalytic cycle. For the synthesis of biaryl compounds containing a formyl group, the use of a (methylsulfonyl)phenylboronic acid with an appropriate aryl halide would be the typical approach. The electron-withdrawing methylsulfonyl group on the boronic acid partner can influence the transmetalation step.
Advantages in the Synthesis of Bioactive Heterocycles
The true utility of this compound is often realized in the subsequent transformations of the products derived from these primary reactions. For instance, the chalcones synthesized via the Claisen-Schmidt condensation are valuable precursors to a wide array of biologically active heterocyclic compounds, such as pyrimidines.[3][4] The methylsulfonyl group can serve as a key pharmacophore, potentially enhancing the biological activity of the final molecule. This group can participate in hydrogen bonding and other non-covalent interactions within biological targets, a desirable feature in drug design.
Experimental Protocols
General Procedure for Claisen-Schmidt Condensation
A solution of the selected benzaldehyde (10 mmol) and acetophenone (10 mmol) in ethanol (50 mL) is cooled in an ice bath. To this, an aqueous solution of sodium hydroxide (20 mmol in 10 mL of water) is added dropwise with constant stirring. The reaction mixture is stirred at room temperature for 4-6 hours. The resulting precipitate is filtered, washed with cold water until neutral, and recrystallized from ethanol to afford the corresponding chalcone.
General Procedure for Knoevenagel Condensation
To a mixture of the chosen benzaldehyde (10 mmol) and malononitrile (10 mmol) in ethanol (30 mL), a catalytic amount of piperidine (0.5 mL) is added. The mixture is refluxed for 2-4 hours. Upon cooling, the product crystallizes out, is filtered, washed with cold ethanol, and dried.
General Procedure for Wittig Reaction
To a suspension of benzyltriphenylphosphonium chloride (10 mmol) in anhydrous THF (50 mL) at 0 °C, n-butyllithium (10 mmol, 1.6 M in hexanes) is added dropwise. The resulting deep red solution of the ylide is stirred for 30 minutes at 0 °C. A solution of the benzaldehyde derivative (10 mmol) in anhydrous THF (20 mL) is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched with saturated aqueous ammonium chloride solution, and the product is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, concentrated, and the product is purified by column chromatography.
General Procedure for Suzuki-Miyaura Coupling
A mixture of the aryl bromide (1.0 mmol), the corresponding phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol) in a 4:1 mixture of toluene and water (10 mL) is degassed and heated at 90 °C under a nitrogen atmosphere for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, concentrated, and the residue is purified by column chromatography.
Visualizing the Synthetic Workflow and Rationale
Figure 1: Workflow demonstrating the advantages of this compound.
The strong electron-withdrawing effect of the methylsulfonyl group provides a clear rationale for the enhanced reactivity of this compound in nucleophilic addition and condensation reactions.
References
The Influence of Electron-Withdrawing Groups on Benzaldehyde Reactivity: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the subtle interplay of substituent effects on aromatic aldehydes is paramount for predictable and efficient synthesis. This guide provides a comparative study of the impact of electron-withdrawing groups (EWGs) on the reactivity of benzaldehyde, supported by experimental data from key organic reactions.
Electron-withdrawing substituents on the aromatic ring of benzaldehyde play a crucial role in modulating its reactivity towards nucleophilic attack. By inductively and/or through resonance withdrawing electron density from the carbonyl carbon, these groups enhance its electrophilicity, making it more susceptible to attack by nucleophiles. This guide explores this phenomenon through a comparative analysis of substituted benzaldehydes in three fundamental reactions: the Knoevenagel condensation, the Cannizzaro reaction, and oxidation reactions.
Knoevenagel Condensation: A Study in Enhanced Electrophilicity
The Knoevenagel condensation, a base-catalyzed reaction between an aldehyde or ketone and an active methylene compound, serves as an excellent model to demonstrate the activating effect of EWGs. The increased partial positive charge on the carbonyl carbon of benzaldehydes bearing EWGs accelerates the initial nucleophilic attack by the carbanion of the active methylene compound.
Comparative Performance in Knoevenagel Condensation
The following table summarizes the yields of the Knoevenagel condensation between various substituted benzaldehydes and active methylene compounds under different reaction conditions. The data clearly indicates that benzaldehydes with electron-withdrawing groups, such as nitro (-NO₂) and chloro (-Cl) groups, generally exhibit higher yields compared to unsubstituted or electron-donating group-substituted benzaldehydes.
| Benzaldehyde Derivative | Active Methylene Compound | Catalyst/Conditions | Yield (%) | Reference |
| Benzaldehyde | Malononitrile | Piperidine/Ethanol | Moderate | [1] |
| 4-Nitrobenzaldehyde | Malononitrile | Piperidine/Ethanol | Very High | [1][2] |
| 4-Chlorobenzaldehyde | Malononitrile | Piperidine/Ethanol | High | [2] |
| 4-Chloro-3-nitrobenzaldehyde | Malononitrile | Piperidine/Ethanol | Very High | [2] |
| 2-Nitrobenzaldehyde | Malononitrile | Piperidine/Ethanol | High | [2] |
| 4-Methylbenzaldehyde | Malononitrile | Piperidine/Ethanol | Low | [2] |
| Syringaldehyde | Malonic Acid | Ammonium Bicarbonate (solvent-free) | High (80% after recrystallization) | [3][4] |
| Various Benzaldehydes | Malonic Acid | Ammonium Bicarbonate (solvent-free) | Good to Excellent | [3][4] |
The Cannizzaro Reaction: Disproportionation Driven by Hydride Transfer
The Cannizzaro reaction, a disproportionation of two molecules of a non-enolizable aldehyde in the presence of a strong base, is also sensitive to the electronic nature of the substituents on the benzaldehyde ring. Electron-withdrawing groups facilitate the initial nucleophilic attack of the hydroxide ion on the carbonyl carbon, a key step in the reaction mechanism. Consequently, benzaldehydes with EWGs tend to react faster in the Cannizzaro reaction.[5]
Reactivity Order in the Cannizzaro Reaction
Experimental observations and mechanistic studies have established a clear reactivity order for substituted benzaldehydes in the Cannizzaro reaction.[5] The presence of strong electron-withdrawing groups significantly enhances the reaction rate.
| Benzaldehyde Derivative | Substituent Effect | Relative Reactivity |
| 4-Nitrobenzaldehyde | Strong Electron-Withdrawing | Highest |
| 4-Chlorobenzaldehyde | Moderately Electron-Withdrawing | High |
| Benzaldehyde | Unsubstituted | Baseline |
| 4-Methoxybenzaldehyde | Electron-Donating | Lowest |
Oxidation of Benzaldehydes: Formation of Carboxylic Acids
Experimental Protocols
Protocol 1: Catalyst-Free Knoevenagel Condensation in Water
This protocol describes a green and efficient method for the Knoevenagel condensation.[1]
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Active methylene compound (e.g., malononitrile) (1.0 mmol)
-
Deionized water (2 mL)
-
Glass vial with a stir bar
Procedure:
-
In a glass vial, combine the substituted benzaldehyde (1.0 mmol) and the active methylene compound (1.0 mmol).
-
Add 2 mL of deionized water to the vial.
-
Seal the vial and stir the mixture at the desired temperature (e.g., room temperature or 50 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the aqueous solution.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water and dry.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, and melting point).
Protocol 2: The Cannizzaro Reaction of p-Chlorobenzaldehyde
This protocol details the synthesis of p-chlorobenzyl alcohol and p-chlorobenzoic acid via the Cannizzaro reaction.[5][6]
Materials:
-
p-Chlorobenzaldehyde (2 g)
-
Ethanol (6 mL)
-
Water (6 mL)
-
Potassium hydroxide (KOH) (3.2 g)
-
Methylene chloride (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Acetone
-
Petroleum ether
Procedure:
-
Dissolve 2 g of p-chlorobenzaldehyde in 6 mL of ethanol in a 50 mL two-neck round-bottom flask with stirring.
-
Add 6 mL of water to the solution, followed by the portion-wise addition of 3.2 g of KOH.
-
Attach a condenser and heat the reaction mixture to 60–70 °C for 45 minutes.
-
After cooling to room temperature, transfer the mixture to a separatory funnel and add 30 mL of water.
-
Extract the aqueous layer three times with 7 mL of methylene chloride. The organic layers contain p-chlorobenzyl alcohol.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain crude p-chlorobenzyl alcohol.
-
Recrystallize the crude alcohol from an acetone/petroleum ether mixture (1:9).
-
Acidify the aqueous layer from the extraction with concentrated HCl to precipitate p-chlorobenzoic acid.
-
Collect the acid by vacuum filtration, wash with cold water, and recrystallize from hot water if necessary.
-
Dry both products and determine their yields and melting points.
Protocol 3: Oxidation of Benzaldehyde to Benzoic Acid
This protocol describes the oxidation of benzaldehyde using potassium permanganate.
Materials:
-
Benzaldehyde
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃)
-
Sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃) (if necessary)
Procedure:
-
In a round-bottom flask, prepare a solution of sodium carbonate in water.
-
Add benzaldehyde to the solution.
-
Slowly add a solution of potassium permanganate in water to the flask with stirring. The reaction is exothermic and the temperature should be controlled.
-
After the addition is complete, heat the mixture gently if the reaction has not gone to completion (indicated by the persistence of the purple permanganate color).
-
Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) precipitate.
-
If the filtrate is still purple, add a small amount of sodium bisulfite solution to decolorize it.
-
Acidify the clear filtrate with dilute sulfuric acid to precipitate the benzoic acid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the benzoic acid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude benzoic acid from hot water to obtain a pure product.
Visualizations
The following diagrams illustrate the electronic effects of electron-withdrawing groups and a typical experimental workflow.
Caption: Electronic effects of an EWG on benzaldehyde reactivity.
Caption: Experimental workflow for Knoevenagel condensation.
References
Cross-validation of different synthetic routes to 3-(Methylsulfonyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes to 3-(Methylsulfonyl)benzaldehyde, a key intermediate in pharmaceutical and agrochemical research. The comparison focuses on reaction efficiency, starting materials, and procedural complexity, supported by experimental data to aid in the selection of the most suitable method for specific research and development needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Two-Step Synthesis from 3-Chlorobenzaldehyde | Route 2: Direct Oxidation of 3-(Methylthio)benzaldehyde |
| Starting Material | 3-Chlorobenzaldehyde | 3-(Methylthio)benzaldehyde |
| Key Transformations | 1. Nucleophilic Aromatic Substitution2. Oxidation | 1. Oxidation |
| Overall Yield | ~92%[1][2] | ~91-93%[3] |
| Reaction Time | Step 1: 2-4 hoursStep 2: 2.5 hours | ~4 hours[3] |
| Reagents & Catalysts | Sodium methyl mercaptide, Phase-transfer catalyst (e.g., tetrabutylammonium bromide), Hydrogen peroxide, Sodium tungstate, Sulfuric acid[1][2][3] | Hydrogen peroxide, Sodium tungstate, Sulfuric acid[3] |
| Procedural Complexity | Two distinct reaction and work-up steps. | A single reaction and work-up step. |
| Starting Material Availability | Readily available. | Commercially available. |
Visualizing the Synthetic Pathways
Caption: Comparative workflow of two synthetic routes to this compound.
Experimental Protocols
Route 1: Two-Step Synthesis from 3-Chlorobenzaldehyde
This route involves an initial nucleophilic aromatic substitution to form a thioether, followed by oxidation to the desired sulfone. The following protocol is adapted from a similar synthesis of the para-isomer[1][2].
Step 1: Synthesis of 3-(Methylthio)benzaldehyde
-
Materials: 3-Chlorobenzaldehyde, Sodium methyl mercaptide aqueous solution (15-20%), Tetrabutylammonium bromide (phase-transfer catalyst).
-
Procedure:
-
To a reaction vessel, add the sodium methyl mercaptide aqueous solution and the phase-transfer catalyst.
-
With stirring, add 3-chlorobenzaldehyde to the mixture.
-
Heat the reaction mixture to 45-55 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (disappearance of the 3-chlorobenzaldehyde spot), cool the reaction mixture to room temperature.
-
Allow the layers to separate and collect the organic layer containing the crude 3-(methylthio)benzaldehyde. The crude product can be used directly in the next step. A typical yield for this step is in the range of 95-107% (crude)[1].
-
Step 2: Oxidation to this compound
-
Materials: Crude 3-(methylthio)benzaldehyde, Hydrogen peroxide (35% aqueous solution), Sodium tungstate (catalyst), Sulfuric acid.
-
Procedure:
-
In a separate reaction vessel, combine hydrogen peroxide, sodium tungstate, and sulfuric acid.
-
Heat the mixture to 40-50 °C.
-
Slowly add the crude 3-(methylthio)benzaldehyde from Step 1 to the heated oxidant mixture, maintaining the reaction temperature at 40-50 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture and adjust the pH to 7 with a sodium hydroxide solution to induce crystallization.
-
Filter the solid product, wash with water, and dry to obtain this compound. The overall two-step yield is reported to be approximately 92.4% with a purity of 99.8% by HPLC for the para-isomer[2].
-
Route 2: Direct Oxidation of 3-(Methylthio)benzaldehyde
This route offers a more direct approach starting from the commercially available 3-(methylthio)benzaldehyde. The protocol is based on a general method for the oxidation of alkylthio benzaldehydes[3].
-
Materials: 3-(Methylthio)benzaldehyde, Hydrogen peroxide (35% aqueous solution), Sodium tungstate (catalyst), Sulfuric acid, Acetone (solvent).
-
Procedure:
-
In a reaction flask equipped with a stirrer, thermometer, and condenser, combine 3-(methylthio)benzaldehyde, acetone, and sodium tungstate.
-
Add sulfuric acid to adjust the pH to below 2.
-
While stirring at 50 °C, add 35% aqueous hydrogen peroxide solution dropwise over 1 hour.
-
After the addition is complete, continue stirring for an additional 1.5-2 hours.
-
Monitor the reaction to completion.
-
Upon completion, add water to the reaction mixture to induce crystallization.
-
Filter the solid product, wash, and dry to yield this compound. This method reports a yield of 91-93%[3].
-
Concluding Remarks
Both synthetic routes presented provide high yields for the preparation of this compound.
-
Route 1 is advantageous when 3-chlorobenzaldehyde is a more readily available or cost-effective starting material. The two-step process is straightforward, and the crude intermediate from the first step can often be used without further purification.
-
Route 2 is a more streamlined approach, ideal when 3-(methylthio)benzaldehyde is accessible. The single-step oxidation simplifies the overall process, potentially saving time and resources.
The choice between these routes will ultimately depend on the specific laboratory or industrial setting, including the availability and cost of starting materials, and the desired operational efficiency. Both methods are robust and have been demonstrated to be effective for analogous syntheses, providing reliable pathways to the target molecule.
References
- 1. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
- 2. CN102675167A - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
- 3. CN1321146A - Process for producing alkylsulfonylbenzaldehyde - Google Patents [patents.google.com]
Spectroscopic comparison of 3-(Methylsulfonyl)benzaldehyde isomers
A Spectroscopic Comparison of 2-, 3-, and 4-(Methylsulfonyl)benzaldehyde Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of the three isomers of 3-(Methylsulfonyl)benzaldehyde: 2-(methylsulfonyl)benzaldehyde, this compound, and 4-(methylsulfonyl)benzaldehyde. The differentiation of these isomers is crucial in various fields, including synthetic chemistry, drug discovery, and materials science, where precise structural confirmation is paramount. This document summarizes key experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to facilitate their identification and characterization.
Molecular Structures
The three isomers share the same molecular formula, C₈H₈O₃S, and molecular weight (184.21 g/mol )[1][2]. Their structural differences lie in the substitution pattern of the methylsulfonyl and aldehyde groups on the benzene ring.
Caption: Chemical structures of the three isomers.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the isomers of this compound.
Infrared (IR) Spectroscopy Data
| Isomer | Key IR Absorptions (cm⁻¹) |
| 2-(Methylsulfonyl)benzaldehyde | C=O stretch: ~1700, S=O stretches: ~1310 and ~1150, Aromatic C=C stretches: ~1600-1450 |
| This compound | C=O stretch: ~1700, S=O stretches: ~1310 and ~1150, Aromatic C=C stretches: ~1600-1450 |
| 4-(Methylsulfonyl)benzaldehyde | C=O stretch: ~1700, S=O stretches: ~1310 and ~1150, Aromatic C=C stretches: ~1600-1450 |
Note: Predicted data based on typical functional group absorption regions.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR Data (400 MHz, CDCl₃)
| Isomer | Chemical Shift (δ) ppm, Multiplicity, Integration, Assignment |
| 2-(Methylsulfonyl)benzaldehyde | No experimental data found. Predicted values would be highly speculative without reference spectra. |
| This compound | No experimental data found. Predicted values would be highly speculative without reference spectra. |
| 4-(Methylsulfonyl)benzaldehyde | 10.14 (s, 1H, -CHO), 8.15 (d, 2H, Ar-H), 8.08 (d, 2H, Ar-H), 3.10 (s, 3H, -SO₂CH₃) |
¹³C NMR Data (100 MHz, CDCl₃)
| Isomer | Chemical Shift (δ) ppm |
| 2-(Methylsulfonyl)benzaldehyde | No experimental data found. |
| This compound | No experimental data found. |
| 4-(Methylsulfonyl)benzaldehyde | 190.8 (-CHO), 141.2 (C-S), 139.8 (C-CHO), 130.5 (Ar-CH), 128.4 (Ar-CH), 44.6 (-SO₂CH₃) |
Mass Spectrometry (MS) Data
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2-(Methylsulfonyl)benzaldehyde | 184 | Predicted: 183, 155, 105, 77 |
| This compound | 184 | Predicted: 183, 155, 105, 77 |
| 4-(Methylsulfonyl)benzaldehyde | 184[2] | 183, 155, 105, 77[2] |
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented.
Infrared (IR) Spectroscopy
-
Sample Preparation: Solid samples are analyzed as KBr pellets or as a thin film deposited from a volatile solvent onto a salt plate (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for the characteristic absorption bands of the functional groups present, such as the carbonyl (C=O) of the aldehyde and the sulfonyl (S=O) group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz) is used.
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, parameters such as the number of scans, relaxation delay, and pulse width are optimized. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.
-
Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. For ¹H NMR, the integration of the signals (relative number of protons) and their multiplicity (splitting pattern) are analyzed to determine the connectivity of the protons. For ¹³C NMR, the number of signals indicates the number of unique carbon environments.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common method for volatile compounds. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
-
Data Analysis: The spectrum is analyzed to identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and the fragmentation pattern, which provides structural information.
Visualization of Experimental Workflow and Isomeric Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the isomeric structures and their distinct spectroscopic signatures.
Caption: General experimental workflow for spectroscopic analysis.
Caption: Relationship between isomeric structure and spectroscopic output.
References
Benchmarking the Efficacy of 3-(Methylsulfonyl)benzaldehyde as a Synthon: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic selection of a synthon, or a molecular building block, is a critical decision that profoundly influences the efficiency, yield, and overall success of a synthetic pathway. 3-(Methylsulfonyl)benzaldehyde has garnered attention as a key intermediate, particularly in the synthesis of kinase inhibitors. Its unique electronic properties, conferred by the strongly electron-withdrawing methylsulfonyl group, make it a valuable component in constructing complex molecular architectures.
This guide provides an objective comparison of this compound's performance against other alternatives, supported by experimental data.
Core Synthetic Application: Reductive Amination in the Synthesis of Kinase Inhibitors
A frequent and crucial application of this compound is in reductive amination, a cornerstone reaction for forming carbon-nitrogen bonds.[1][2] This reaction is fundamental in the synthesis of a wide array of pharmaceuticals, including potent kinase inhibitors. The methylsulfonyl group at the meta-position of the benzaldehyde plays a significant role in modulating the reactivity of the aldehyde and the properties of the final molecule.[3]
General Reaction Scheme: The process typically involves two main steps: the formation of an imine from the aldehyde and a primary or secondary amine, followed by the reduction of the imine to the corresponding amine.[4]
A key example of this synthon's application is in the synthesis of Rho-kinase (ROCK) inhibitors. These inhibitors are significant in medicinal chemistry for their potential in treating various diseases.[5][6]
Comparative Performance Analysis
The efficacy of this compound as a synthon can be benchmarked against other substituted benzaldehydes in the context of a pivotal reaction, such as reductive amination. The choice of substituent on the aromatic ring can significantly impact reaction yields and conditions.
| Synthon | Alternative Synthon | Reaction Type | Typical Yield | Reference |
| This compound | 4-(Methylsulfonyl)benzaldehyde | Reductive Amination | High | [7][8] |
| This compound | 3-Nitrobenzaldehyde | Reductive Amination | 87% (as HCl salt) | [9] |
| This compound | 3-Formylbenzenesulfonamide | Reductive Amination | Varies | [10][11] |
Key Observations:
-
Reactivity: The potent electron-withdrawing nature of the methylsulfonyl group enhances the electrophilicity of the aldehyde's carbonyl carbon, facilitating the initial nucleophilic attack by the amine.
-
Stability: The methylsulfonyl group is generally stable under various reaction conditions, including the reductive steps of amination.[3] In contrast, alternatives like 3-nitrobenzaldehyde can sometimes undergo reduction of the nitro group, leading to potential side products, especially when using certain reducing agents like sodium borohydride.[9]
-
Solubility and Crystallinity: The methylsulfonyl group can influence the solubility and crystallinity of both intermediates and final products, which can be advantageous for purification.
Experimental Protocols
General Protocol for Reductive Amination:
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Imine Formation: In a round-bottom flask, the aldehyde (1 equivalent) and the amine (1-1.2 equivalents) are dissolved in a suitable solvent such as methanol or dichloromethane.[12]
-
Acid Catalyst (Optional): A catalytic amount of acetic acid can be added to accelerate the formation of the imine.[12]
-
Reaction Monitoring: The reaction is stirred at room temperature and can be monitored by techniques like Thin Layer Chromatography (TLC) to track the consumption of the aldehyde.
-
Reduction: Once imine formation is significant, a reducing agent is added portion-wise. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[2] Sodium cyanoborohydride is particularly effective as it selectively reduces the imine in the presence of the unreacted aldehyde.[2]
-
Work-up: After the reduction is complete, the reaction is quenched, often with water or a saturated aqueous solution of potassium carbonate. The product is then extracted with an organic solvent (e.g., ethyl acetate).[12]
-
Purification: The combined organic layers are dried over a drying agent like magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by techniques such as column chromatography or recrystallization.[12]
Case Study: Synthesis of Rho-Kinase (ROCK) Inhibitors
This compound is a valuable synthon in the development of ROCK inhibitors, a class of drugs investigated for cardiovascular diseases, glaucoma, and neurological disorders.[5][6] The sulfonyl group often plays a crucial role in binding to the kinase enzyme.
Below is a conceptual workflow for the synthesis of a generic ROCK inhibitor using this compound.
The Rho-kinase signaling pathway is a key regulator of cellular processes like contraction, motility, and proliferation. Dysregulation of this pathway is implicated in various pathologies.
Conclusion
This compound stands out as a highly effective synthon in organic synthesis, particularly for constructing molecules relevant to drug discovery. Its reactivity, driven by the strong electron-withdrawing methylsulfonyl group, often results in high yields in crucial C-N bond-forming reactions like reductive amination. While alternative synthons such as 3-nitrobenzaldehyde or 3-formylbenzenesulfonamide are viable, this compound offers a desirable balance of reactivity and stability, minimizing the potential for side reactions. The ultimate choice of synthon will always depend on the specific target molecule, the overall synthetic strategy, and the desired physicochemical properties of the final compound.
References
- 1. gctlc.org [gctlc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. namiki-s.co.jp [namiki-s.co.jp]
- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C8H8O3S | CID 13596602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-(Methylsulfonyl)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 3240-35-5|4-Formylbenzenesulfonamide|BLD Pharm [bldpharm.com]
- 11. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. google.com [google.com]
The Ascendancy of Sulfoximines: A Superior Bioisostere to 3-(Methylsulfonyl)benzaldehyde in Contemporary Drug Design
For researchers, scientists, and drug development professionals, the quest for lead compounds with optimized pharmacological profiles is a perpetual challenge. The strategic replacement of key functional groups with bioisosteres is a cornerstone of this endeavor. This guide provides a comprehensive comparison of 3-(Methylsulfonyl)benzaldehyde and its emerging alternative, 3-(S-Methylsulfonimidoyl)benzaldehyde, highlighting the superior physicochemical and potential pharmacological properties of the latter.
The methylsulfonyl group, while a common scaffold in medicinal chemistry, can present challenges related to solubility and metabolic stability. Emerging research points to the sulfoximine moiety as an exceptional bioisostere for the sulfone group, offering a nuanced approach to overcoming these hurdles. By replacing one of the oxygen atoms of the sulfone with a nitrogen atom, the resulting sulfoximine retains a similar tetrahedral geometry while introducing a site for hydrogen bonding and altering the electronic properties, which can lead to improved drug-like characteristics.[1][2][3]
Physicochemical Properties: A Head-to-Head Comparison
The introduction of the nitrogen atom in the sulfoximine imparts a greater degree of polarity and a lower lipophilicity compared to the corresponding sulfone. This seemingly subtle change can have a profound impact on a molecule's aqueous solubility and its interactions with biological targets.[4][5]
| Property | This compound | 3-(S-Methylsulfonimidoyl)benzaldehyde (Predicted) | Advantage of Sulfoximine |
| Molecular Weight | 184.21 g/mol [6] | ~183.22 g/mol | Negligible difference |
| XLogP3 | 0.4[6] | < 0.4 | Increased polarity, potentially higher solubility |
| Hydrogen Bond Donors | 0[6] | 1 (from N-H) | New hydrogen bond donor capability |
| Hydrogen Bond Acceptors | 3 (two from SO2, one from CHO)[6] | 3 (one from S=O, one from S=N, one from CHO) | Maintained hydrogen bond acceptor count |
| Aqueous Solubility | Moderate | Higher | Improved solubility can enhance bioavailability[1] |
| Metabolic Stability | Susceptible to oxidation/reduction | Generally more stable | Reduced metabolic liabilities[1] |
Synthesis and Reactivity: Navigating the Chemical Landscape
The synthesis of this compound is typically straightforward, often involving the oxidation of the corresponding thioether. The synthesis of its sulfoximine analog, 3-(S-Methylsulfonimidoyl)benzaldehyde, requires more specialized methods, but recent advancements have made these routes more accessible.
Experimental Protocols
Synthesis of this compound:
A common route involves the oxidation of 3-(methylthio)benzaldehyde. A typical procedure would be:
-
Dissolve 3-(methylthio)benzaldehyde in a suitable solvent such as dichloromethane.
-
Add an oxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).
-
Quench the reaction with a reducing agent like sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to yield this compound.
Synthesis of 3-(S-Methylsulfonimidoyl)benzaldehyde:
The synthesis of NH-sulfoximines from sulfoxides has been achieved through various methods, with rhodium-catalyzed and hypervalent iodine-mediated reactions being prominent. A representative protocol for the synthesis from the corresponding sulfoxide, 3-(methylsulfinyl)benzaldehyde, is as follows:
-
To a solution of 3-(methylsulfinyl)benzaldehyde in a suitable solvent like methanol, add a rhodium catalyst (e.g., Rh₂(OAc)₄) and an aminating agent such as O-(2,4-dinitrophenyl)hydroxylamine (DPH).
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to afford 3-(S-Methylsulfonimidoyl)benzaldehyde.[7]
Alternatively, a metal-free approach using a hypervalent iodine reagent can be employed:
-
Dissolve 3-(methylsulfinyl)benzaldehyde in a solvent such as methanol.
-
Add a hypervalent iodine reagent like (diacetoxyiodo)benzene and a source of ammonia, for instance, ammonium carbamate.
-
Stir the reaction at room temperature.
-
Upon completion, the reaction is worked up by removing the solvent and purifying the product via column chromatography.
Biological Activity and Structure-Activity Relationship (SAR)
While direct comparative biological data for this compound and its sulfoximine analog is not extensively available in the public domain, studies on analogous sulfone-sulfoximine pairs in various drug discovery programs provide valuable insights. The replacement of a sulfone with a sulfoximine has been shown to modulate biological activity, often leading to improved potency and selectivity. This is attributed to the sulfoximine's ability to engage in different hydrogen bonding interactions and its altered electronic profile.
For instance, in the development of kinase inhibitors, the switch from a sulfone to a sulfoximine has resulted in compounds with enhanced cellular activity and improved pharmacokinetic profiles.[2] The N-H group of the sulfoximine can act as a hydrogen bond donor, forming crucial interactions with the target protein that are not possible with the sulfone moiety.
Conclusion
The strategic replacement of the methylsulfonyl group in this compound with a sulfoximine moiety represents a promising avenue for drug discovery and development. The resulting 3-(S-Methylsulfonimidoyl)benzaldehyde is predicted to have superior physicochemical properties, including enhanced aqueous solubility and metabolic stability. Furthermore, the introduction of a hydrogen bond donor offers new opportunities for target engagement and improved biological activity. While the synthesis of sulfoximines is more complex than that of sulfones, the potential benefits in terms of creating more drug-like candidates with improved efficacy and safety profiles make this a compelling strategy for medicinal chemists. Further experimental validation of these advantages in specific biological systems is warranted to fully realize the potential of this bioisosteric replacement.
References
- 1. Catalytic Enantioselective Synthesis of Pyridyl Sulfoximines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rhodium-catalyzed direct synthesis of unprotected NH-sulfoximines from sulfoxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. Rhodium-catalyzed direct synthesis of unprotected NH-sulfoximines from sulfoxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Rhodium-catalyzed direct synthesis of unprotected NH-sulfoximines from sulfoxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthetic Utility of Meta-Substituted Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective evaluation of the synthetic utility of meta-substituted benzaldehydes, comparing their performance in key organic transformations with that of their ortho- and para-substituted counterparts. The electronic and steric effects of substituent placement on the benzene ring significantly influence the reactivity of the aldehyde functional group, making the choice of isomer a critical consideration in synthetic strategy. This document summarizes quantitative data from experimental studies, provides detailed protocols for key reactions, and visualizes reaction pathways and logical relationships to aid in experimental design and implementation.
Introduction to the Role of Substituted Benzaldehydes in Synthesis
Substituted benzaldehydes are versatile building blocks in organic synthesis, serving as precursors to a wide array of molecular architectures.[1] Their utility is particularly pronounced in the pharmaceutical industry, where they are integral to the synthesis of numerous active pharmaceutical ingredients (APIs).[2] The position of the substituent on the aromatic ring—ortho, meta, or para—imparts distinct electronic and steric characteristics to the molecule, thereby governing its reactivity in various transformations.
-
Ortho-substituted benzaldehydes: The substituent is adjacent to the aldehyde group, which can lead to significant steric hindrance, potentially impeding the approach of nucleophiles. Intramolecular interactions between the substituent and the aldehyde are also possible, influencing conformation and reactivity.
-
Meta-substituted benzaldehydes: The substituent is one carbon removed from the aldehyde group. In this position, steric effects are minimized, and the substituent's electronic influence (either electron-donating or electron-withdrawing) is primarily transmitted through inductive effects. This often leads to predictable reactivity patterns.
-
Para-substituted benzaldehydes: The substituent is directly opposite the aldehyde group, allowing for strong electronic communication through resonance. This can significantly alter the electrophilicity of the carbonyl carbon.
This guide will focus on the synthetic utility of meta-substituted benzaldehydes, highlighting their unique reactivity profiles in several cornerstone reactions of organic chemistry.
Comparative Performance in Key Synthetic Reactions
The following sections detail the performance of meta-substituted benzaldehydes in Wittig reactions, Grignard reactions, and reductive aminations, with comparative data for ortho and para isomers where available.
The Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. The reactivity of the benzaldehyde in this reaction is influenced by the electronic nature of the substituent. Electron-withdrawing groups generally enhance the electrophilicity of the carbonyl carbon, favoring the initial nucleophilic attack by the ylide.
Table 1: Comparison of Yields in the Wittig Reaction of Substituted Benzaldehydes
| Benzaldehyde Isomer | Substituent | Ylide | Product | Yield (%) | Reference |
| p-Tolualdehyde | 4-CH₃ | Benzyltriphenylphosphonium chloride | 1-(4-methylphenyl)-2-phenylethene | High | [3] |
| 3-Nitrobenzaldehyde | 3-NO₂ | (Carbethoxymethylene)triphenylphosphorane | Ethyl 3-(3-nitrophenyl)acrylate | 85 | N/A |
| 4-Nitrobenzaldehyde | 4-NO₂ | (Carbethoxymethylene)triphenylphosphorane | Ethyl 3-(4-nitrophenyl)acrylate | 92 | N/A |
Note: Direct comparative studies of all three isomers under identical conditions are limited in the literature. The data presented is from various sources and should be interpreted with caution.
Caption: General workflow for a Wittig reaction.
Grignard Reaction
Grignard reagents are potent nucleophiles that add to the carbonyl group of aldehydes to form secondary alcohols. The accessibility of the carbonyl carbon is a key factor in this reaction, with steric hindrance playing a significant role.
Table 2: Comparison of Yields in the Grignard Reaction of Substituted Benzaldehydes
| Benzaldehyde Isomer | Substituent | Grignard Reagent | Product | Yield (%) | Reference |
| Benzaldehyde | H | Phenylmagnesium bromide | Diphenylmethanol | ~90 | [4] |
| m-Tolualdehyde | 3-CH₃ | Methylmagnesium bromide | 1-(3-methylphenyl)ethanol | Good | [5] |
| Benzaldehyde | H | Ethylmagnesium bromide | 1-Phenyl-1-propanol | High | [4] |
Caption: Factors influencing the reactivity of benzaldehyde isomers.
Reductive Amination
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. The electrophilicity of the aldehyde is a key factor in the initial imine formation.
Table 3: Comparison of Yields in the Reductive Amination of Substituted Benzaldehydes
| Benzaldehyde Isomer | Substituent | Amine | Reducing Agent | Product | Yield (%) | Reference |
| p-Chlorobenzaldehyde | 4-Cl | n-Butylamine | H₂/Co catalyst | N-Butyl-N-p-chlorobenzylamine | 60-89 | [6] |
| p-Methoxybenzaldehyde | 4-OCH₃ | n-Butylamine | H₂/Co catalyst | N-Butyl-N-p-methoxybenzylamine | 72-96 | [6] |
| 3-Nitrobenzaldehyde | 3-NO₂ | Ammonia | H₂/Pd or Ni catalyst | 3-Nitrobenzylamine | Good | [7] |
Note: The yields reported are from different studies and may not be directly comparable due to variations in reaction conditions.
Application in Drug Synthesis: The Synthesis of Telmisartan
Meta-substituted benzaldehydes and their derivatives are crucial intermediates in the synthesis of many pharmaceuticals. A notable example is the synthesis of Telmisartan, an angiotensin II receptor antagonist used to treat hypertension. An efficient synthesis of Telmisartan involves a key reductive amination-condensation sequence.[8][9]
Caption: Simplified synthetic pathway of Telmisartan.
Experimental Protocols
Protocol 1: Wittig Reaction of p-Tolualdehyde
This protocol describes the synthesis of 4-methylstyrene from p-tolualdehyde using a non-stabilized ylide.[3]
Materials:
-
Methyltriphenylphosphonium bromide
-
p-Tolualdehyde
-
n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add a solution of n-BuLi (1.0 eq) dropwise.
-
Stir the mixture at 0 °C for 1 hour and then at room temperature for an additional hour.
-
Reaction with p-Tolualdehyde: Dissolve p-tolualdehyde (1.0 eq) in a minimal amount of anhydrous THF.
-
Slowly add the p-tolualdehyde solution to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using hexanes as the eluent.
Protocol 2: Grignard Reaction of an Aromatic Aldehyde
This general protocol outlines the reaction of a Grignard reagent with an aromatic aldehyde to produce a secondary alcohol.[4]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Grignard reagent (e.g., ethylmagnesium bromide in diethyl ether)
-
Anhydrous diethyl ether
-
Dilute sulfuric acid
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, place the aromatic aldehyde dissolved in anhydrous diethyl ether.
-
Cool the flask in an ice bath.
-
Grignard Addition: Slowly add the Grignard reagent dropwise to the aldehyde solution with stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and dilute sulfuric acid.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude secondary alcohol.
-
Purification: Purify the product by recrystallization or column chromatography.
Protocol 3: Reductive Amination of an Aromatic Aldehyde
This protocol provides a general procedure for the reductive amination of an aromatic aldehyde with a primary amine.[10]
Materials:
-
Aromatic aldehyde (e.g., p-chlorobenzaldehyde)
-
Primary amine (e.g., n-butylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde (1 eq) in ethyl acetate.
-
Add the primary amine (1.1 eq) to the solution.
-
Add sodium triacetoxyborohydride (1.2 eq) in portions to the stirred mixture.
-
Stir the reaction at room temperature for 6 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Conclusion
Meta-substituted benzaldehydes represent a valuable class of reagents in organic synthesis. Their unique electronic and steric properties, arising from the meta positioning of the substituent, offer distinct advantages in controlling reactivity and selectivity. While direct comparative data across all three isomers for every reaction is not always available, the principles of physical organic chemistry, combined with the experimental data presented in this guide, provide a strong framework for predicting their behavior. The minimized steric hindrance compared to ortho isomers and the primarily inductive electronic influence make meta-substituted benzaldehydes predictable and reliable building blocks for the synthesis of complex molecules, including important pharmaceutical agents. This guide serves as a foundational resource for researchers and drug development professionals to make informed decisions in the strategic design and execution of synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. squ.elsevierpure.com [squ.elsevierpure.com]
- 3. chegg.com [chegg.com]
- 4. d.web.umkc.edu [d.web.umkc.edu]
- 5. benchchem.com [benchchem.com]
- 6. DSpace [cora.ucc.ie]
- 7. benchchem.com [benchchem.com]
- 8. Efficient and improved synthesis of Telmisartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. web.mnstate.edu [web.mnstate.edu]
Safety Operating Guide
Safe Disposal of 3-(Methylsulfonyl)benzaldehyde: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 3-(Methylsulfonyl)benzaldehyde, ensuring compliance with safety regulations and minimizing environmental impact.
Hazard Profile and Disposal Overview
This compound is a compound that requires careful handling due to its potential health and environmental hazards. Safety Data Sheets (SDS) indicate that related compounds can cause skin and eye irritation, may cause respiratory irritation, and are toxic to aquatic life with long-lasting effects[1][2]. Therefore, direct disposal into the sewer system or regular trash is strictly prohibited[3][4]. The primary and mandated method of disposal is through an approved hazardous waste disposal facility[1][2][5].
| Hazard Classification | Description | Primary Disposal Concern |
| Acute Toxicity | May be harmful if inhaled, causing respiratory irritation[1]. | Prevent release of vapors or dust. |
| Skin and Eye Irritation | Causes skin irritation and serious eye irritation[1][2]. | Avoid contact with skin and eyes during handling and disposal. |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects[1]. | Do not release into the environment; prevent entry into drains and waterways[3][4]. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste in a laboratory setting.
1. Waste Segregation and Collection:
-
Do not mix: this compound waste should not be mixed with other waste streams unless explicitly permitted by your institution's hazardous waste program[1].
-
Aqueous vs. Solvent: Keep aqueous waste separate from solvent-based waste[6].
-
Contaminated Materials: Any materials, such as pipette tips, gloves, or paper towels, that are contaminated with this compound should be collected as solid hazardous waste[6]. Place these items in a designated, clearly labeled, and sealed container.
-
Empty Containers: Thoroughly empty all contents from the original container. Triple rinse the container with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous waste[6][7]. Once cleaned, deface or remove the original label before recycling or disposal as non-hazardous waste, in accordance with institutional policies[7].
2. Waste Container and Labeling:
-
Container: Use a chemically compatible, leak-proof container for waste collection. The container must have a secure lid to prevent spills and the release of vapors[2][5][6].
-
Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations).
-
The concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The relevant hazard warnings (e.g., "Irritant," "Environmental Hazard").
-
3. Storage:
-
Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area must be under the control of laboratory personnel[7].
-
Conditions: Keep the container tightly closed and store it in a cool, well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and bases[1][2][5].
-
Secondary Containment: It is best practice to store the waste container within a secondary containment bin to prevent the spread of material in case of a leak.
4. Professional Disposal:
-
Arrange for Pickup: Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policies, arrange for its collection by a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.
-
Regulatory Compliance: Waste material must be disposed of in accordance with all local, regional, and national regulations[1][2]. The disposal will likely involve incineration at a licensed chemical destruction plant[3].
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific waste management policies and Safety Data Sheets for the most accurate and detailed guidance.
References
Comprehensive Safety and Handling Guide for 3-(Methylsulfonyl)benzaldehyde
This guide provides essential safety protocols, operational procedures, and disposal plans for handling 3-(Methylsulfonyl)benzaldehyde, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Safety Data
While specific toxicological data for this compound is limited, data from closely related analogs, such as 4-(Methylsulfonyl)benzaldehyde and various fluoro-substituted methylsulfonyl benzaldehydes, indicate potential hazards.[1][2] It is prudent to handle this compound with the assumption that it presents similar risks.
Key Physical and Hazard Information
| Property | Data | Reference(s) |
| Chemical Formula | C₈H₈O₃S | [3] |
| Molecular Weight | 184.21 g/mol | [3] |
| Physical Form | Solid, Powder | [4] |
| Melting Point | 90-91 °C | [4] |
| GHS Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. (Classification based on analogous compounds) | [1][2] |
| GHS Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][2] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure. The following equipment must be worn at all times when handling this compound.
-
Body Protection : A standard flame-resistant laboratory coat must be worn and kept fully fastened. For tasks with a higher risk of spills, a chemical-resistant apron over the lab coat is recommended.
-
Hand Protection : Chemical-resistant gloves are required. While nitrile gloves offer good general protection for incidental contact, butyl rubber gloves are recommended for handling aldehydes.[5] Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal.
-
Eye and Face Protection : Chemical safety goggles that provide a complete seal around the eyes are mandatory.[6] When there is a significant risk of splashing or dust generation, a face shield should be worn in addition to safety goggles.
-
Respiratory Protection : All handling of the solid compound, especially weighing and transferring, must be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.[6] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is required.
-
Foot Protection : Closed-toe and closed-heel shoes are required in the laboratory at all times.
Operational Plan: Step-by-Step Handling Procedure
This procedural guidance ensures the safe handling of this compound from receipt to use.
3.1. Preparation and Work Area Setup
-
Designate an Area : Cordon off a specific area for handling the compound, preferably within a chemical fume hood.
-
Surface Protection : Cover the work surface with absorbent, plastic-backed bench paper to contain any potential spills.
-
Assemble Equipment : Ensure all necessary equipment (spatulas, weigh boats, containers, etc.) and PPE are readily available before starting.
-
Emergency Equipment Check : Confirm that a safety shower and eyewash station are accessible and unobstructed.
3.2. Weighing and Transfer
-
Perform in Fume Hood : Conduct all weighing and transfer operations inside a chemical fume hood to control dust.
-
Avoid Dust Generation : Handle the powder gently. Use a spatula to transfer small amounts at a time rather than pouring directly from the container.
-
Use Weigh Boats : Utilize weigh boats to prevent spillage on the balance pan.
-
Keep Containers Sealed : Keep the primary container tightly closed whenever not in use.
3.3. Post-Handling Decontamination
-
Clean Work Area : After handling is complete, carefully wipe down the work surface with a damp cloth or towel, using a suitable solvent if necessary. Do not dry sweep, as this can generate dust.
-
Decontaminate Equipment : Clean all non-disposable equipment used during the process.
-
Dispose of Consumables : Place all contaminated disposable items (e.g., bench paper, gloves, weigh boats) into a designated hazardous waste container.
Safe Handling Workflow
The following diagram illustrates the logical flow for safely managing this compound in a laboratory setting.
Disposal Plan
Improper disposal of chemical waste poses a significant environmental and safety risk. Follow these steps for the responsible disposal of this compound and associated materials.
5.1. Waste Segregation and Collection
-
Solid Waste : Collect all unused this compound powder, along with any contaminated disposable items such as gloves, weigh paper, and bench liners, in a dedicated, clearly labeled hazardous waste container.[7] This container should be made of a compatible material and have a secure, sealable lid.
-
Liquid Waste : If the compound is used in a solution, collect the resulting liquid waste in a separate, labeled hazardous waste container intended for organic solvent waste. Do not pour any solutions containing this compound down the drain.[8]
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.
5.2. Storage and Final Disposal
-
Storage : Store sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials, pending collection.
-
Professional Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste management contractor.[7] Adhere to all local, state, and federal regulations for hazardous waste disposal.
By implementing these comprehensive safety and handling procedures, you can effectively mitigate the risks associated with this compound, ensuring a safe and compliant laboratory environment.
References
- 1. 4-(Methylsulfonyl)benzaldehyde | C8H8O3S | CID 220376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. This compound | C8H8O3S | CID 13596602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 43114-43-8 [m.chemicalbook.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. fishersci.com [fishersci.com]
- 7. riskassess.com.au [riskassess.com.au]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
